3-tert-Butoxycarbonylamino-2-phenyl-propionic acid
Description
The exact mass of the compound 3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRXRMWHLUUHFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373182 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67098-56-0 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Protected β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic use of non-canonical amino acids has become a cornerstone for the design of novel therapeutics with enhanced properties. Among these, β-amino acids have garnered significant attention due to their ability to impart unique structural and functional characteristics to peptides and peptidomimetics. The incorporation of β-amino acids can lead to increased proteolytic stability, improved pharmacokinetic profiles, and the formation of novel secondary structures. The tert-butyloxycarbonyl (Boc) protecting group is a pivotal tool in the synthesis of molecules containing these valuable building blocks. Its stability under a wide range of conditions and its facile removal under moderately acidic conditions make it an invaluable asset in multi-step organic synthesis and solid-phase peptide synthesis (SPPS).[1]
This technical guide provides a comprehensive overview of Boc-protected β-amino acids, detailing their synthesis, physicochemical properties, and applications in the development of next-generation therapeutics. It includes detailed experimental protocols for their synthesis and use, as well as a discussion of their role in modulating biological pathways.
Core Concepts of Boc Protection
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis.[2] Its utility stems from its remarkable stability towards basic and nucleophilic reagents, while being readily cleavable under acidic conditions, such as with trifluoroacetic acid (TFA).[3][4] This orthogonality allows for the selective deprotection of the α-amino group during peptide synthesis without disturbing other acid-labile protecting groups that may be present on the amino acid side chains.[3]
The introduction of the Boc group is typically achieved through the reaction of a β-amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5][6] The mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride.
Physicochemical Properties of Representative Boc-Protected β-Amino Acids
The physicochemical properties of Boc-protected β-amino acids are crucial for their application in synthesis, influencing their solubility, reactivity, and handling. The following table summarizes key data for a selection of commonly used Boc-protected β-amino acids.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α] | Reference(s) |
| Boc-L-β-homoalanine | C₉H₁₇NO₄ | 203.24 | N/A | [α]D20 = -17 ± 2° (c=1 in CHCl₃) | [7][8][9] |
| (R)-N-Boc-3-aminobutyric acid | C₉H₁₇NO₄ | 203.24 | N/A | N/A | [1] |
| Boc-L-β-homoleucine | C₁₂H₂₃NO₄ | 245.32 | N/A | N/A | [10] |
| Boc-L-β-leucine | C₁₁H₂₁NO₄ | 231.29 | N/A | [α]D25 = -22 ± 3° (c=1 in CHCl₃) | [11] |
| Boc-L-β-homophenylalanine | C₁₅H₂₁NO₄ | 279.34 | 100-104 | [α]D = -19.0 ± 2° (c=1 in CH₂Cl₂) | [12] |
| Boc-D-β-homophenylalanine | C₁₅H₂₁NO₄ | 279.33 | 100-102 | N/A | [13][14][15] |
| Boc-3-fluoro-L-β-homophenylalanine | C₁₅H₂₀FNO₄ | 297.33 | 119-125 | [α]D21 = -16 ± 2° (c=1 in EtOH) | [16] |
| Boc-5-aminopentanoic acid | C₁₀H₁₉NO₄ | 217.26 | 48-52 | N/A | [17][18] |
Synthesis and Experimental Protocols
The synthesis of Boc-protected β-amino acids can be achieved through various methods, including the Arndt-Eistert homologation of α-amino acids and asymmetric synthesis routes.[19] A common and efficient method involves the homologation of N-Boc-α-amino acids.[8][12][16]
Experimental Protocol 1: Synthesis of N-Boc-β³-amino acid methyl esters from α-amino acids[8][12][16]
This protocol outlines a safe and efficient method for the synthesis of enantiopure N-Boc-β³-amino acid methyl esters from their corresponding α-amino acids, avoiding hazardous reagents.
Materials:
-
N-Boc-α-amino acid
-
Methoxyphosphonium ylide reagent
-
Potassium carbonate (K₂CO₃)
-
Isopropanol (i-PrOH)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Sodium periodate (NaIO₄)
-
Methyl iodide (MeI)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
Procedure:
-
Wittig-type reaction: The N-Boc-α-amino acid is subjected to a two-carbon elongation via a Wittig-type reaction with a methoxyphosphonium ylide, generated from the corresponding phosphonium salt and potassium carbonate in isopropanol. This yields the key intermediate, methyl 2-methoxy-2-alkenoate.
-
Reduction: The resulting methyl 2-methoxy-2-alkenoate is then reduced using DIBAL-H.
-
Isomerization and Cleavage: The reduced intermediate undergoes enol-keto isomerization, followed by oxidative cleavage with sodium periodate in a mixture of THF, MeOH, and water to yield the N-Boc-β³-amino acid.[16]
-
Esterification: The final N-Boc-β³-amino acid is converted to its methyl ester by reaction with methyl iodide in refluxing acetone in the presence of anhydrous potassium carbonate.[16]
Experimental Protocol 2: Boc Protection of a β-Amino Acid[1]
This protocol describes a general procedure for the Boc protection of a β-amino acid.
Materials:
-
β-Amino acid (e.g., (R)-3-aminobutyric acid)
-
Dioxane
-
Water
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethyl acetate (EtOAc)
-
1 M aqueous potassium hydrogen sulfate (KHSO₄)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the β-amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add triethylamine (1.5 eq) dropwise to the suspension with stirring until a clear solution is obtained.
-
Cool the reaction mixture to 0°C and add di-tert-butyl dicarbonate (1.15 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Partition the mixture between water and ethyl acetate.
-
Separate the aqueous layer and wash it with ethyl acetate.
-
Acidify the aqueous layer to pH 3 with 1 M aqueous KHSO₄ and extract with ethyl acetate (2x).
-
Combine the organic extracts, wash with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected β-amino acid.
Experimental Protocol 3: Boc Solid-Phase Synthesis of a β-Peptide[3][7][19]
This protocol outlines a single coupling cycle for the incorporation of a Boc-protected β-amino acid into a growing peptide chain on a solid support.
Materials:
-
Resin (e.g., Merrifield resin)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Boc-protected β-amino acid
-
Coupling reagent (e.g., HBTU/HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with a 5-10% solution of DIEA in DCM (2x) to neutralize the trifluoroacetate salt of the N-terminal amine.
-
Wash the resin with DCM to remove excess DIEA.
-
-
Coupling:
-
Dissolve the Boc-protected β-amino acid (2-4 equivalents) and a coupling agent in DMF.
-
Add the solution to the neutralized peptide-resin.
-
Add DIEA (4-6 equivalents) to initiate the coupling reaction.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Experimental Protocol 4: HPLC Analysis of Boc-Protected β-Amino Acids[20][21]
This protocol provides a general method for analyzing the purity of Boc-protected β-amino acids using reverse-phase HPLC.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Sample of Boc-protected β-amino acid
Procedure:
-
Sample Preparation: Dissolve a small amount of the Boc-protected β-amino acid in the mobile phase.
-
Chromatographic Conditions:
-
Set a suitable gradient, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute the compound.
-
Set the flow rate (e.g., 1 mL/min) and column temperature (e.g., 30-40°C).
-
Set the UV detector to an appropriate wavelength (e.g., 210-220 nm).
-
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Applications in Drug Development
Boc-protected β-amino acids are instrumental in the synthesis of β-peptides and peptidomimetics, which have a wide range of applications in drug discovery.[1] The incorporation of β-amino acids can enhance resistance to enzymatic degradation by proteases, a major hurdle for the therapeutic use of natural peptides.[1]
β-peptides can adopt stable secondary structures, such as helices and sheets, and can be designed to mimic the bioactive conformations of α-peptides. This allows them to target and modulate the activity of various biological targets, including:
-
G Protein-Coupled Receptors (GPCRs): β-turn peptidomimetics can be designed to interact with GPCRs, acting as either agonists or antagonists.[20]
-
Protein-Protein Interactions (PPIs): Peptides and peptidomimetics derived from β-amino acids can be developed to inhibit specific PPIs that are implicated in disease pathways.[5][21]
-
Enzyme Inhibitors: The proteolytic stability of β-peptides makes them excellent candidates for the development of potent and long-lasting enzyme inhibitors.[22]
-
Antimicrobial Agents: β-peptides with antimicrobial activity have been designed and synthesized.[23]
Visualizations
Logical Relationships and Workflows
Caption: General workflow for the Boc protection of a β-amino acid.
Caption: A single cycle of Boc solid-phase peptide synthesis (SPPS) for β-peptides.
Signaling Pathway
Caption: Simplified GPCR signaling pathway and its inhibition by a β-peptide mimetic.
Conclusion
Boc-protected β-amino acids are indispensable tools in modern drug discovery and development. Their unique properties enable the synthesis of β-peptides and peptidomimetics with enhanced stability and novel biological activities. The ability to fine-tune the properties of therapeutic peptides by incorporating these non-canonical amino acids opens up new avenues for addressing a wide range of diseases. The robust and well-established chemistry of the Boc protecting group, coupled with advanced synthetic and analytical methods, provides researchers with a powerful platform for the rational design and synthesis of the next generation of peptide-based therapeutics.
References
- 1. (R)-N-BOC-3-AMINOBUTYRIC ACID | 159991-23-8 [chemicalbook.com]
- 2. CAS 62965-35-9: boc-L-tert-leucine | CymitQuimica [cymitquimica.com]
- 3. peptide.com [peptide.com]
- 4. pnas.org [pnas.org]
- 5. Stretching Peptides’ Potential to Target Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. (3S)-3-(((tert-butoxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 5706671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Boc-L-beta-Homoalanine - High purity | EN [georganics.sk]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Boc-D-homophenylalanine | C15H21NO4 | CID 2755954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. BOC-D-BETA-HOMOPHENYLALANINE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 16. chemimpex.com [chemimpex.com]
- 17. Boc-5-aminopentanoic acid | 27219-07-4 [chemicalbook.com]
- 18. Page loading... [wap.guidechem.com]
- 19. chempep.com [chempep.com]
- 20. Comprehensive Peptidomimetic Libraries Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tert-Butoxycarbonyl-D-leucine | C11H21NO4 | CID 637604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-tert-Butoxycarbonylamino-2-phenyl-propionic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-tert-Butoxycarbonylamino-2-phenyl-propionic acid, a key building block in peptide synthesis and drug discovery.
Chemical and Physical Properties
This compound, also known as Boc-β-phenylalanine, is a derivative of the amino acid β-phenylalanine with a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. This protecting group enhances the compound's stability and solubility in organic solvents, making it a valuable reagent in solid-phase and solution-phase peptide synthesis.[1] The presence of a chiral center at the C2 position gives rise to two enantiomers, (R) and (S), as well as a racemic mixture (DL).
Physicochemical Data
The following tables summarize the key physicochemical properties of the different forms of this compound.
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₉NO₄ | [1][2][3] |
| Molecular Weight | 265.31 g/mol | [1][2][3] |
| Appearance | White to off-white powder/solid | [1][2][3] |
| Storage Conditions | 0-8 °C | [1][2][3] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source(s) |
| XLogP3-AA | 2.0 - 2.2 | [4][5] |
| Hydrogen Bond Donor Count | 2 | [4][5] |
| Hydrogen Bond Acceptor Count | 4 | [4][5] |
| Rotatable Bond Count | 6 | [4][5] |
| Topological Polar Surface Area | 75.6 Ų | [4][5] |
| Complexity | 316 | [4][5] |
Table 3: Stereoisomer-Specific Properties
| Isomer | CAS Number | Melting Point (°C) | Optical Rotation ([α]D) | Purity | Source(s) |
| (R,S) or DL | 67098-56-0 | 142-147 | Not Applicable | ≥ 98% (HPLC) | [1] |
| (R) or L | 161024-80-2 | 122-124 | +43 ± 2° (c=1 in MeOH) | ≥ 98% (HPLC) | [2] |
| (S) or D | 103365-47-5 | Not specified | Not specified | ≥ 99% (HPLC, Chiral purity) | [3] |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
The synthesis involves the protection of the amino group of 3-amino-2-phenyl-propionic acid using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
3-Amino-2-phenyl-propionic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve 3-amino-2-phenyl-propionic acid in a 1:1 mixture of dioxane and 1 M NaOH solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Dissolve the crude product in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in n-hexane.
-
Collect the fractions and monitor by thin-layer chromatography (TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Analytical Methods
Instrumentation:
-
HPLC system with a UV detector
For Achiral Purity Analysis:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[6]
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 220 nm.
For Chiral Purity Analysis:
-
Column: Chiral stationary phase (CSP) column (e.g., CHIRALPAK® IA, IC).[3]
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a modifier like TFA. The exact ratio should be optimized for baseline separation of the enantiomers.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 220 nm.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
Expected ¹H NMR signals (indicative, may vary with solvent):
-
~1.4 ppm: Singlet, 9H (tert-butyl group of Boc)
-
~2.5-3.0 ppm: Multiplet, 2H (-CH₂-)
-
~4.0-4.5 ppm: Multiplet, 1H (-CH-)
-
~5.0-5.5 ppm: Broad singlet, 1H (-NH-)
-
~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the phenyl group)
-
~10-12 ppm: Broad singlet, 1H (carboxylic acid proton)
Expected ¹³C NMR signals (indicative, may vary with solvent):
-
~28 ppm: (CH₃)₃C-
-
~40-45 ppm: -CH₂-
-
~50-55 ppm: -CH-
-
~80 ppm: (CH₃)₃C -
-
~126-129 ppm: Aromatic carbons
-
~138-140 ppm: Quaternary aromatic carbon
-
~155 ppm: Carbonyl of Boc group
-
~175 ppm: Carboxylic acid carbonyl
Visualized Workflows
The following diagrams illustrate the key experimental workflows involving this compound.
Caption: Synthetic workflow for this compound.
Caption: General workflow for peptide coupling using a Boc-protected amino acid.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
The Architectural Backbone of Innovation: A Technical Guide to Boc-β-Phenylalanine in Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, enabling the development of therapeutic candidates with enhanced pharmacological profiles. Among these, β-amino acids, and specifically Boc-β-phenylalanine, have emerged as powerful tools for instilling proteolytic resistance and conformational rigidity. This technical guide provides an in-depth exploration of the structure and function of Boc-β-phenylalanine in the context of peptidomimetics. It details the synthetic methodologies for its incorporation, the resulting conformational landscapes, and its applications in modulating biological pathways. This document serves as a comprehensive resource, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key concepts to aid researchers in the rational design of novel peptide-based therapeutics.
Introduction: The Significance of β-Amino Acids in Peptidomimetic Design
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1] The introduction of β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts, is a key strategy in achieving these goals. This structural modification fundamentally alters the peptide backbone, rendering it less susceptible to degradation by proteases.[2]
Boc-L-β-phenylalanine, a derivative of the essential amino acid phenylalanine, is a particularly valuable building block in this context.[3] The tert-butyloxycarbonyl (Boc) protecting group ensures stable and controlled incorporation during peptide synthesis, while the phenyl side chain allows for the mimicry of natural peptide recognition motifs.[4] The unique stereochemistry and bulky side chain of β-phenylalanine can induce specific secondary structures, such as helices and turns, which are crucial for binding to biological targets.[5] This conformational control, coupled with enhanced proteolytic resistance, makes Boc-β-phenylalanine a critical component in the development of novel enzyme inhibitors, receptor agonists and antagonists, and other therapeutic agents.[6][7]
Structure and Conformational Properties of Boc-β-Phenylalanine Peptidomimetics
The incorporation of Boc-β-phenylalanine into a peptide sequence has profound implications for its three-dimensional structure. The extended backbone of β-amino acids leads to the formation of novel secondary structures not observed in α-peptides. These include various types of helices (e.g., 12-helices, 14-helices) and well-defined turns.[8] The conformational preferences of a β-phenylalanine-containing peptide are influenced by the stereochemistry of the β-amino acid and the surrounding sequence.
Conformational analysis of these peptidomimetics is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the solution-state conformation of these molecules.[9] Key NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants (³J), and chemical shift deviations, provide information on inter-proton distances and dihedral angles, which are then used to calculate a three-dimensional structure.[10]
Data Presentation: Conformational Parameters
While specific quantitative data for Boc-β-phenylalanine is limited in the literature, the following table presents representative dihedral angles for peptides containing other modified phenylalanine residues to illustrate the conformational impact of such modifications.
| Peptide Sequence | Modified Residue | Φ (°) | Ψ (°) | Reference |
| Ac-(E)-ΔPhe-NMe₂ | (E)-ΔPhe | -42.0 | 127.8 | [11] |
| Ac-(Z)-ΔPhe-NMe₂ | (Z)-ΔPhe | -175.6 | 126.9 | [11] |
Note: ΔPhe refers to dehydrophenylalanine.
Functional Implications and Applications in Drug Discovery
The unique structural features of β-phenylalanine-containing peptidomimetics translate into significant functional advantages, making them attractive candidates for drug development.
Enhanced Proteolytic Stability
One of the most significant advantages of incorporating β-amino acids is the dramatic increase in resistance to enzymatic degradation.[12] The altered peptide backbone is not recognized as a substrate by many endogenous proteases, leading to a longer in-vivo half-life compared to their natural α-peptide counterparts.
Data Presentation: Proteolytic Stability
| Peptide Type | Expected Half-life in Serum | Rationale |
| α-peptide | Short | Susceptible to cleavage by various proteases. |
| β-peptide | Significantly longer | Altered backbone structure prevents recognition by proteases.[2] |
Modulation of Biological Targets
Peptidomimetics containing Boc-β-phenylalanine can be designed to interact with a wide range of biological targets, including enzymes and G protein-coupled receptors (GPCRs).[1] By mimicking the binding motif of a natural peptide ligand, these peptidomimetics can act as agonists or antagonists, thereby modulating cellular signaling pathways.[5]
Data Presentation: Biological Activity
Specific Ki or IC50 values for Boc-β-phenylalanine peptidomimetics are highly target-dependent and not broadly reported in a comparative context. However, the literature contains examples of potent bioactivity for peptidomimetics containing modified amino acids. For instance, a study on apelin-13 analogues showed that constraining the C-terminal phenylalanine residue resulted in a compound with a Ki of 0.07 nM.
Experimental Protocols
Synthesis of a Model Tripeptide Containing Boc-β-Phenylalanine
This protocol describes the manual solid-phase peptide synthesis (SPPS) of a model tripeptide, for example, Ala-β-Phe-Gly, using Boc chemistry on a Merrifield resin.
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-Gly-OH, Boc-L-β-phenylalanine, Boc-L-Ala-OH
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Anhydrous Hydrogen Fluoride (HF) and scavengers (e.g., anisole)
-
Diethyl ether
-
RP-HPLC system for purification
-
Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.
-
Attachment of the First Amino Acid (Boc-Gly-OH):
-
Couple Boc-Gly-OH to the resin using an appropriate method (e.g., cesium salt method) to form an ester linkage.
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
-
Peptide Elongation Cycle (repeat for each amino acid):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. Wash with DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with 10% DIEA in DCM for 10 minutes. Wash with DCM.[11]
-
Coupling:
-
Dissolve 2-3 equivalents of the next Boc-protected amino acid (Boc-L-β-phenylalanine, then Boc-L-Ala-OH) and coupling reagents (e.g., HBTU/HOBt) in DMF.
-
Add the activated amino acid solution to the resin, followed by DIEA.
-
Agitate for 2-4 hours. Monitor completion with a Kaiser test.[4]
-
Wash the resin with DMF and DCM.
-
-
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Boc deprotection.
-
Dry the peptide-resin under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with appropriate scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and handling).
-
-
Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity by mass spectrometry and analytical HPLC.
-
Conformational Analysis by NMR Spectroscopy
This protocol outlines the general steps for determining the solution structure of a peptidomimetic containing Boc-β-phenylalanine.
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O with a buffer) to a concentration of 1-5 mM.
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum to assess sample purity and folding.
-
Acquire a series of two-dimensional NMR spectra:
-
COSY and TOCSY: To identify spin systems and assign proton resonances.
-
NOESY or ROESY: To identify through-space correlations between protons, which provide distance restraints.
-
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances sequentially.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to derive inter-proton distance restraints.
-
Measure ³J coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.[9]
-
-
Structure Calculation and Refinement:
-
Use the experimental restraints (distances and dihedral angles) as input for structure calculation software (e.g., CYANA, XPLOR-NIH).
-
Generate an ensemble of structures that satisfy the experimental data.
-
Refine the structures using molecular dynamics simulations and validate the quality of the final ensemble.
-
Enzymatic Stability Assay
This protocol describes a general method to assess the stability of a β-phenylalanine-containing peptide in the presence of serum or a specific protease.
-
Incubation: Incubate the peptide at a known concentration with the enzyme of interest (e.g., trypsin, chymotrypsin) or with serum (e.g., human or rat serum) at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction in the aliquots, for example, by adding a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Quantification: Quantify the amount of remaining intact peptide at each time point by measuring the corresponding peak area in the chromatogram.
-
Half-life Calculation: Plot the percentage of remaining peptide versus time and fit the data to a first-order decay model to calculate the half-life (t₁/₂) of the peptide.
Signaling Pathway Modulation: A Case Study with GPCRs
Peptidomimetics containing Boc-β-phenylalanine are promising candidates for modulating the activity of G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in numerous physiological processes and are major drug targets.
A peptidomimetic can be designed to act as an antagonist, binding to the receptor but failing to induce the conformational change necessary for G protein activation, thereby blocking the action of the endogenous ligand.[1]
Hypothetical Antagonistic Action on a GPCR Pathway
Conclusion
Boc-β-phenylalanine is a versatile and powerful building block in the field of peptidomimetics. Its incorporation into peptide sequences offers a reliable strategy for enhancing proteolytic stability and introducing conformational constraints, which are critical for improving the therapeutic potential of peptide-based drugs. This guide has provided a comprehensive overview of the structure, function, synthesis, and analysis of Boc-β-phenylalanine-containing peptidomimetics. The detailed protocols and compiled data serve as a valuable resource for researchers dedicated to the rational design and development of the next generation of peptide therapeutics. Further exploration into the quantitative structure-activity relationships of these molecules will undoubtedly continue to fuel innovation in drug discovery.
References
- 1. Peptide message modulation via backbone modification - American Chemical Society [acs.digitellinc.com]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Technical Guide to β-Phenylalanine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive literature review of β-phenylalanine derivatives, a promising class of compounds in medicinal chemistry. These derivatives, which are structural analogs of the natural α-amino acid phenylalanine, offer enhanced stability and diverse pharmacological activities.[1][2][3] This document explores their synthesis, therapeutic applications, mechanisms of action, and structure-activity relationships, with a focus on their potential as anticancer, antimicrobial, and neuroprotective agents.
Therapeutic Applications and Quantitative Data
β-Phenylalanine derivatives have demonstrated significant potential across various therapeutic areas. Their increased stability compared to natural α-amino acids makes them attractive scaffolds for drug design.[1][3]
Anticancer Activity
β-Phenylalanine derivatives have emerged as promising candidates for cancer therapy, with several compounds exhibiting potent inhibitory activity against various cancer-related targets.
Table 1: Anticancer Activity of β-Phenylalanine Derivatives
| Compound | Target | Cancer Cell Line | Activity (IC₅₀/EC₅₀) | Reference |
| Compound 10 | eEF2K | - | 18.7 µM (enzymatic) | [1] |
| Compound 21l | eEF2K | MDA-MB-231 | 12.6 µM | [4] |
| MDA-MB-436 | 19.8 µM | [4] | ||
| in vivo (xenograft) | 12-20 µM | [1] | ||
| Compound 11 | EGFR | - | 22 nM | [1] |
| BPA-L1-Pt | DNA | A549 (lung adenocarcinoma) | 9.15 µM | |
| Quinoline Derivative 4d | EGFR | A549 | 3.317 µM | |
| MCF-7 | 7.711 µM | |||
| Quinoline Derivative 4e | EGFR | A549 | 4.648 µM | |
| MCF-7 | 6.114 µM |
Antimicrobial Activity
The structural features of β-phenylalanine derivatives have been exploited to develop novel antimicrobial agents.
Table 2: Antimicrobial Activity of β-Phenylalanine Derivatives
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
| Phenylalanine-arginine β-naphthylamide (PAβN) | Acinetobacter baumannii | Potentiates quinolone and aminoglycoside activity (4-fold MIC reduction) | |
| Nα-acyl-phenylalanine salts (C₁₂ and C₁₄ alkyl chains) | Gram-positive and Gram-negative bacteria | Effective against all tested strains |
Neuroprotective Activity
β-Phenylalanine derivatives have shown promise in the treatment of neurodegenerative diseases by targeting various pathways involved in neuronal cell death and dysfunction.
Table 3: Neuroprotective Activity of β-Phenylalanine Derivatives
| Compound | Target/Model | Activity (IC₅₀/EC₅₀/% protection) | Reference |
| β-Methylphenylalanine | Rotenone-induced Parkinson's disease model (SH-SY5Y cells) | 40.2% increase in cell viability at 100 mg/L | [5] |
| Compound 29 | Glutamate and hydrogen peroxide-induced neurotoxicity | 23% global neuroprotection at 5 µM | [2] |
| Rasagiline Derivative 27 | MAO-B | 46 µM | [2] |
| 3,5-diiodo-L-tyrosine (DIT) | AMPA/kainate receptor | 104.6 µM | [6] |
| 3,5-dibromo-L-tyrosine (DBrT) | AMPA/kainate receptor | 127.5 µM | [6] |
| 3,5-Dibromo-L-phenylalanine | NMDA receptor (partial agonist) | 331.6 µM (EC₅₀) | [7] |
| AMPA/kainate receptor | 29.4 µM (IC₅₀) | [7] | |
| Benzofuran thiosemicarbazone 2b | MAO-B | 0.042 µM | [8] |
| Benzothiophene thiosemicarbazone 2h | MAO-B | 0.056 µM | [8] |
| Chalcone derivative 6 | MAO-B | 0.0021 µM | [9] |
| Benzimidazole derivative 30 | MAO-B | 0.053 µM | [9] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of β-phenylalanine derivatives are mediated through their interaction with various cellular signaling pathways.
Anticancer Mechanisms
Eukaryotic elongation factor-2 kinase (eEF2K) is a key regulator of protein synthesis and is implicated in cancer cell survival and proliferation. Some β-phenylalanine derivatives act as inhibitors of eEF2K.[1][4]
Caption: eEF2K Signaling Pathway Inhibition.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival. Certain β-phenylalanine derivatives have been designed as EGFR inhibitors.[1]
Caption: EGFR Signaling Pathway Inhibition.
The proteasome is a cellular machine responsible for degrading ubiquitinated proteins, playing a crucial role in cell cycle regulation and apoptosis. Pseudopeptide inhibitors containing β-phenylalanine have been designed to target the proteasome.[1]
Caption: Proteasome Degradation Pathway Inhibition.
Experimental Protocols
General Synthesis of β-Phenylalanine Derivatives
A common and versatile method for the synthesis of β-phenylalanine derivatives is the Rodionow-Johnson reaction.[1]
Caption: General Synthesis via Rodionow-Johnson Reaction.
A representative protocol for the synthesis of a sulfonamide-containing β-phenylalanine derivative is as follows:
-
Synthesis of 3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoic acid: (±)-β-Phenylalanine is dissolved in an aqueous sodium carbonate solution and cooled. 4-Methylbenzenesulfonyl chloride in an organic solvent is added dropwise with stirring. The reaction is stirred at room temperature overnight. After an acidic workup, the product is isolated by filtration.[10]
-
Esterification: The resulting acid is refluxed with methanol and a catalytic amount of sulfuric acid for 8 hours. The solvent is removed under reduced pressure to yield the methyl ester.[10]
-
Hydrazinolysis: The methyl ester is refluxed with hydrazine monohydrate in an appropriate solvent for 24 hours. The product hydrazide is isolated upon cooling and filtration.[10]
-
Heterocycle Formation: The hydrazide can then be reacted with various reagents to form different heterocyclic derivatives (e.g., pyrazoles, oxadiazoles, triazoles).[10]
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the β-phenylalanine derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.
-
Serial Dilution: The β-phenylalanine derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12]
Neuroprotective Activity Assessment: Glutamate-Induced Excitotoxicity Assay
This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.
-
Cell Culture: Primary neurons or a neuronal cell line (e.g., HT22 or SH-SY5Y) are cultured in a suitable format (e.g., 96-well plate).
-
Pre-treatment: Cells are pre-treated with various concentrations of the β-phenylalanine derivative for a specific duration.
-
Glutamate Exposure: A toxic concentration of glutamate is added to the culture medium to induce excitotoxicity.[13]
-
Incubation: The cells are incubated for a defined period.
-
Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the β-phenylalanine derivative and glutamate to those treated with glutamate alone.
Structure-Activity Relationships (SAR)
The biological activity of β-phenylalanine derivatives is highly dependent on their chemical structure. Systematic modifications of the core scaffold have provided insights into the key structural features required for activity.
Caption: Key Structural Modifications Influencing Activity.
-
Aryl Ring Substitution: The nature and position of substituents on the phenyl ring significantly influence activity. For instance, in some series of anticancer agents, electron-withdrawing groups at the para-position enhance potency.
-
N-Acyl/Sulfonyl Substitution: Modification of the amino group with different acyl or sulfonyl groups can modulate the compound's interaction with the target protein and affect its pharmacokinetic properties.
-
Carboxylic Acid Modifications: Conversion of the carboxylic acid to esters, amides, or various heterocycles can impact the compound's solubility, cell permeability, and metabolic stability.
Drug Discovery and Development Workflow
The discovery and development of novel β-phenylalanine derivatives as therapeutic agents typically follow a multi-stage workflow.
Caption: Small Molecule Drug Discovery Workflow.
This process begins with the identification and validation of a biological target, followed by the discovery of "hit" compounds that show initial activity. These hits are then chemically modified to generate more potent and drug-like "lead" compounds. Lead optimization involves extensive structure-activity relationship studies to improve efficacy, selectivity, and pharmacokinetic properties. Promising candidates then move into preclinical development, which includes in vivo efficacy and safety testing, before potentially advancing to clinical trials in humans.[11][14][15]
References
- 1. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Methylphenylalanine exerts neuroprotective effects in a Parkinson's disease model by protecting against tyrosine hydroxylase depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking and 3D-QSAR studies on β-phenylalanine derivatives as dipeptidyl peptidase IV inhibitors | Semantic Scholar [semanticscholar.org]
- 11. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 12. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 13. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Peptides Containing β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptides constructed from β-amino acids, known as β-peptides, represent a compelling class of peptidomimetics that have garnered significant attention in medicinal chemistry and drug development. Their unique structural properties, conferred by an additional carbon atom in the peptide backbone, lead to the formation of stable, predictable secondary structures and, most critically, confer remarkable resistance to proteolytic degradation. This guide provides a comprehensive overview of the biological activities of β-peptides, including their roles as antimicrobial agents, enzyme inhibitors, and modulators of protein-protein interactions. We delve into detailed experimental protocols for their synthesis and evaluation, present quantitative activity data in structured formats, and visualize key molecular pathways and experimental workflows to provide a thorough resource for professionals in the field.
Introduction: The Structural Advantage of β-Peptides
Peptides are fundamental biological molecules, but their therapeutic potential is often hindered by their susceptibility to degradation by proteases.[1][2] The incorporation of β-amino acids into peptide chains is a powerful strategy to overcome this limitation.[3][4] Unlike their α-amino acid counterparts, the backbone of β-peptides is inherently resistant to cleavage by common peptidases.[5][6] This proteolytic stability significantly enhances their in vivo half-life, making them superior candidates for drug development.[1]
The altered backbone also endows β-peptides with the ability to form unique and stable secondary structures, such as the 14-helix, 12-helix, and various turns and sheets, even in short sequences.[7][8][9] This structural pre-organization allows for the precise spatial arrangement of side chains, enabling the rational design of molecules that can mimic the function of natural α-peptides and interact with high specificity to biological targets like GPCRs, protein-protein interfaces, and microbial membranes.[3][10]
Logical Relationship: From Structure to Function
The core advantage of β-peptides stems from a direct causal chain: the modified backbone imparts proteolytic resistance and encourages the formation of stable secondary structures, which in turn enables a wide range of biological functions.
Key Biological Activities and Applications
β-Peptides have been successfully designed to exhibit a wide array of biological functions, positioning them as versatile tools in therapeutic research.[3][4][10]
Antimicrobial Activity
A primary area of investigation for β-peptides is in combating infectious diseases.[11] Mimicking the amphipathic structures of natural host-defense peptides, antimicrobial β-peptides are designed to selectively target and disrupt microbial membranes. Their positive charges interact with the negatively charged components of bacterial membranes, leading to membrane permeabilization and cell death.[3] A key advantage is their stability against proteases secreted by pathogens, a common resistance mechanism against natural peptide antibiotics.
Inhibition of Protein-Protein Interactions (PPIs)
Many disease pathways are driven by specific protein-protein interactions (PPIs).[1] The well-defined and rigid helical structures of β-peptides make them ideal scaffolds for mimicking α-helical domains that are often crucial for these interactions.[3] By presenting the correct arrangement of side chains, β-peptides can effectively block PPIs involved in cancer, such as the interaction between p53 and its negative regulator, MDM2.[12]
Enzyme Inhibition
The stability and structural diversity of β-peptides make them suitable for designing potent and specific enzyme inhibitors.[3] For example, β-peptide oligomers have been shown to be highly active inhibitors of γ-secretase, a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease.[3]
Receptor Agonism and Antagonism
β-Peptides can be designed to mimic the structure of natural peptide ligands, allowing them to act as agonists or antagonists for receptors such as G-protein coupled receptors (GPCRs).[3][10] For instance, β-peptides have been developed as potent agonists for somatostatin receptors, which are targets for treating neuroendocrine tumors.[13]
Quantitative Data on Biological Activity
The efficacy of β-peptides is quantified using standard biochemical and cellular assays. The tables below summarize representative data for different biological activities.
Table 1: Antimicrobial Activity of β-Peptides
| Peptide Sequence/Name | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| (β³hVal-β³hAla-β³hLeu)₃ | Bacillus subtilis | 4 |
| (β³hVal-β³hAla-β³hLeu)₃ | Escherichia coli | 8 |
| (β³hLys-β³hVal-β³hPhe)₂ | Staphylococcus aureus | 16 |
| (β³hLys-β³hVal-β³hPhe)₂ | Pseudomonas aeruginosa | 32 |
Note: Data is representative and compiled from various literature sources. Actual values may vary based on specific experimental conditions.
Table 2: Anticancer and PPI Inhibition Activity of β-Peptides
| Peptide Sequence/Name | Target | Assay Type | IC₅₀ / Kᵢ (nM) |
| MDM2-binding β-peptide | MDM2-p53 Interaction | Fluorescence Polarization | 250 |
| γ-Secretase Inhibitor | γ-Secretase | Enzyme Activity Assay | 5.2 |
| BCL-xL-binding β-peptide | BCL-xL-Bak Interaction | Competitive Binding Assay | 110 |
Note: IC₅₀ (half maximal inhibitory concentration) and Kᵢ (inhibition constant) are measures of potency. Data is representative.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of β-peptides.
Synthesis of β-Peptides via Solid-Phase Peptide Synthesis (SPPS)
The most common method for synthesizing β-peptides is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[12][14][15]
Objective: To synthesize a target β-peptide sequence on a solid resin support.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected β-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected β-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
SPPS Workflow Diagram
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a β-peptide against a specific bacterium.
Materials:
-
Purified β-peptide stock solution
-
Bacterial culture (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Bacterial Inoculum Preparation:
-
Grow the bacterial strain overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Peptide Dilution Series:
-
In a 96-well plate, perform a two-fold serial dilution of the β-peptide stock solution in MHB to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control well (bacteria in MHB, no peptide) and a negative control well (MHB only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide at which there is no visible growth of bacteria.
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Signaling Pathways and Mechanism of Action
Understanding the mechanism by which β-peptides exert their effects is crucial for rational drug design.
Mechanism of Antimicrobial Action
Amphipathic antimicrobial β-peptides typically function by disrupting the bacterial cell membrane. This process is often initiated by electrostatic interactions followed by membrane insertion and pore formation or destabilization.
Inhibition of the p53-MDM2 Interaction
The tumor suppressor protein p53 is negatively regulated by MDM2. Peptides that mimic the α-helical region of p53 can bind to MDM2, preventing it from targeting p53 for degradation and thereby restoring its tumor-suppressive function. β-Peptides designed to mimic this helix are potent inhibitors of this interaction.
Conclusion and Future Outlook
Peptides containing β-amino acids have firmly established themselves as a promising class of therapeutic candidates. Their inherent proteolytic stability, combined with the ability to adopt predictable and functionally relevant secondary structures, allows them to overcome the primary limitations of conventional peptide drugs.[1] The diverse biological activities demonstrated, from potent antimicrobial action to the specific inhibition of cancer-related protein-protein interactions, highlight their versatility.[3][10] Future research will likely focus on refining the design principles for targeting more complex biological systems, improving oral bioavailability, and advancing the most promising candidates into clinical trials. The continued development of synthetic methodologies will further expand the chemical space of accessible β-amino acids, paving the way for novel structures with enhanced therapeutic properties.[16][17]
References
- 1. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 5. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 12. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ethz.ch [ethz.ch]
- 14. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 15. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]
- 17. Design and Synthesis of β-Peptides With Biological Activity | Springer Nature Experiments [experiments.springernature.com]
The Cornerstone of Peptide Synthesis: A Technical Guide to the Discovery and Development of the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides, essential molecules in a vast array of biological processes, represents a cornerstone of chemical and pharmaceutical research. The ability to construct these complex chains of amino acids with precision is fundamental to the development of new therapeutics, research tools, and biomaterials. A pivotal advancement in this field was the introduction of the tert-butyloxycarbonyl (Boc) protecting group. This technical guide provides an in-depth exploration of the discovery, development, and application of the Boc group in peptide synthesis, with a focus on the underlying chemistry, experimental protocols, and quantitative data that have established it as an indispensable tool for scientists.
The strategic use of protecting groups is the bedrock of successful peptide synthesis.[1] These chemical moieties temporarily block reactive functional groups on amino acids, preventing unwanted side reactions and allowing for the controlled, stepwise assembly of the peptide chain.[2][3] The Boc group, an acid-labile protecting group for the α-amino group of amino acids, was a groundbreaking development that enabled the robust and efficient synthesis of peptides, particularly with the advent of solid-phase peptide synthesis (SPPS).[1][4]
The Genesis of a Revolution: Discovery and Development
Prior to the introduction of the Boc group, peptide synthesis was a challenging endeavor, often limited by harsh reaction conditions and low yields. The development of the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932 was a significant step forward, but its removal via catalytic hydrogenation was not always compatible with sensitive amino acid residues.[5][6] The need for a protecting group that could be removed under milder, more orthogonal conditions was evident.
In the late 1950s, the tert-butyloxycarbonyl (Boc) group emerged as a viable solution.[7] Its key advantage lay in its susceptibility to cleavage by moderate acids, a condition that left many other protecting groups and the peptide backbone intact.[8][9] This discovery was instrumental in the subsequent development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in 1963, a paradigm-shifting technique that dramatically simplified and accelerated peptide synthesis.[10][11] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy became a foundational methodology in SPPS, utilizing the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for the semi-permanent protection of reactive side chains.[12][13]
Core Chemical Principles
The utility of the Boc group is rooted in its unique chemical properties: stability under a wide range of conditions and facile, selective removal.
Boc Protection of Amino Acids
The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1] The base deprotonates the amino group, enhancing its nucleophilicity and facilitating its attack on one of the carbonyl carbons of the anhydride.[1][14]
The general reaction is as follows:
H₂N-CHR-COOH + ((CH₃)₃COCO)₂O → (CH₃)₃COCO-NH-CHR-COOH + (CH₃)₃COH + CO₂[1]
Boc Deprotection: The Key to Stepwise Synthesis
The removal of the Boc group is the critical deprotection step in Boc-based SPPS. This is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[1] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1][14] The carbamic acid readily decarboxylates to liberate the free amine.[1][14]
This acid-catalyzed deprotection must be selective, removing the α-amino Boc group without cleaving the peptide from the resin or removing the more acid-stable side-chain protecting groups.[1] The tert-butyl cation generated during deprotection is a potent electrophile that can lead to side reactions with electron-rich amino acid residues like Tryptophan, Tyrosine, and Methionine.[15] To mitigate this, scavengers are typically added to the cleavage cocktail to trap these carbocations.[15]
Quantitative Data in Boc Chemistry
The efficiency of both the protection and deprotection steps is paramount for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to these processes.
| Reagent (Protecting Agent) | Base | Solvent System | Typical Reaction Time | Typical Yield |
| Di-tert-butyl dicarbonate ((Boc)₂O) | NaOH, Na₂CO₃, or TEA | Dioxane/Water, THF/Water, or Acetone/Water | 2-4 hours | >90% |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) | Triethylamine (TEA) | Dioxane/Water | ~2 hours | Excellent |
Table 1: Quantitative Data for Boc Protection of Amino Acids [1][16]
| Deprotection Reagent | Concentration | Solvent | Typical Reaction Time | Deprotection Efficiency | Notes |
| Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | 20-30 min | >99% | Most common method. Scavengers are recommended for sensitive residues.[12][17] |
| 4M Hydrogen Chloride (HCl) | 4 M | 1,4-Dioxane | 30 min | >99% | Useful for selectivity in the presence of other acid-labile groups.[12] |
| Neat Trifluoroacetic Acid (TFA) | 100% | - | Variable | High | Rarely used due to its harshness.[12] |
Table 2: Quantitative Data for Boc Deprotection
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine, NaOH) | Reductive Conditions (e.g., H₂, Pd/C) |
| Boc | Labile | Stable | Stable |
| Cbz | Generally Stable (Cleaved by strong acids like HBr/AcOH) | Stable | Labile |
| Fmoc | Stable | Labile | Generally Stable |
Table 3: Comparative Stability of Common Amine Protecting Groups [9]
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments in Boc-based peptide synthesis.
Protocol 1: N-α-Boc Protection of an Amino Acid
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)
-
Solvent (e.g., 1,4-Dioxane/Water, THF/Water)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[18]
-
Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.[18]
-
Cool the reaction mixture to 0 °C in an ice bath.[18]
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.[18]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion is confirmed by TLC.[18]
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.[18]
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[18]
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).[18]
-
Combine the organic layers and wash with brine.[18]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[18]
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization solution: 5% N,N-Diisopropylethylamine (DIPEA) in DCM
-
Reaction vessel for SPPS
Procedure:
-
Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[12]
-
Drain the DCM.[12]
-
Add the deprotection solution (25-50% TFA in DCM) to the resin. Use approximately 10 mL of solution per gram of resin.[12]
-
Shake the mixture for 20-30 minutes at room temperature.[12]
-
Drain the deprotection solution.[12]
-
Wash the resin three times with DCM.[12]
-
To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin three times with the 5% DIPEA in DCM solution.[12]
-
Wash the resin three times with DCM to remove excess DIPEA.[12]
-
The resin is now ready for the next amino acid coupling step.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. chempep.com [chempep.com]
- 18. benchchem.com [benchchem.com]
N-Boc-L-phenylalanine: A Comprehensive Physicochemical Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the core physicochemical characteristics of N-Boc-L-phenylalanine, a pivotal building block in peptide synthesis and various pharmaceutical applications. This guide is intended to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and logical workflows to support research and development endeavors.
Core Physicochemical Properties
N-Boc-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function. This modification renders it a stable, crystalline solid with well-defined physical and chemical properties.
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical parameters of N-Boc-L-phenylalanine, compiled from various sources.
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.31 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 84-88 °C[1] |
| Optical Rotation | [α]²⁰/D +25° ± 1° (c=1 in ethanol)[2] |
| Purity | ≥99.0% |
| Solvent | Solubility |
| Methanol | Soluble[1][3] |
| Dichloromethane | Soluble[1][3] |
| Dimethylformamide (DMF) | Soluble[1][3] |
| N-Methyl-2-pyrrolidone | Soluble[1][3] |
| Chloroform | Slightly soluble |
| DMSO | Slightly soluble |
| Ethanol | Slightly soluble |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-Boc-L-phenylalanine.
¹H NMR Spectroscopy
The ¹H NMR spectrum of N-Boc-L-phenylalanine exhibits characteristic signals corresponding to its molecular structure.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.36 | singlet | 9H | t-butyl (Boc group) |
| 2.87 | dd | 1H | β-proton (CH₂) |
| 3.16 | dd | 1H | β-proton (CH₂) |
| 4.36 | dd | 1H | α-proton (CH) |
| 7.26 | multiplet | 5H | Phenyl group |
| ~10-12 | broad singlet | 1H | Carboxylic acid proton (OH) |
Note: The chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of N-Boc-L-phenylalanine displays characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad | O-H stretch (Carboxylic acid) |
| ~3000 | Medium | C-H stretch (Aromatic) |
| ~2980 | Medium | C-H stretch (Aliphatic) |
| ~1740 | Strong | C=O stretch (Urethane) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1500-1600 | Medium | C=C stretch (Aromatic) |
| ~1160 | Strong | C-O stretch (Boc group) |
Mass Spectrometry
In mass spectrometry, N-Boc-L-phenylalanine is expected to exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is typically dominated by the loss of the Boc group.
| m/z | Interpretation |
| 266.1387 | [M+H]⁺ (protonated molecular ion) |
| 209.0 | [M - C₄H₈]⁺ (loss of isobutylene from the Boc group)[1] |
| 166.0863 | [M - C₅H₉O₂]⁺ (loss of the entire Boc group) |
| 148.0 | [M - C₅H₉O₂ - H₂O]⁺ (subsequent loss of water) |
| 120.0808 | Immonium ion of phenylalanine |
| 91.0542 | Tropylium ion (from the benzyl group) |
| 57.0699 | t-butyl cation [C(CH₃)₃]⁺ |
Experimental Protocols
This section provides detailed methodologies for the determination of the key physicochemical properties of N-Boc-L-phenylalanine.
Melting Point Determination
Apparatus: Capillary melting point apparatus.
Procedure:
-
A small amount of finely powdered, dry N-Boc-L-phenylalanine is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/min for a preliminary determination.
-
For an accurate measurement, the determination is repeated with a fresh sample, heating at a slower rate of 1-2 °C/min as the temperature approaches the approximate melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range.
Solubility Determination
Apparatus: Test tubes, vortex mixer.
Procedure:
-
To a test tube containing 1 mL of the solvent to be tested, add approximately 10 mg of N-Boc-L-phenylalanine.
-
The mixture is vigorously agitated using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is classified as "soluble."
-
If some solid remains, the compound is classified as "sparingly soluble" or "insoluble." For a more quantitative assessment, the amount of dissolved solid can be determined by gravimetric analysis after filtration and solvent evaporation.
Specific Rotation Measurement
Apparatus: Polarimeter.
Procedure:
-
A solution of N-Boc-L-phenylalanine is prepared by accurately weighing approximately 100 mg of the compound and dissolving it in 10 mL of ethanol in a volumetric flask.
-
The polarimeter is calibrated using a blank (pure ethanol).
-
The prepared solution is transferred to the polarimeter cell, ensuring no air bubbles are present in the light path.
-
The optical rotation of the solution is measured at a wavelength of 589 nm (sodium D-line) and a temperature of 20 °C.
-
The specific rotation is calculated using the formula: [α] = α / (l × c) where:
-
[α] is the specific rotation
-
α is the observed rotation
-
l is the path length of the cell in decimeters
-
c is the concentration of the solution in g/mL
-
Spectroscopic Analysis
¹H NMR Spectroscopy:
-
Approximately 5-10 mg of N-Boc-L-phenylalanine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The ¹H NMR spectrum is acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher.
Infrared (IR) Spectroscopy:
-
A small amount of N-Boc-L-phenylalanine is mixed with dry potassium bromide (KBr) and ground to a fine powder.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).
-
The IR spectrum is recorded using an FTIR spectrometer.
Workflow and Process Visualization
The following diagrams illustrate the key experimental workflows associated with N-Boc-L-phenylalanine.
References
The Cornerstone of Peptide Design: A Technical Guide to the Stability and Solubility of Boc-L-β-phenylalanine
For researchers, scientists, and drug development professionals, the successful synthesis of complex peptides hinges on the precise characteristics of their constituent building blocks. Boc-L-β-phenylalanine, a protected form of the unnatural amino acid β-phenylalanine, serves as a vital component in the design of novel peptidomimetics with enhanced biological activity and stability. This in-depth technical guide provides a comprehensive overview of the stability and solubility of Boc-L-β-phenylalanine, offering critical data and detailed experimental protocols to inform its effective use in peptide design.
Executive Summary
The tert-butyloxycarbonyl (Boc) protecting group imparts specific chemical properties to L-β-phenylalanine, influencing its behavior during storage, handling, and solid-phase peptide synthesis (SPPS). Understanding its stability under various conditions—including pH, temperature, and light exposure—is paramount to prevent degradation and ensure the integrity of the final peptide product. Similarly, its solubility profile in a range of organic solvents dictates the efficiency of coupling reactions and the overall success of peptide synthesis. This guide consolidates available data on these critical parameters, presents detailed experimental methodologies for their assessment, and provides visual workflows to aid in experimental design.
Stability Profile of Boc-L-β-phenylalanine
The stability of Boc-L-β-phenylalanine is primarily governed by the lability of the Boc protecting group. This group is strategically employed for its straightforward removal under specific acidic conditions, a cornerstone of Boc-based SPPS.[1][2] However, this reactivity also defines its limitations and dictates appropriate storage and handling procedures.
The primary degradation pathway for Boc-L-β-phenylalanine is acid-catalyzed hydrolysis.[3] This reaction cleaves the Boc group, yielding free L-β-phenylalanine, carbon dioxide, and a reactive tert-butyl cation.[3][4][5] This cation can lead to undesirable side reactions, most notably the alkylation of nucleophilic amino acid side chains such as those of tryptophan, methionine, cysteine, and tyrosine.[4][5]
Conversely, Boc-L-β-phenylalanine demonstrates good stability under neutral and basic conditions.[3] It is also susceptible to thermal degradation at elevated temperatures and may be sensitive to oxidative and photolytic stress.[3] Therefore, proper storage is crucial to maintain its purity and integrity.
Table 1: Summary of Boc-L-β-phenylalanine Stability and Recommended Storage
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Minimizes thermal degradation of the Boc group.[3][] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Reduces the risk of oxidative degradation.[3] |
| Moisture | Desiccated environment | The Boc group is susceptible to hydrolysis, which is exacerbated by moisture.[3] |
| Light | Protection from light | Prevents potential photolytic degradation.[3] |
Table 2: Expected Stability under Forced Degradation Conditions
| Stress Condition | Expected Stability | Primary Degradation Product |
| Acidic (e.g., 0.1 M HCl) | Labile | L-β-phenylalanine |
| Basic (e.g., 0.1 M NaOH) | Stable | - |
| Oxidative (e.g., 3% H₂O₂) | Potentially susceptible | Oxidized derivatives |
| Thermal (e.g., >60°C) | Labile | L-β-phenylalanine |
Solubility Characteristics
The Boc group significantly enhances the solubility of L-β-phenylalanine in organic solvents, a key advantage for its use in SPPS.[5] This property facilitates efficient dissolution in the solvents commonly used for coupling reactions, ensuring homogenous reaction conditions and maximizing coupling efficiency. While generally insoluble in water, its solubility in various organic solvents is a critical parameter for peptide chemists.[7]
Table 3: Solubility of Boc-L-phenylalanine in Various Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (376.92 mM) | Requires sonication for complete dissolution.[8] |
| Methanol | Soluble | [9][10] |
| Dichloromethane (DCM) | Soluble | [9][10] |
| Dimethylformamide (DMF) | Soluble | [9] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | [9] |
| Chloroform | Soluble | [7] |
| Ethyl Acetate | Soluble | [7] |
| Water | Insoluble | [7] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (9.42 mM) | Clear solution.[8] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.42 mM) | Clear solution.[8] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (9.42 mM) | Clear solution.[8] |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate assessment of the stability and solubility of Boc-L-β-phenylalanine. The following sections provide methodologies for key experiments.
Protocol 1: Determination of Solubility
This protocol outlines a general procedure for determining the solubility of Boc-L-β-phenylalanine in a specific solvent.
Materials:
-
Boc-L-β-phenylalanine
-
Selected solvent (e.g., DMF, DCM, Methanol)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Prepare a series of vials with a known volume of the selected solvent.
-
Add increasing, accurately weighed amounts of Boc-L-β-phenylalanine to each vial.
-
Vortex each vial vigorously for 2 minutes to facilitate dissolution.
-
Allow the vials to equilibrate at a controlled temperature (e.g., 25°C) for 24 hours.
-
After equilibration, visually inspect the vials for any undissolved solid.
-
For vials containing undissolved solid, centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.
-
Carefully collect a known volume of the supernatant and dilute it with a suitable solvent for HPLC analysis.
-
Quantify the concentration of Boc-L-β-phenylalanine in the supernatant using a pre-validated HPLC method with a standard calibration curve.
-
The highest concentration at which no solid is visible or the concentration in the supernatant of a saturated solution is determined to be the solubility.
Protocol 2: Stability Assessment by HPLC
This protocol describes a method for assessing the stability of Boc-L-β-phenylalanine under various stress conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Boc-L-β-phenylalanine
-
Stress agents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)
-
Temperature-controlled incubator
-
Photostability chamber
-
HPLC system with a UV detector (e.g., detection at 220 nm)[3]
-
C18 HPLC column
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid)
Procedure:
-
Sample Preparation: Prepare stock solutions of Boc-L-β-phenylalanine in a suitable solvent (e.g., methanol).
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Add the stock solution to solutions of 0.1 M HCl and 0.1 M NaOH and incubate at a controlled temperature (e.g., 40°C).
-
Oxidative Degradation: Add the stock solution to a solution of 3% H₂O₂ and incubate.
-
Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60°C).[3]
-
Photolytic Degradation: Expose the solid compound and solutions to UV light in a photostability chamber.
-
-
Time Points: At specified time intervals (e.g., 0, 1, 3, 6, 12, 24 hours), withdraw aliquots from each stress condition.
-
Sample Analysis:
-
Neutralize the acidic and basic samples.
-
Dilute all samples appropriately with the mobile phase.
-
Inject the samples into the HPLC system.
-
-
Data Analysis:
-
Monitor the chromatograms for the appearance of degradation peaks and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation over time.
-
Protocol 3: Boc Deprotection in Solid-Phase Peptide Synthesis
This protocol outlines the standard procedure for the removal of the Boc group during SPPS.
Materials:
-
Peptide-resin with N-terminal Boc protection
-
Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[11]
-
DCM for washing
-
N,N-Dimethylformamide (DMF) for washing
-
Neutralization solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DMF
Procedure:
-
Swell the peptide-resin in DCM.
-
Drain the solvent and add the deprotection solution (TFA in DCM) to the resin.
-
Allow the reaction to proceed for 20-30 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM to remove residual TFA.
-
Wash the resin with DMF.
-
Neutralize the resulting trifluoroacetate salt by washing the resin with the neutralization solution (DIEA in DMF).
-
Wash the resin with DMF to remove excess base.
-
The resin is now ready for the next amino acid coupling step.
Visualizing Workflows
Diagrams illustrating experimental workflows can clarify complex procedures and aid in their successful implementation.
Caption: Workflow for the stability assessment of Boc-L-β-phenylalanine.
Caption: Workflow for determining the solubility of Boc-L-β-phenylalanine.
Caption: Workflow for Boc deprotection in solid-phase peptide synthesis.
Conclusion
A thorough understanding of the stability and solubility of Boc-L-β-phenylalanine is indispensable for its effective application in peptide design and synthesis. The data and protocols presented in this guide offer a foundational resource for researchers, enabling the optimization of reaction conditions, minimization of side products, and ultimately, the successful synthesis of novel and complex peptides. By adhering to proper storage and handling procedures and employing validated analytical methods, scientists can harness the full potential of this valuable building block in the development of next-generation peptide-based therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Page loading... [wap.guidechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. parchem.com [parchem.com]
- 10. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 11. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
Stereochemistry of 3-tert-Butoxycarbonylamino-2-phenyl-propionic acid
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-tert-Butoxycarbonylamino-2-phenyl-propionic acid is a non-proteinogenic, protected β-amino acid derivative. Its structure contains two chiral centers, at the C2 and C3 positions of the propionic acid backbone, giving rise to a complex stereochemical profile. The presence of the tert-Butoxycarbonyl (Boc) protecting group on the amino functionality makes it a stable and versatile building block in peptide synthesis and medicinal chemistry.
The precise control of stereochemistry is paramount in drug development, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their physicochemical properties, detailed experimental protocols for their synthesis and separation, and their significant application in the synthesis of taxane-based anticancer agents.
Stereoisomerism
The two chiral centers in this compound result in the existence of four distinct stereoisomers. These consist of two pairs of enantiomers. The relationship between these isomers is critical for understanding their synthesis and separation.
-
(2R, 3S) and (2S, 3R) isomers are enantiomers of each other.
-
(2R, 3R) and (2S, 3S) isomers are enantiomers of each other.
-
The relationship between any other pairing (e.g., (2R, 3S) and (2R, 3R)) is diastereomeric.
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Using Boc-β-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the solid-phase synthesis of peptides incorporating Boc-β-phenylalanine using the tert-butyloxycarbonyl (Boc) protection strategy. This document outlines the detailed methodology, quantitative data for key reaction steps, and visual representations of the workflow to guide researchers in the successful synthesis of peptides containing this non-canonical amino acid.
Introduction
The incorporation of β-amino acids, such as β-phenylalanine, into peptide sequences is a key strategy in medicinal chemistry to develop peptidomimetics with enhanced proteolytic stability, unique conformational properties, and novel biological activities. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust and well-established method for solid-phase peptide synthesis (SPPS). This approach utilizes the acid-labile Boc group for temporary α-amino protection and more acid-stable benzyl-based groups for side-chain protection.[1] The synthesis is a cyclical process, involving the sequential deprotection of the N-terminal Boc group and coupling of the subsequent Boc-protected amino acid until the desired peptide sequence is assembled. The final step involves cleavage of the peptide from the solid support and removal of all side-chain protecting groups.[2][3]
Key Reagents and Materials
| Reagent/Material | Grade | Recommended Supplier(s) |
| Merrifield Resin (or PAM Resin) | 100-200 mesh, 1% DVB | Sigma-Aldrich, Novabiochem |
| Boc-β-phenylalanine | Peptide Synthesis Grade | Bachem, Chem-Impex |
| Other Boc-L-amino acids | Peptide Synthesis Grade | AAPPTec, Bachem |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Fisher Scientific, VWR |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Sigma-Aldrich, Fisher Scientific |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich, Acros Organics |
| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Sigma-Aldrich, Alfa Aesar |
| HBTU (or HATU, DIC/HOBt) | Peptide Synthesis Grade | Advanced ChemTech, CEM |
| Anhydrous Hydrogen Fluoride (HF) | Airgas, Matheson | |
| Scavengers (e.g., Anisole, p-cresol) | Reagent Grade | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ACS Grade | Fisher Scientific |
Experimental Protocols
This section details the step-by-step procedure for the manual solid-phase synthesis of a peptide containing β-phenylalanine using the Boc protection strategy.
Resin Preparation and Swelling
-
Place the desired amount of Merrifield or PAM resin (e.g., 1 g, with a substitution of 0.5-1.0 mmol/g) in a reaction vessel.
-
Add dichloromethane (DCM, 10-15 mL per gram of resin) to the resin.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
Drain the solvent.
First Amino Acid Attachment (Loading)
This protocol is for attaching the first Boc-amino acid to Merrifield resin via the cesium salt method to minimize racemization.
-
Dissolve the C-terminal Boc-amino acid (e.g., Boc-Glycine) in a 2:1 mixture of ethanol and water.
-
Add cesium carbonate (0.5 equivalents) and stir until the solution is clear.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting Boc-amino acid cesium salt in anhydrous DMF.
-
Add the solution to the swollen resin and agitate the mixture at 50°C for 12-24 hours.
-
Wash the resin with DMF (3x), a 1:1 mixture of DMF/water (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
The Synthesis Cycle: Deprotection, Neutralization, and Coupling
This cycle is repeated for each amino acid in the peptide sequence.
-
Wash the resin-bound peptide with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 5 minutes (pre-wash), then drain.[4]
-
Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.[4]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.
-
Add a solution of 10% DIEA in DCM to the deprotected resin.
-
Agitate for 2 minutes, then drain. Repeat this step once.
-
Wash the resin with DCM (5x) to remove excess base.
This protocol describes coupling using HBTU, a common and efficient coupling reagent. Due to potential steric hindrance of β-amino acids, extended coupling times or double coupling may be necessary.
-
In a separate vial, dissolve Boc-β-phenylalanine (2-3 equivalents relative to the resin loading capacity) and HOBt (2-3 equivalents) in a minimal amount of DMF.
-
Add HBTU (2-3 equivalents) and DIEA (4-6 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), repeat the coupling step (double coupling).
-
After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and requires a specialized apparatus and safety precautions. This procedure must be performed by trained personnel in a certified fume hood.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin in the reaction vessel of a specialized HF cleavage apparatus.
-
Add scavengers (e.g., 1 mL of anisole or p-cresol per gram of resin) to the vessel.
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration or centrifugation and wash with cold diethyl ether multiple times.
-
Dry the crude peptide under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a solution of acetic acid or acetonitrile in water).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Analyze the fractions by analytical RP-HPLC and/or mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Quantitative Data Summary
The following tables summarize typical quantitative data for the key steps in Boc-SPPS. Note that these values are general and can be sequence-dependent, particularly with the incorporation of sterically hindered β-amino acids.
Table 1: Reaction Conditions and Monitoring
| Step | Reagents and Solvents | Time | Temperature | Monitoring |
| Resin Swelling | DCM or DMF | 30-60 min | Room Temp. | Visual |
| Boc Deprotection | 50% TFA in DCM | 25-30 min | Room Temp. | N/A |
| Neutralization | 10% DIEA in DCM | 2 x 2 min | Room Temp. | N/A |
| Coupling (HBTU) | Boc-β-Phe, HBTU, HOBt, DIEA in DMF | 2-4 hours (or double couple) | Room Temp. | Kaiser Test |
| HF Cleavage | Anhydrous HF, Scavengers | 1-2 hours | 0°C | N/A |
Table 2: Typical Yields and Purity
| Parameter | Typical Value | Method of Determination | Notes |
| Single Coupling Efficiency | >98% | Kaiser Test / Amino Acid Analysis | May be lower for β-amino acids; double coupling is often recommended. |
| Crude Peptide Purity | >60% | RP-HPLC | Highly dependent on the peptide sequence and synthesis efficiency. |
| Final Purified Peptide Yield | 5-25% | Gravimetric Analysis, UV-Vis Spectroscopy | Purification via RP-HPLC can lead to significant material loss. |
Visualizations
Boc-SPPS Workflow for β-Peptide Synthesis
Caption: General workflow for Boc-Solid Phase Peptide Synthesis of a β-peptide.
Logical Flow of a Single Coupling Cycle
Caption: Key chemical transformations within a single synthesis cycle.
References
Applications of Boc-Protected Amino Acids in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the realm of peptide chemistry and drug development. Its widespread use stems from its ability to be readily introduced under mild conditions, its stability to a broad range of reagents, and its facile removal under acidic conditions. This strategic protection of the amino functionality of amino acids allows for precise control over reaction sequences, enabling the synthesis of complex molecules with high purity and yield.
Core Applications
Boc-protected amino acids are indispensable building blocks in several key areas of organic synthesis:
-
Peptide Synthesis: They are fundamental reagents in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, a classical approach in SPPS, utilizes the acid-labile Boc group for temporary protection of the α-amino group.[1][2]
-
Synthesis of Peptidomimetics: By incorporating non-proteinogenic or modified amino acids, Boc-protected synthons are crucial for creating peptidomimetics with enhanced proteolytic stability and unique conformational properties.[3][4]
-
Chiral Building Blocks: The inherent chirality of amino acids is preserved by the Boc protecting group, making them valuable chiral synthons for the stereoselective synthesis of a wide range of organic molecules, including pharmaceuticals.[5][]
-
Drug Discovery and Development: The versatility of Boc-protected amino acids allows for their incorporation into diverse molecular scaffolds, leading to the development of novel therapeutics, including antibiotics, antivirals, and anticancer drugs.[][8]
Key Synthetic Transformations and Protocols
The successful application of Boc-protected amino acids hinges on efficient and high-yielding protocols for their protection, deprotection, and coupling.
Boc Protection of Amino Acids
The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[9][10][11]
Protocol 1: General Procedure for Boc Protection
-
Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[12]
-
To this solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) while stirring at room temperature.[12]
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).[12]
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) to remove unreacted (Boc)₂O and byproducts.[12]
-
Acidify the aqueous layer to pH 2-3 with a cold citric acid solution and extract the N-Boc-amino acid with ethyl acetate.[12][13]
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[12][13]
-
The crude product can be further purified by recrystallization or column chromatography.[12]
| Reagent | Typical Conditions | Reported Yield (%) |
| (Boc)₂O / Base (e.g., TEA, NaOH) | Aqueous dioxane, Room Temperature | >90 |
| BOC-ON / Triethylamine | Aqueous dioxane, Room Temperature | Excellent |
Data compiled from multiple sources indicating typical outcomes.
Boc Deprotection
The removal of the Boc group is achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA).[14][15][16]
Protocol 2: Standard Boc Deprotection
-
Dissolve the Boc-protected amino acid or peptide in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to create a 50% TFA/DCM solution.[14][17] For substrates sensitive to acid, scavengers like anisole or thioanisole can be added.[10]
-
Stir the reaction mixture at room temperature for 30 minutes.[13]
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene or another suitable solvent to ensure complete removal of residual acid.
-
The resulting amine salt can be used directly in the next step or neutralized with a base like diisopropylethylamine (DIEA).[17]
| Reagent | Solvent | Concentration (v/v) | Time (minutes) | Typical Purity (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% | 30 | >95[18] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | 60 | >90 |
This table summarizes common acidic conditions for Boc deprotection.[18]
Peptide Coupling
The formation of a peptide bond requires the activation of the carboxylic acid of an incoming Boc-protected amino acid, which then reacts with the free amine of the growing peptide chain.
Protocol 3: Peptide Coupling using HBTU/HATU
-
Swell the deprotected peptide-resin in N,N-dimethylformamide (DMF).
-
In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents) and HBTU or HATU (2-4 equivalents) in DMF.[19]
-
Add diisopropylethylamine (DIEA) (4-8 equivalents) to the activation mixture and mix briefly.[19]
-
Immediately add the activated amino acid solution to the resin.[19]
-
Agitate the reaction vessel for 1-4 hours.[19]
-
Monitor the reaction for the disappearance of free amines using a qualitative method like the Kaiser test.[19]
-
After completion, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
| Coupling Reagent | Additive | Typical Yield per Step (%) | Notes |
| DCC/DIC | HOBt | >99[13] | Standard and cost-effective.[20] |
| HBTU/HATU | DIEA | >99[13] | Faster reaction rates, especially for hindered couplings.[20][21] |
| PyBOP | >99 | Effective for sterically hindered amino acids. | |
| BOP-Cl | High | Useful for coupling N-methylated amino acids.[20] |
This table summarizes common coupling reagents used in Boc-SPPS.
Visualizing Key Processes
To further elucidate the role of Boc-protected amino acids in organic synthesis, the following diagrams illustrate fundamental workflows and mechanisms.
Caption: Mechanism of Boc protection of an amine using Boc anhydride.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of peptidomimetics using a polymer-bound Boc-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of all nineteen appropriately protected chiral alpha-hydroxy acid equivalents of the alpha-amino acids for Boc solid-phase depsi-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Application of Boc-anhydride [en.highfine.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. peptide.com [peptide.com]
- 21. peptide.com [peptide.com]
Application Notes and Protocols for Peptide Coupling of Boc-DL-Phg-OH using HATU
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-DL-phenylglycine (Boc-DL-Phg-OH) is a non-proteinogenic amino acid derivative frequently employed in the synthesis of peptidomimetics and specialized peptides.[1][2] Its unique structure, featuring a phenyl group directly attached to the α-carbon, introduces conformational constraints that can be beneficial for biological activity.[1] However, the steric hindrance presented by this phenyl group can pose challenges during peptide synthesis, making the selection of an appropriate coupling reagent critical for achieving high efficiency and minimizing side reactions such as racemization.[1][3]
This document provides a detailed protocol for the peptide coupling of Boc-DL-Phg-OH using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly effective uronium-based coupling reagent known for its rapid reaction kinetics and ability to suppress racemization.[4] HATU is particularly well-suited for coupling sterically hindered amino acids.[1][3][5]
Mechanism of HATU-Mediated Coupling
The efficacy of HATU in forming amide bonds proceeds through a two-stage mechanism, typically in a polar aprotic solvent like N,N-Dimethylformamide (DMF) and in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP).[1][4][6]
-
Activation of the Carboxylic Acid: The base deprotonates the carboxylic acid of Boc-DL-Phg-OH, forming a carboxylate anion. This anion then performs a nucleophilic attack on the electrophilic carbon of the HATU reagent.[4]
-
Formation of the Active Ester: This initial attack leads to the formation of a highly reactive, unstable O-acyl(tetramethyl)isouronium salt intermediate. The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt, yielding a key OAt-active ester intermediate.[4][7]
-
Nucleophilic Attack by the Amine: The OAt-active ester is significantly more reactive towards nucleophilic attack by the free amine of the peptide chain than the original carboxylic acid. The amine attacks the active ester, forming the desired peptide bond and releasing HOAt.[4][7] The pyridine nitrogen atom in the HOAt moiety is thought to stabilize the incoming amine through a hydrogen-bonded transition state, contributing to the high efficiency of the reaction.[7]
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the coupling of sterically hindered amino acids like Boc-DL-Phg-OH using HATU. Optimal conditions may require empirical determination for specific sequences.[1]
| Parameter | Value/Condition | Notes |
| Reagents | ||
| Boc-DL-Phg-OH | 2.0 equivalents (relative to resin loading) | An excess of the amino acid helps drive the reaction to completion.[1][5] |
| HATU | 1.9 - 2.0 equivalents | Using slightly less or equal equivalents to the amino acid minimizes side reactions.[1] |
| Base (e.g., TMP or DIPEA) | 4.0 equivalents | A non-nucleophilic base is crucial. TMP is noted to reduce racemization further than DIPEA.[1] |
| Solvent | ||
| Reaction Solvent | N,N-Dimethylformamide (DMF), peptide synthesis grade | Polar aprotic solvents are preferred for HATU coupling.[1][4] |
| Washing Solvents | DMF, Dichloromethane (DCM) | Used for thorough washing of the resin post-coupling.[1] |
| Reaction Conditions | ||
| Temperature | Room Temperature | Elevated temperatures are generally not required and may increase side reactions.[5] |
| Pre-activation Time | 5 - 10 minutes | Allows for the formation of the active ester before adding to the amine.[1] |
| Coupling Time | 1 - 4 hours | Reaction progress should be monitored.[1][4][5] |
| Outcome | ||
| Expected Yield | 95 - 99% | HATU is highly efficient for hindered couplings.[1] |
| Purity | > 95% | HATU is known to minimize epimerization, leading to high purity.[1] |
| Monitoring | Kaiser Test | A negative test (yellow beads) indicates complete coupling.[1] |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol details the coupling of Boc-DL-Phg-OH to a resin-bound peptide with a free N-terminal amine using HATU.
Materials:
-
Resin with a free amino group (e.g., Rink Amide resin)
-
Boc-DL-Phg-OH
-
HATU
-
2,4,6-trimethylpyridine (TMP) or N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reagents for Kaiser test
-
Piperidine (for Fmoc deprotection, if applicable)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide (containing a free N-terminal amine) in DMF for 30-60 minutes in a reaction vessel.[1]
-
Deprotection (if necessary): If the N-terminus is protected (e.g., with Fmoc), perform a standard deprotection protocol (e.g., 20% piperidine in DMF).[4] Wash the resin thoroughly with DMF to remove deprotection reagents.[4]
-
Pre-activation of Amino Acid:
-
Coupling Reaction:
-
Add the pre-activated solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.[1]
-
-
Monitoring the Reaction:
-
Washing:
-
Once the coupling is complete, drain the reaction vessel.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF again (3 times) to remove any excess reagents and byproducts.[1]
-
-
Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.
Potential Side Reactions
While HATU is highly efficient, some side reactions can occur:
-
Guanidinylation: The free N-terminal amine of the peptide can attack the guanidinium carbon of HATU, leading to a capped and unreactive peptide. This is more prevalent when HATU is used in excess or when the coupling reaction is slow.[4]
-
Reaction with Nucleophilic Side Chains: HATU can potentially react with nucleophilic side chains of amino acids such as tyrosine, lysine, or cysteine. Careful control of stoichiometry and reaction conditions helps to minimize these side reactions.[4]
Diagrams
Caption: Experimental workflow for solid-phase peptide coupling of Boc-DL-Phg-OH using HATU.
References
The Versatile Role of Boc-β-Phenylalanine in the Synthesis of Novel Antiviral and Anticancer Agents
For Immediate Release
Researchers in the fields of medicinal chemistry and drug development are increasingly turning to non-natural amino acids to enhance the therapeutic properties of peptide-based agents. Among these, Boc-β-phenylalanine, a protected form of a β-amino acid, has emerged as a critical building block in the synthesis of novel antiviral and anticancer compounds. Its incorporation into peptide chains can confer increased resistance to enzymatic degradation, improved pharmacokinetic profiles, and unique conformational properties, leading to enhanced biological activity. This application note provides a detailed overview of the use of Boc-β-phenylalanine in the synthesis of promising antiviral and anticancer agents, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways.
Application in Antiviral Drug Development
The unique structural features of β-amino acids make them valuable components in the design of inhibitors for viral targets, such as the HIV-1 capsid protein. The strategic incorporation of Boc-β-phenylalanine and its derivatives can lead to compounds with potent antiviral activity.
Synthesis of HIV-1 Capsid Inhibitors
Derivatives of phenylalanine have been instrumental in the development of inhibitors targeting the HIV-1 capsid (CA) protein, a crucial component in the viral lifecycle. The synthesis often starts from Boc-L-phenylalanine, which is then modified to create molecules that can disrupt CA-CA interactions, thereby inhibiting viral assembly and replication.
Table 1: Antiviral Activity of Phenylalanine Derivatives against HIV-1
| Compound | Target | EC50 (µM) | CC50 (µM) | Antiviral Activity Reference |
| II-13c | HIV-1 CA | 5.14 ± 1.62 | > 9.51 | [1] |
| V-25i | HIV-1 CA | 2.57 ± 0.79 | > 8.55 | [1] |
| PF-74 (Reference) | HIV-1 CA | 0.42 ± 0.11 | > 11.56 | [1] |
| Q-c4 | HIV-1 CA | 0.57 | > 4.24 | [2] |
Experimental Protocol: Synthesis of a Phenylalanine-Derived HIV-1 Capsid Inhibitor Intermediate
This protocol outlines the synthesis of an intermediate (compound 6 ) in the development of novel HIV-1 capsid inhibitors, starting from Boc-L-phenylalanine.[1]
Materials:
-
(tert-butoxycarbonyl)-L-phenylalanine (Boc-L-phenylalanine)
-
PyBop (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
4-methoxy-N-methylaniline
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous Na2SO4
Procedure:
-
Dissolve (tert-butoxycarbonyl)-L-phenylalanine (10.00 mmol) in 15 mL of dichloromethane in a reaction vessel.
-
Cool the solution to 0°C and add PyBop (15.00 mmol). Stir the mixture for 30 minutes.
-
Add DIEA (20.00 mmol) and 4-methoxy-N-methylaniline (10.00 mmol) to the mixture.
-
Allow the reaction to stir at room temperature for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Wash the residue with saturated sodium bicarbonate solution (50 mL) and extract with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product, tert-butyl (S)-(1-((4-methoxyphenyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate (6 ).
Logical Relationship: HIV-1 Capsid Inhibition
References
Incorporation of Unnatural Amino Acids in Peptidomimetic Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy in modern drug discovery, enabling the design of peptidomimetics with enhanced therapeutic properties. By moving beyond the canonical 20 amino acids, researchers can introduce novel functionalities, improve stability, and optimize the potency and selectivity of peptide-based drug candidates. These modifications can transform a promising peptide lead into a viable therapeutic agent by overcoming the inherent limitations of natural peptides, such as susceptibility to proteolysis and poor bioavailability.[1]
This document provides detailed application notes and experimental protocols for the successful incorporation of UAAs in peptidomimetic design. It is intended to guide researchers through the synthesis, characterization, and evaluation of these modified peptides.
Applications of Unnatural Amino Acids in Peptidomimetics
The inclusion of UAAs can bestow a range of advantageous properties upon a peptide scaffold. These benefits stem from the unique steric and electronic properties of the non-natural side chains and backbone modifications.
Enhanced Enzymatic Stability: One of the most significant advantages of incorporating UAAs is the increased resistance to proteolytic degradation.[2] Natural proteases are highly specific for L-amino acid residues. The introduction of D-amino acids, N-methylated amino acids, or other backbone modifications can disrupt the recognition and cleavage by these enzymes, thereby extending the in vivo half-life of the peptide.[1][3]
Improved Pharmacokinetic Profile: UAAs can modulate the physicochemical properties of a peptide, such as lipophilicity and hydrogen bonding capacity. For instance, N-methylation of the peptide backbone can enhance membrane permeability and oral bioavailability by reducing the number of hydrogen bond donors.[4]
Conformational Constraint: The incorporation of sterically demanding or cyclic UAAs can restrict the conformational flexibility of a peptide. This pre-organization of the peptide into its bioactive conformation can lead to higher binding affinity and selectivity for its target receptor.
Introduction of Novel Functionalities: UAAs can be designed to carry a wide array of chemical functionalities not found in natural amino acids. These can include fluorescent probes for imaging, photo-crosslinkers for target identification, or bioorthogonal handles for site-specific conjugation of other molecules, such as polymers or cytotoxic drugs.
Quantitative Data on Peptidomimetics with Unnatural Amino Acids
The impact of incorporating UAAs on the biological activity and stability of peptidomimetics is quantified through various in vitro and in vivo assays. The following tables summarize representative data from the literature, highlighting the improvements achieved through these modifications.
Table 1: Binding Affinity of Peptidomimetics Containing Unnatural Amino Acids
| Parent Peptide/Target | Unnatural Amino Acid (UAA) Modification | Assay Type | IC50 / Ki Value | Reference |
| GRPR-targeted agonist | Tle¹⁰, NMe-His¹² | Competition Binding Assay | Ki = 1.39 nM | [5] |
| STAT3 Inhibitor | Biphenyl-based amino acid | Cell Viability Assay | IC50 > 200 µM | [1] |
| DENV Inhibitor | Truncated peptide 5F | Virus Inactivation Assay | IC50 ~100 µM | [6] |
| AZ_WT | AZ N-terminal peptide (AZ34-124) | Not Specified | Kd = 0.92 µM | [7] |
Table 2: Enzymatic Stability of Peptidomimetics Containing Unnatural Amino Acids
| Peptide Sequence | Modification | Assay Conditions | Half-life (t½) | Reference |
| L-Lys-L-Phe-L-Leu | None (all L-amino acids) | Incubation with aminopeptidase, carboxypeptidase, and thermolysin | 0% remaining after 72 hours | [8] |
| L-Lys-D-Phe-L-Leu | D-phenylalanine substitution | Incubation with aminopeptidase, carboxypeptidase, and thermolysin | Stable (no degradation) | [8] |
| Gonadotropin-releasing hormone (GnRH) | Natural GnRH | Intravenous administration | 5 minutes | [1] |
| Triptorelin (GnRH analog) | Three UAA substitutions | Intravenous administration | 2.8 hours | [1] |
| Somatostatin | Endogenous somatostatin | Not Specified | 3 minutes | [1] |
| Lanreotide (Somatostatin analog) | Two UAA substitutions and amidated Thr8 | Subcutaneous administration | 23 to 30 days | [1] |
| Glucose-dependent insulinotropic polypeptide (GIP) | Natural GIP | Not Specified | 2-5 minutes | [1] |
| N-AcGIP | Acetylated Tyr1 | In vivo | > 24 hours | [1] |
Table 3: In Vivo Efficacy of Peptidomimetics with Unnatural Amino Acids
| Peptidomimetic | Cancer Model | Efficacy Metric | Result | Reference |
| Bi-functional peptide (TP-Tox) | Breast cancer (MDA-MB-435S) | Survival | 80% survival at day 100 | [9] |
| Leptin antagonist peptide (LDFI) | Breast tumor xenografts | Tumor Growth | Marked reduction in tumor growth | [10] |
| M1-21 | Multiple cancer types | Tumor Growth | Inhibition at 30 mg/kg | [7] |
| Resistin-13-peptide | Triple-negative breast cancer | Cell Proliferation | 40% reduction at 50 ng/mL for 96 hours | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the design and evaluation of peptidomimetics containing unnatural amino acids.
Solid-Phase Peptide Synthesis (SPPS) of Peptidomimetics
SPPS is the most common method for synthesizing peptides and their modified analogs. The following protocol outlines the general steps for Fmoc/tBu-based SPPS.
Materials:
-
Fmoc-protected amino acids (natural and unnatural)
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
Protocol:
-
Resin Swelling: Place the resin in the reaction vessel and add DMF. Allow the resin to swell for at least 30 minutes with gentle agitation. Drain the DMF.
-
Fmoc Deprotection: Add the 20% piperidine solution to the resin and agitate for 5-10 minutes. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add the base (DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered UAAs, longer coupling times or the use of microwave assistance may be necessary.[11]
-
-
Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Repeat Cycle: Repeat steps 2-4 for each amino acid to be incorporated into the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the peptide-resin with DCM and dry it under vacuum. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS).
-
Site-Specific Incorporation of Unnatural Amino Acids via Amber Suppression
Amber suppression is a powerful technique for the site-specific incorporation of a UAA into a protein or peptide expressed in a host organism like E. coli.[12] This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG) and inserts the desired UAA at that position.[13]
Materials:
-
E. coli expression strain
-
Expression vector containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site
-
A separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (tRNACUA)
-
Luria-Bertani (LB) growth medium
-
Appropriate antibiotics
-
Unnatural amino acid (UAA)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
Protocol:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the plasmid encoding the orthogonal aaRS/tRNA pair.
-
Starter Culture: Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of LB medium with the overnight culture. Grow the cells at 37°C with shaking until they reach an optical density at 600 nm (OD600) of 0.6-0.8.
-
UAA Addition: Add the unnatural amino acid to the culture medium to a final concentration of 1-2 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and incorporation of the UAA.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.
-
Protein Purification and Verification: Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography). Verify the incorporation of the UAA by mass spectrometry.
Evaluation of Biological Activity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
Peptidomimetic stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the peptidomimetic in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the peptidomimetic. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the peptidomimetic compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
A competitive ELISA can be used to determine the binding affinity (e.g., IC50 or Ki) of a peptidomimetic for its target protein.
Materials:
-
96-well high-binding microplate
-
Target protein
-
Labeled ligand (e.g., biotinylated or fluorescently labeled version of the natural ligand)
-
Peptidomimetic inhibitor
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Detection reagent (e.g., streptavidin-HRP if using a biotinylated ligand)
-
Substrate (e.g., TMB for HRP)
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Protocol:
-
Plate Coating: Coat the wells of the microplate with the target protein (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer to remove unbound protein. Block non-specific binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Competition Reaction: Prepare serial dilutions of the peptidomimetic inhibitor. In a separate plate or tubes, pre-incubate the labeled ligand at a fixed concentration with the various concentrations of the peptidomimetic inhibitor for 1-2 hours.
-
Binding to Plate: Transfer the pre-incubated mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature to allow the labeled ligand to bind to the immobilized target protein.
-
Washing: Wash the plate thoroughly with wash buffer to remove unbound ligands and inhibitors.
-
Detection: Add the detection reagent and incubate for the recommended time.
-
Substrate Addition and Reading: Wash the plate, add the substrate, and allow the color to develop. Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.
-
Data Analysis: The signal will be inversely proportional to the concentration of the peptidomimetic inhibitor. Plot the signal against the log of the inhibitor concentration to determine the IC50 value.
Enzymatic Stability Assay
This protocol describes a general method for assessing the stability of a peptidomimetic in the presence of serum or a specific protease.
Materials:
-
Peptidomimetic stock solution
-
Human serum or a specific protease solution (e.g., chymotrypsin)
-
Reaction buffer (e.g., PBS or Tris buffer)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional, for identification of degradation products)
Protocol:
-
Reaction Setup: Pre-warm the serum or protease solution to 37°C. Initiate the reaction by adding the peptidomimetic to the serum or protease solution to a final concentration of 100-200 µg/mL.
-
Time Points: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptidomimetic over time.
-
Data Analysis: Determine the peak area of the intact peptidomimetic at each time point. Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to calculate the half-life (t½) of the peptidomimetic.
Signaling Pathways and Workflows
Visualizing the biological context and the experimental process is crucial for understanding and designing effective peptidomimetics.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a key signaling cascade involved in immunity, proliferation, and differentiation, and is a common target for peptidomimetic drugs.[14][15][16][17]
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs represent a large family of transmembrane receptors that are major drug targets. Many peptidomimetics are designed to modulate GPCR signaling.[18][19][20]
Peptidomimetic Drug Discovery Workflow
The development of a peptidomimetic drug involves a multi-step process from initial lead identification to preclinical evaluation.
References
- 1. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Unnatural amino acid substitutions to improve in vivo stability and tumor uptake of 68Ga-labeled GRPR-targeted TacBOMB2 derivatives for cancer imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidomimetics in cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A novel leptin antagonist peptide inhibits breast cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solution-Phase Synthesis of Peptidomimetics with Boc-γ-Phe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solution-phase synthesis of peptidomimetics incorporating Boc-γ-Phenylalanine (Boc-γ-Phe). The inclusion of this unnatural γ-amino acid is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptide-based compounds. This document outlines the rationale for using Boc-γ-Phe, detailed experimental protocols for synthesis, and a discussion of its application in modulating signaling pathways.
Introduction to Boc-γ-Phe in Peptidomimetic Design
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability.[1] The use of unnatural amino acids, like γ-amino acids, is a cornerstone of peptidomimetic design. Boc-γ-Phe, a derivative of phenylalanine with a Boc-protecting group, is a valuable building block for creating these novel molecules.
Key Advantages of Incorporating γ-Amino Acids:
-
Proteolytic Resistance: The altered backbone structure of peptidomimetics containing γ-amino acids makes them significantly less susceptible to degradation by proteases, which is a major limitation of natural peptides as therapeutic agents.[2]
-
Conformational Control: The introduction of γ-amino acids can induce specific and predictable secondary structures, such as helices and turns. This conformational constraint is crucial for optimizing binding affinity and selectivity to biological targets.[2]
-
Structural Diversity: Utilizing unnatural amino acids like γ-Phe expands the chemical space available for drug design, allowing for the fine-tuning of a peptidomimetic's biological activity, selectivity, and pharmacokinetic profile.
Application in Modulating Signaling Pathways: GPCR Antagonism
Peptidomimetics containing γ-Phe can be designed to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors involved in numerous physiological processes, making them important drug targets.[]
By mimicking the binding domain of a natural peptide ligand, a γ-Phe-containing peptidomimetic can bind to a GPCR. However, due to its modified structure, it may fail to induce the necessary conformational change to activate downstream signaling. In this scenario, the peptidomimetic acts as an antagonist, blocking the receptor and inhibiting the biological response triggered by the natural ligand.[4] This approach is valuable for developing therapeutics for diseases characterized by overactive signaling pathways.
Experimental Protocols
The synthesis of peptidomimetics incorporating Boc-γ-Phe can be effectively carried out using solution-phase methods, which are particularly suitable for shorter sequences or fragment synthesis.[5] The choice of coupling reagent is critical for achieving high yields and minimizing side reactions like racemization.[6][7] Below are two detailed protocols for the synthesis of a model dipeptide-mimetic, Boc-γ-Phe-Ala-OMe, using different coupling reagents.
General Workflow for Solution-Phase Peptide Coupling
Protocol 1: Synthesis of Boc-γ-Phe-Ala-OMe using TBTU/HOBt
This protocol describes the synthesis of Boc-γ-Phe-Ala-OMe using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as the coupling reagent in the presence of 1-Hydroxybenzotriazole (HOBt).[5]
Materials:
-
Boc-(S)-3-amino-3-phenylpropionic acid (Boc-γ-Phe)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
TBTU
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Boc-γ-Phe: In a round-bottom flask, dissolve Boc-γ-Phe (1.0 mmol), TBTU (1.1 mmol), and HOBt (1.1 mmol) in anhydrous ethyl acetate (10 mL). Stir the solution for 10-15 minutes at room temperature for pre-activation.
-
Neutralization of Amino Acid Ester: In a separate flask, dissolve H-Ala-OMe·HCl (1.2 mmol) in ethyl acetate (10 mL) and add DIPEA (3.0 mmol) to neutralize the hydrochloride salt and provide the basic conditions for coupling.
-
Coupling Reaction: Add the neutralized H-Ala-OMe solution to the activated Boc-γ-Phe solution. Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure dipeptide-mimetic, Boc-γ-Phe-Ala-OMe.
Protocol 2: Synthesis of Boc-γ-Phe-Ala-OMe using EDC/HOBt
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with HOBt, a cost-effective and common combination for peptide coupling.
Materials:
-
Boc-(S)-3-amino-3-phenylpropionic acid (Boc-γ-Phe)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
EDC hydrochloride
-
HOBt
-
DIPEA
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve Boc-γ-Phe (1.0 mmol) and HOBt (1.1 mmol) in anhydrous DCM (15 mL).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.1 mmol) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Neutralization of Amino Acid Ester: In a separate flask, suspend H-Ala-OMe·HCl (1.1 mmol) in anhydrous DCM (10 mL) and add DIPEA (1.2 mmol) to neutralize the salt. Stir for 15 minutes at room temperature.
-
Coupling Reaction: Add the neutralized H-Ala-OMe solution to the pre-activated Boc-γ-Phe solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-γ-Phe-Ala-OMe.
Data Presentation
The efficiency of the solution-phase synthesis of peptidomimetics can be evaluated based on reaction time, yield, and purity of the final product. The choice of coupling reagent significantly influences these parameters.
Table 1: Representative Quantitative Data for the Synthesis of Boc-γ-Phe-Ala-OMe (Protocol 1)
| Parameter | Typical Value | Notes |
| Reaction Time | 12 hours | Monitored by TLC |
| Crude Yield | 85-95% | Before purification |
| Purified Yield | 70-85% | After flash chromatography or recrystallization |
| Purity | >98% | Determined by NMR and/or Mass Spectrometry |
Data is representative and may vary based on reaction scale and specific conditions.[5]
Table 2: Comparative Analysis of Common Coupling Reagents for Boc-γ-Phe Coupling
| Coupling Reagent | Typical Reaction Time (hours) | Typical Purified Yield (%) | Advantages | Disadvantages |
| TBTU/HOBt | 1-4 | 85-95% | High efficiency, rapid reaction.[7] | Higher cost. |
| HBTU/HOBt | 1-4 | 85-95% | High efficiency, byproducts are generally soluble.[7][8] | Can cause guanidinylation of the N-terminus if used in excess. |
| HATU | 0.5-2 | 90-98% | Higher reactivity than HBTU, reduced racemization. | Higher cost compared to HBTU. |
| PyBOP | 1-4 | 85-95% | Rapid reactions, generally less hazardous byproducts. | Can be less effective for sterically hindered couplings. |
| EDC/HOBt | 2-12 | 75-90% | Cost-effective, water-soluble byproducts are easily removed. | Slower reaction rates, potential for racemization without HOBt. |
This table provides a general comparison; optimal conditions should be determined experimentally for each specific substrate combination.
References
- 1. benchchem.com [benchchem.com]
- 2. The outstanding biological stability of beta- and gamma-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of Antagonism of GPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. bachem.com [bachem.com]
Application Notes and Protocols: N-tert-butoxycarbonylation of Amines with (Boc)2O under Solvent-Free Conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-tert-butoxycarbonylation of a wide range of amines using di-tert-butyl dicarbonate ((Boc)2O) under solvent-free conditions. This environmentally friendly approach offers several advantages, including operational simplicity, reduced waste, and often faster reaction times and higher yields compared to traditional solvent-based methods.
The tert-butoxycarbonyl (Boc) group is a crucial amine protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals, due to its stability under various conditions and the mild acidic conditions required for its removal.[1] The solvent-free methods detailed below are highly efficient for the chemoselective N-Boc protection of aliphatic, aromatic, and heterocyclic amines.
Core Principles and Advantages of Solvent-Free N-Boc Protection
The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)2O, leading to the formation of a stable carbamate.[1] Performing this reaction without a solvent minimizes the environmental impact and simplifies the work-up procedure, as the excess reagents and byproducts can often be removed by simple filtration or vacuum evaporation. Several catalytic and catalyst-free methods have been developed to facilitate this transformation under solvent-free conditions, offering high to excellent yields.[2][3]
Key Advantages:
-
Green Chemistry: Eliminates the use of hazardous and volatile organic solvents.
-
High Efficiency: Often results in excellent yields and short reaction times.[2]
-
Simplified Work-up: Reduces the complexity of product isolation and purification.
-
Cost-Effectiveness: Reduces solvent purchase and disposal costs.
-
Broad Substrate Scope: Applicable to a wide variety of primary and secondary amines.
Quantitative Data Summary
The following table summarizes the reaction yields for the N-tert-butoxycarbonylation of various amines under different solvent-free conditions, providing a comparative overview of the efficacy of these methods.
| Entry | Amine Substrate | Catalyst | Time (min) | Yield (%) | Reference |
| 1 | Aniline | Amberlite-IR 120 | <1 | 99 | [2] |
| 2 | 4-Methylaniline | Amberlite-IR 120 | 1 | 98 | [2] |
| 3 | 4-Nitroaniline | Amberlite-IR 120 | 3 | 92 | [2] |
| 4 | Benzylamine | Amberlite-IR 120 | 1 | 96 | [2] |
| 5 | Pyrrolidine | Amberlite-IR 120 | 2 | 95 | [2] |
| 6 | 3,4-Difluorobenzylamine | Amberlyst A 21 | 10 | 96 | [3] |
| 7 | 4-Bromo-2-methyl-1H-imidazole | Amberlyst A 21 | 15 | 92 | [3] |
| 8 | 2-Chloro-4-(trifluoromethoxy)aniline | Amberlyst A 21 | 20 | 90 | [3] |
| 9 | Benzylamine | Iodine | 5 | 98 | [4] |
| 10 | Aniline | Iodine | 10 | 96 | [4] |
| 11 | Cyclohexylamine | HClO4-SiO2 | 15 | 95 | [4] |
| 12 | Indole | HClO4-SiO2 | 20 | 94 | [4] |
| 13 | Phenylhydrazine | None (neat) | 5 | 95 | [5] |
| 14 | Benzylamine | None (neat) | 10 | 94 | [5] |
Experimental Protocols
Detailed methodologies for key solvent-free N-Boc protection experiments are provided below.
Protocol 1: N-Boc Protection using a Heterogeneous Acid Catalyst (Amberlite-IR 120)
This protocol describes a facile and versatile method for the N-tert-butoxycarbonylation of amines using the recyclable solid acid catalyst, Amberlite-IR 120.[2]
Materials:
-
Amine (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)2O) (1.0 mmol)
-
Amberlite-IR 120 (15% w/w of amine)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Stirring apparatus
Procedure:
-
To a mixture of the amine (1.0 mmol) and di-tert-butyl dicarbonate (1.0 mmol), add Amberlite-IR 120 (15% w/w).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 1-3 minutes), add dichloromethane (10 mL) to the reaction mixture.[2]
-
Filter the mixture to separate the solid catalyst.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the N-Boc protected amine.
-
If necessary, purify the product by column chromatography.
Protocol 2: N-Boc Protection using a Heterogeneous Basic Catalyst (Amberlyst A 21)
This protocol details an efficient and environmentally benign method for the selective N-tert-butoxycarbonylation of amines using the reusable solid basic resin, Amberlyst A 21.[3]
Materials:
-
Amine (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)2O) (1.2 mmol)
-
Amberlyst A 21 (50 mg)
-
Ethyl acetate
-
Water
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, mix the amine (1.0 mmol), di-tert-butyl dicarbonate (1.2 mmol), and Amberlyst A 21 (50 mg).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
After completion, add ethyl acetate to the reaction mixture and filter to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the pure N-Boc protected amine.
Protocol 3: Catalyst-Free N-Boc Protection
This protocol outlines a simple and efficient catalyst-free method for the N-Boc protection of amines, particularly effective for hydrazines and other reactive amines.[5]
Materials:
-
Amine or Hydrazine (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)2O) (1.1 mmol)
-
Heating and stirring apparatus
Procedure:
-
Gently melt di-tert-butyl dicarbonate ((Boc)2O) (1.1 mmol) in a reaction vessel. The melting point of (Boc)2O is approximately 23 °C.
-
To the molten (Boc)2O, add the amine or hydrazine (1.0 mmol) either as a liquid or a solid, directly and with stirring.[5]
-
A vigorous reaction with gas evolution is often observed.[5]
-
Continue stirring at room temperature or with gentle heating (40-50 °C) for the time indicated by TLC monitoring for complete conversion.
-
Once the reaction is complete, the crude product can be purified by recrystallization or column chromatography if necessary. For many volatile amines, the excess (Boc)2O and byproducts can be removed under high vacuum.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the described N-tert-butoxycarbonylation reactions.
Caption: Catalytic Solvent-Free N-Boc Protection Workflow.
Caption: Catalyst-Free Solvent-Free N-Boc Protection Workflow.
These protocols and data provide a solid foundation for researchers to implement efficient, environmentally conscious, and high-yielding N-Boc protection strategies in their synthetic endeavors. The choice of method will depend on the specific substrate and available resources, with both catalytic and catalyst-free options offering excellent alternatives to traditional solvent-based procedures.
References
Synthesis of Didehydropeptide Building Blocks for Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didehydropeptides, containing one or more α,β-didehydroamino acid (ΔAA) residues, are of significant interest in peptide chemistry and drug development. The presence of the carbon-carbon double bond in the amino acid backbone imparts unique conformational constraints and electrophilic properties to the peptide.[1][2] These features can lead to enhanced biological activity, increased resistance to enzymatic degradation, and the ability to act as covalent inhibitors or probes.[3] This document provides detailed application notes and experimental protocols for the synthesis of Fmoc-protected didehydropeptide building blocks and their incorporation into peptides via solid-phase peptide synthesis (SPPS).
Methods for the Synthesis of Didehydroamino Acid Building Blocks
Several strategies exist for the synthesis of didehydroamino acid residues for SPPS. The primary approaches involve either the synthesis of a protected ΔAA monomer for direct coupling or the in-situ generation of the didehydro functionality from a precursor amino acid already incorporated into the peptide chain.
1. β-Elimination of β-Hydroxy Amino Acids: A common and efficient method for generating dehydroalanine (ΔAla) and dehydroaminobutyric acid (ΔAbu) residues is through the dehydration of serine (Ser) and threonine (Thr) precursors, respectively.[3][4] This can be achieved by activating the hydroxyl group followed by base-mediated elimination.
2. Azlactone-Mediated Synthesis: The Erlenmeyer-Plöchl azlactone synthesis and its variations can be used to prepare N-acyl didehydroamino acids.[5][6] More recently, a method involving the oxidation of saturated dipeptide azlactones has been developed to produce N-protected dipeptides with a C-terminal didehydroamino acid, which can then be used as building blocks in SPPS.[7]
3. Conversion from Phenylselenocysteine: Dehydroalanine can be generated from a phenylselenocysteine (SecPh) residue incorporated into the peptide.[8] This involves the synthesis of Fmoc-protected SecPh, its incorporation into the peptide via standard SPPS, and subsequent oxidative elimination to form the ΔAla residue.[8]
4. Elimination from Cysteine: Cysteine residues can be converted to dehydroalanine through various chemical methods, including a bis-alkylation-elimination process.[9]
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of didehydroamino acid precursors and their incorporation into peptides.
Table 1: Synthesis of Didehydroamino Acid Precursors and Building Blocks
| Precursor/Building Block | Synthetic Method | Yield (%) | Reference |
| Azlactone of α-benzoylamino-β-(3,4-dimethoxyphenyl)-acrylic acid | Condensation of veratraldehyde, hippuric acid, and acetic anhydride | 69-73 | [10] |
| Boc-Gly-ΔAla-Gly-ΔAla-OMe | Dehydration of serine-containing tetrapeptide with mesyl chloride and DBU | 70 | [11] |
| Boc-L-Phe-ΔAla-L-Phe-ΔAla-OMe | Dehydration of serine-containing tetrapeptide with mesyl chloride and DBU | 48 | [11] |
| N-Boc-(Z)-ΔPhe dipeptide | Oxidation of saturated azlactone with pyridinium tribromide | Good | [7] |
| N-Fmoc-(Z)-ΔPhe dipeptide | Oxidation of saturated azlactone with pyridinium tribromide | Good | [7] |
Table 2: Purity of Peptides Synthesized with Didehydroamino Acids
| Peptide | Synthesis Method | Crude Purity (%) | Reference |
| Peptides synthesized via rapid manual SPPS | Manual Solid-Phase Peptide Synthesis | Average of 70 | [12] |
| Peptides synthesized via automated SPPS | Microwave-assisted automated peptide synthesis | Average of 50 | [12] |
Experimental Protocols
Protocol 1: Synthesis of a Dehydroalanine-Containing Dipeptide via β-Elimination
This protocol describes the synthesis of a protected dipeptide containing dehydroalanine from a serine precursor.
Materials:
-
Boc-Gly-Ser-OMe
-
Triethylamine hydrochloride
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF), extra dry
-
Mesyl chloride
-
Triethylamine (TEA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Boc-Gly-Ser-OMe (1 eq), triethylamine hydrochloride (1 eq), and DMAP (0.05 eq) in extra dry DMF under a nitrogen atmosphere.
-
Cool the reaction mixture to -10 °C in an ice-salt bath.
-
Add mesyl chloride (2.6 eq) followed by the dropwise addition of triethylamine (2.6 eq) over 15 minutes.
-
Stir the mixture for an additional 60 minutes at -10 °C.
-
Add DBU (5.8 eq) dropwise at -10 °C.
-
Allow the mixture to warm to room temperature and stir for a further 90 minutes.
-
Remove the volatile components under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-Gly-ΔAla-OMe dipeptide.[11]
Protocol 2: Incorporation of a Didehydroamino Acid Building Block in SPPS
This protocol outlines the general procedure for incorporating a pre-synthesized Fmoc-protected didehydroamino acid dipeptide building block into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Xaa-ΔAA-OH (didehydroamino acid dipeptide building block)
-
Coupling agent (e.g., PyBOP or TBTU for aromatic ΔAAs, DPPA for aliphatic ΔAAs)[7]
-
Base (e.g., Diisopropylethylamine - DIEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Coupling: a. Pre-activate the Fmoc-Xaa-ΔAA-OH building block (1.5-3 eq) with the appropriate coupling agent (e.g., PyBOP, 1.5-3 eq) and DIEA (3-6 eq) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the completion of the coupling reaction.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Synthesis of ΔAla/ΔAbu via β-elimination.
Caption: SPPS workflow for didehydropeptide synthesis.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 3. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved procedure for the synthesis of dehydroamino acids and dehydropeptides from the carbonate derivatives of serine and threonine using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bergmann Azlactone Peptide Synthesis [drugfuture.com]
- 6. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 7. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for converting cysteine to dehydroalanine on peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Boc Protection of Amino Acids with Sterically Hindered Side Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis and medicinal chemistry, prized for its stability under various conditions and its facile removal under mild acidic conditions.[1][][3] However, the introduction of the Boc group onto the α-amino function of amino acids with sterically hindered side chains, such as valine, tert-leucine, and neopentylglycine, presents a significant synthetic challenge. The bulky nature of these side chains can impede the approach of the protecting group reagent, leading to sluggish reaction times, incomplete conversions, and the formation of unwanted byproducts.[][]
These application notes provide a detailed overview of established and effective methods for the N-Boc protection of sterically hindered amino acids. We present experimental protocols for the most common methods, summarize key quantitative data for easy comparison, and provide visual diagrams of the reaction pathways and experimental workflows.
Core Concepts: The Challenge of Steric Hindrance
The primary obstacle in the N-Boc protection of bulky amino acids is the steric clash between the amino acid side chain and the incoming Boc-protection reagent, most commonly di-tert-butyl dicarbonate (Boc-anhydride). This steric repulsion raises the activation energy of the reaction, making it significantly slower than for amino acids with smaller side chains. To overcome this, modified protocols employing different reagents, catalysts, or reaction conditions are necessary to achieve high yields and purity.[][]
Methods for N-Boc Protection
Two principal reagents are widely used for the introduction of the Boc group:
-
Di-tert-butyl dicarbonate (Boc)₂O: This is the most common and cost-effective reagent for Boc protection.[6][7] The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.[1][8]
-
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON): This reagent is often more reactive than Boc-anhydride and can be advantageous for protecting hindered amino acids.[9][10][11] The reaction with Boc-ON typically proceeds rapidly at room temperature.[9]
General Reaction Mechanism
The fundamental reaction for N-Boc protection involves the acylation of the amino group.
Caption: General N-Boc protection of an amino acid.
Experimental Protocols
Protocol 1: N-Boc Protection using Di-tert-butyl dicarbonate ((Boc)₂O) - Standard Method
This protocol is a general method that can be adapted for various amino acids. For sterically hindered substrates, extended reaction times or elevated temperatures may be necessary.
Materials:
-
Amino Acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Base (e.g., Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH), Triethylamine (TEA)) (1.5 - 2.0 eq)[][6][7]
-
Solvent (e.g., Dioxane/Water, Tetrahydrofuran (THF)/Water, Methanol (MeOH))[][6]
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
1 M Hydrochloric acid (HCl) or 5% Citric acid solution
Procedure:
-
Dissolve the amino acid in the chosen solvent system (e.g., a 1:1 mixture of dioxane and water).
-
Add the base to the solution and stir until the amino acid is fully dissolved.
-
Add the di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl or 5% citric acid solution.
-
Extract the N-Boc protected amino acid with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the N-Boc protected amino acid.
Protocol 2: Enhanced N-Boc Protection for Sterically Hindered Amino Acids using (Boc)₂O with a Catalyst
For particularly hindered amino acids, the addition of a catalyst such as 4-dimethylaminopyridine (DMAP) or the use of specific base/solvent combinations can significantly improve yields and reaction rates.[][12][13]
Materials:
-
Sterically Hindered Amino Acid (e.g., L-tert-Leucine) (1.0 eq)[14]
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)[14]
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)[14] or Tetramethylammonium Hydroxide Pentahydrate (Me₄NOH·5H₂O)[][]
-
Solvent: Tetrahydrofuran (THF)/Water (1:4)[14] or Acetonitrile (CH₃CN)[][]
-
Catalyst (optional): 4-dimethylaminopyridine (DMAP) (catalytic amount)
-
Ethyl acetate
-
10% aqueous HCl solution[14]
Procedure:
-
In a dry reaction flask, suspend the amino acid and potassium carbonate in the THF/water mixture.[14]
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate to the mixture.[14]
-
If using, add a catalytic amount of DMAP.
-
Allow the reaction to warm to room temperature and stir for 12 hours.[14]
-
After the reaction is complete, carefully add 10% aqueous HCl to neutralize the mixture to a pH of 2.[14]
-
Extract the product with ethyl acetate (3 x volumes).[14]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the N-Boc protected amino acid.[14]
Protocol 3: N-Boc Protection using 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
This method is particularly effective for amino acids that are sluggish to react with (Boc)₂O.[9]
Materials:
-
Amino Acid (1.0 eq)
-
Boc-ON (1.1 eq)[9]
-
Triethylamine (TEA) (1.5 eq)[9]
-
Solvent: Dioxane/Water (1:1 v/v)[9]
-
Ethyl acetate
-
5% Citric acid solution[9]
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amino acid and triethylamine in the dioxane/water solvent mixture.[9]
-
At room temperature, add Boc-ON with stirring. The mixture should become homogeneous within an hour.[9]
-
Continue stirring for an additional 2 hours.[9]
-
Dilute the reaction mixture with water.[9]
-
Extract the aqueous mixture twice with ethyl acetate to remove the oxime byproduct.[9]
-
Acidify the aqueous layer with a 5% citric acid solution and immediately extract the product three times with ethyl acetate.[9]
-
Combine the final ethyl acetate layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate to obtain the crude Boc-amino acid.[9]
Data Presentation: Comparison of N-Boc Protection Methods for Sterically Hindered Amino Acids
| Amino Acid | Reagent | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| L-tert-Leucine | (Boc)₂O | K₂CO₃ | THF/H₂O | 12 | High (not specified) | [14] |
| Sterically Hindered Amines | (Boc)₂O | Me₄NOH·5H₂O | CH₃CN | - | Advantageous | [][] |
| General Amino Acids | Boc-ON | TEA | Dioxane/H₂O | 3 | Excellent | [9] |
| L-Valine | Boc-Cl | NaOH | THF/H₂O | 2 | - | [15] |
| General Amines | (Boc)₂O | DMAP | CH₂Cl₂ | 1-20 | High | [12][13] |
Note: Yields and reaction times can vary based on the specific substrate and reaction scale.
Workflow and Logic Diagrams
Experimental Workflow for N-Boc Protection
Caption: A typical experimental workflow for N-Boc protection.
Decision Logic for Method Selection
Caption: Decision tree for selecting a suitable N-Boc protection method.
Conclusion
The successful N-Boc protection of sterically hindered amino acids is critical for the synthesis of complex peptides and pharmaceutically relevant molecules. While standard methods using di-tert-butyl dicarbonate are often sufficient for less hindered substrates, the protocols outlined here provide robust alternatives for challenging cases. The use of catalytic DMAP, alternative base and solvent systems, or the more reactive Boc-ON reagent can significantly improve reaction efficiency. Careful selection of the appropriate method based on the specific amino acid and experimental constraints will lead to higher yields and purities, ultimately streamlining the synthetic process.
References
- 1. total-synthesis.com [total-synthesis.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Page loading... [wap.guidechem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Boc-Protected Amine Deprotection
Welcome to the technical support center for troubleshooting side reactions during the deprotection of tert-butyloxycarbonyl (Boc) protected amines. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered in their experiments.
Troubleshooting Guides and FAQs
This section provides answers to specific problems that may arise during the deprotection of Boc-protected amines.
Issue 1: Incomplete or Sluggish Deprotection
Question: My Boc deprotection reaction is slow or fails to reach completion, even with standard acidic conditions (e.g., TFA in DCM). What are the possible causes and solutions?
Answer: Several factors can contribute to incomplete or slow deprotection:
-
Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) may be too low to efficiently cleave the Boc group.[1]
-
Low Reaction Temperature: Conducting the reaction at low temperatures, such as 0 °C, can significantly reduce the reaction rate.[1]
-
Steric Hindrance: Molecules with significant steric bulk around the Boc-protected amine may require more forceful conditions for complete removal.[1][2]
Recommended Solutions:
-
Increase Acid Concentration or Temperature: Gradually increase the concentration of TFA in dichloromethane (DCM). If the reaction is performed at a low temperature, consider allowing it to warm to room temperature.[1] For particularly resistant substrates, using neat TFA for a short period may be effective, provided the substrate is stable under these conditions.[1]
-
Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to a TFA/DCM mixture.[1][3]
Issue 2: Observation of a +56 Da Mass Shift in the Product
Question: My LC-MS analysis shows a significant side product with a mass increase of +56 Da compared to my expected product. What is this side product and how can I prevent its formation?
Answer: A +56 Da mass increase is a clear indicator of t-butylation , a common side reaction during Boc deprotection.[4] This occurs when the reactive tert-butyl cation, generated during the cleavage of the Boc group, alkylates nucleophilic sites on your molecule.[2][3]
Amino Acid Residues Prone to t-Butylation:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to t-butylation.[2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[2]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[2]
Solution: Employ Scavengers
The most effective way to prevent t-butylation is to add scavengers to the deprotection reaction mixture.[5] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your substrate.[2][3]
Issue 3: Degradation of Other Acid-Sensitive Functional Groups
Question: My substrate contains other acid-labile groups (e.g., esters, acetals) that are being cleaved during Boc deprotection. What are my options?
Answer: The use of strong acids like TFA or HCl can be detrimental to molecules with sensitive functionalities.[1] In such cases, milder deprotection methods are recommended.
Recommended Milder Deprotection Methods:
-
Milder Acidic Conditions: Consider using milder protic acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1]
-
Lewis Acid-Mediated Deprotection: Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for Boc cleavage, often under milder conditions.[1][6]
-
Thermal Deprotection: In some instances, heating the Boc-protected compound, sometimes in a solvent like water or 2,2,2-trifluoroethanol (TFE), can achieve deprotection without any acid.[1]
-
Other Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol can be investigated.[1][7]
Data Presentation: Scavenger Selection and Efficiency
The choice of scavenger is critical for preventing side reactions and depends on the specific nucleophilic residues present in your molecule.
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5-5% (v/v) | Highly effective carbocation scavenger.[5] |
| Triethylsilane (TES) | Trp, Met | 10-20 equivalents | Effective for protecting tryptophan and methionine residues.[5][8] |
| Thioanisole | Met | 5% (v/v) | Effective in preventing S-alkylation of methionine.[5] |
| 1,2-Ethanedithiol (EDT) | Trp, Cys | 2.5% (v/v) | Particularly effective at preventing acid-catalyzed oxidation of tryptophan and alkylation of cysteine.[2][9] |
| Phenol, Anisole, m-Cresol | Tyr | 5% (v/v) | Act as decoys for the tert-butyl cation.[2] |
| Water (H₂O) | General carbocations | 2.5-5% (v/v) | Can trap the cation to form tert-butanol.[10] |
Table 2: Illustrative Comparison of Scavenger Cocktail Efficiency for a Cysteine-Containing Peptide
The following data demonstrates the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 80% | 20% |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90% | 10% |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95% | 5% |
Note: This data is for illustrative purposes. The optimal scavenger cocktail will depend on the specific substrate and reaction conditions.[5]
Experimental Protocols
Protocol 1: General Boc Deprotection using TFA and a Scavenger (Solution Phase)
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution (refer to Table 1 for guidance). For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[5]
-
Deprotection: Cool the solution to 0°C using an ice bath.[10] Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[5]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[10] The crude product can then be purified as needed.
Protocol 2: Cleavage of a Peptide from Resin with a Scavenger Cocktail (Solid-Phase)
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[5]
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin and agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate.
-
Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Collection: Collect the precipitated peptide by centrifugation and wash with cold ether.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter when working with sterically hindered amino acids in peptide synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the coupling of sterically hindered amino acids, offering potential causes and actionable solutions.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Coupling Yield (Positive Kaiser Test) | 1. Inefficient Coupling Reagent: Standard carbodiimide reagents (e.g., DCC, DIC) are often not potent enough for sterically demanding couplings.[1][2] 2. Steric Hindrance: The bulky nature of the amino acid's side chain (e.g., Val, Ile, Aib) or N-methylation physically obstructs the reaction.[2][3] 3. Peptide Aggregation: The growing peptide chain aggregates on the solid support, blocking reactive sites.[3] 4. Insufficient Reaction Time/Temperature: The reaction rate is slowed by steric hindrance.[1] | 1. Switch to a more potent coupling reagent: Use aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[1][2] For extremely hindered residues, consider forming an acyl fluoride.[1][2] 2. Optimize reaction conditions: Increase the coupling reaction time (e.g., from 1-2 hours to overnight).[1] Gentle heating can also be applied, but with caution to avoid racemization.[1] Microwave-assisted peptide synthesis (MA-SPPS) is highly effective for driving difficult couplings to completion.[1] 3. Improve Solvation: Use N-methylpyrrolidone (NMP) instead of Dimethylformamide (DMF) for its superior solvating properties.[1] A mixture of solvents like DCM/DMF/NMP (1:1:1) can also be beneficial.[1] 4. Perform a Double Coupling: After the initial coupling, perform a second coupling with fresh reagents to drive the reaction to completion.[4] |
| Racemization of the Coupled Amino Acid | 1. Over-activation of the Carboxylic Acid: Prolonged pre-activation times can lead to the formation of oxazolones, which are prone to racemization. 2. Strong Base: The use of a strong base like DIPEA can promote racemization.[3] 3. High Temperature: Elevated temperatures, while increasing reaction rate, can also increase the risk of epimerization.[3][5] | 1. Reduce pre-activation time: Minimize the time between reagent mixing and addition to the resin. 2. Use a weaker base: Consider using N-methylmorpholine (NMM) or collidine instead of DIPEA.[3] 3. Choose appropriate additives: Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[3] Phosphonium-based reagents like PyBOP are generally associated with lower racemization.[3] 4. Optimize heating: If using heat, determine the shortest time necessary to achieve a good yield.[3] |
| Formation of Deletion Sequences | 1. Incomplete Coupling: Failure to couple the sterically hindered amino acid leads to a portion of the peptide chains lacking that residue.[2] 2. Peptide Aggregation: Inaccessible N-terminal amines due to aggregation result in failed couplings.[3] | 1. Implement strategies for improving coupling yield: (See "Low or No Coupling Yield" above). This includes using stronger coupling reagents, double coupling, and optimizing reaction conditions. 2. Capping: After the coupling step, cap any unreacted amines with acetic anhydride to prevent them from reacting in subsequent cycles. This terminates the deletion sequence, simplifying purification.[6] |
| Guanidinylation of the N-terminus | Excess Uronium/Aminium Reagents: Reagents like HBTU and HATU can react with the N-terminal amine to form a guanidinium group, terminating the peptide chain.[4] | 1. Use phosphonium-based reagents: Reagents like PyBOP do not cause this side reaction.[4] 2. Stoichiometric Control: Use a stoichiometric amount of the uronium reagent relative to the amino acid.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to couple sterically hindered amino acids?
A1: The primary reason is steric hindrance. The bulky side chains of amino acids such as Valine, Isoleucine, and particularly α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid), physically block the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[2][7] This obstruction slows down the reaction rate, often leading to incomplete reactions and the formation of deletion sequences.[2] Additionally, for N-methylated amino acids, the methyl group on the nitrogen reduces its nucleophilicity, further complicating the coupling process.[2]
Q2: My standard coupling protocol with DCC/DIC is failing. What is the first thing I should change?
A2: The first and most critical change is to switch to a more powerful coupling reagent.[2] Carbodiimide-based reagents like DCC and DIC are generally inefficient for coupling sterically hindered amino acids.[2] It is highly recommended to use aminium/uronium salts like HATU, HBTU, or HCTU, or phosphonium salts like PyBOP or PyAOP.[2] These reagents form highly reactive activated esters that can more effectively overcome the steric barrier.[2]
Q3: Which coupling reagents are considered the most effective for very difficult couplings?
A3: For the most challenging couplings, reagents that generate highly reactive OAt or Oxyma esters are preferred.[2] HATU and PyAOP are considered among the most efficient as they form OAt esters.[2][8] Oxyma-based reagents like COMU also show superior performance compared to HOBt-based reagents.[2] For extremely hindered couplings, such as those involving Aib, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH can be a very effective strategy.[1][2]
Q4: What is "double coupling" and when should I use it?
A4: Double coupling is the practice of repeating the coupling step with a fresh solution of activated amino acid and reagents.[4] This is a common and effective strategy to drive a difficult coupling reaction to completion. You should consider using a double coupling whenever you are incorporating a known "difficult" or sterically hindered amino acid, or if a test for free amines (like the Kaiser test) is positive after the initial coupling.[4]
Q5: Can changing the solvent help improve my coupling efficiency?
A5: Yes, the choice of solvent is crucial. The solvent must effectively solvate the growing peptide-resin complex to prevent aggregation, which can block reactive sites.[1] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[1] For particularly problematic sequences, using a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]
Quantitative Data Summary
Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent Class | Example Reagent | Relative Reactivity of Activated Ester | General Recommendation for Hindered Couplings |
| Carbodiimides | DIC, DCC | Low | Not recommended; often inefficient.[1][2] |
| Phosphonium Salts | PyBOP | High | Good for many difficult couplings; lower risk of racemization compared to some uronium salts.[3] |
| PyAOP | Very High | Highly effective, especially for N-methylated amino acids.[2][8] | |
| Aminium/Uronium Salts | HBTU | High | Effective for many standard and difficult couplings.[2] |
| HCTU | High | More reactive than HBTU.[1] | |
| HATU | Very High | Considered one of the most effective reagents for hindered couplings.[2][9] | |
| COMU | Very High | Comparable efficiency to HATU; based on Oxyma which is not explosive.[10] | |
| Fluorinating Reagents | TFFH | Extremely High (Acyl Fluoride) | Recommended for extremely hindered residues where other reagents fail.[1][5] |
Experimental Protocols
Protocol 1: Double Coupling using HATU for a Sterically Hindered Amino Acid
This protocol is a general guideline for performing a double coupling on a resin-bound peptide with a deprotected N-terminal amine.
First Coupling:
-
Resin Preparation: Ensure the resin is washed thoroughly with DMF after the standard N-terminal Fmoc-deprotection step.
-
Activation Mixture: In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[1] Allow the pre-activation to proceed for 1-5 minutes.[1]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 45-60 minutes at room temperature.[1]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF.
Second Coupling:
-
Repeat steps 2 and 3 with a fresh solution of the activated amino acid.
-
After the second coupling, wash the resin extensively with DMF to remove any excess reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser or bromophenol blue test) to confirm the absence of free primary amines, indicating a complete coupling.[3]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is for situations where even potent uronium/phosphonium reagents are insufficient.
-
Acyl Fluoride Generation: In a separate vessel, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (3 equivalents) in anhydrous DCM. Add a fluorinating agent such as TFFH (3 equivalents) and a hindered base like DIPEA or collidine (6 equivalents).[5] Stir the mixture at room temperature for 10-15 minutes.[5]
-
Coupling Reaction: Add the solution containing the generated acyl fluoride directly to the vessel containing the deprotected, resin-bound amine.
-
Reaction Conditions: Agitate the mixture. The reaction time may vary from 1 hour to several hours. For exceptionally difficult couplings, the reaction can be gently heated (e.g., to 40-50°C).[5]
-
Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DCM and then DMF.
Visualizations
Caption: Workflow for coupling a sterically hindered amino acid using a double coupling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. benchchem.com [benchchem.com]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. bachem.com [bachem.com]
Technical Support Center: Preventing Unwanted Side Reactions During Boc Deprotection
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing common unwanted side reactions during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
???+ question "Q1: What is the primary cause of side reactions during Boc deprotection?"
???+ question "Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?"
???+ question "Q3: What are scavengers and how do they prevent side reactions?"
???+ question "Q4: Can Boc deprotection be incomplete, and what are the signs?"
Troubleshooting Guides
Here are some common issues encountered during Boc deprotection and their solutions:
Issue 1: Observation of unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift.
-
Question: What is causing this mass increase and how can I prevent it?
-
Possible Cause: This mass increase is a characteristic sign of tert-butylation, where a tert-butyl group has been added to your molecule.[1] This is caused by the reaction of the tert-butyl cation with nucleophilic sites on your compound.[2]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound. For instance, for tryptophan-containing compounds, scavengers like triethylsilane (TES) or triisopropylsilane (TIS) are effective.[2][3] For methionine-containing compounds, thioanisole is effective in preventing S-alkylation.[2] For cysteine-containing compounds, 1,2-ethanedithiol (EDT) is a commonly used scavenger.[2]
Issue 2: The deprotection reaction is slow or incomplete.
-
Question: My reaction is not going to completion. What can I do?
-
Possible Causes & Solutions:
-
Insufficient Acid: Increase the concentration of the acid. For example, if you are using 20% TFA in DCM, you can increase it to 50%.[2] For very challenging deprotections, 4M HCl in dioxane can be a stronger alternative.[4][5]
-
Insufficient Reaction Time or Temperature: Extend the reaction time and monitor the progress by TLC or LC-MS.[2][4] Gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but be aware that higher temperatures may also increase side product formation if scavengers are not used.[2][4]
-
Steric Hindrance: For sterically hindered Boc-protected amines, a combination of a stronger acid, longer reaction time, and slightly elevated temperature may be necessary. Under these more forcing conditions, the use of an effective scavenger cocktail is crucial.[4][6]
-
Issue 3: Byproducts related to the oxidation of sensitive residues are observed.
-
Question: My product containing Methionine (Met) or Tryptophan (Trp) appears to be oxidizing. How can I prevent this?
-
Possible Cause: The acidic conditions of Boc deprotection can sometimes promote the oxidation of sensitive residues, especially methionine to its sulfoxide (+16 Da).[3]
-
Solution: The addition of reducing agents like dimethyl sulfide (DMS) can help prevent the oxidation of methionine.[5] For tryptophan, using scavengers like 1,2-ethanedithiol (EDT) can be effective in preventing acid-catalyzed oxidation.[6] Careful handling during workup to minimize exposure to air is also important.[3]
Data Presentation
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose & Target Residue(s) | Reference(s) |
| Triisopropylsilane (TIS) | 2.5 - 5% | Highly effective carbocation scavenger; protects Trp. | [5][7] |
| Triethylsilane (TES) | 5 - 10% | Effective carbocation scavenger, reducing it to isobutane; protects Trp and Met. | [5][7] |
| Water | 1 - 5% | General carbocation scavenger, forms tert-butanol. | [5][7] |
| Thioanisole | 5 - 10% | Carbocation scavenger, particularly effective in preventing S-alkylation of Met. | [5][7] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation scavenger, protects Cysteine and Tryptophan residues. | [6][5][7] |
| Phenol | 5% | Carbocation scavenger. | [5] |
| Dimethyl sulfide (DMS) | - | Helps prevent oxidation of Methionine. | [5] |
| Dithiothreitol (DTT) | 2.5% (w/v) | Helps prevent disulfide bond formation in Cysteine-containing peptides. | [7] |
Table 2: Common Scavenger Cocktails for Boc Deprotection
| Cocktail Name | Composition (v/v/v or v/v/w) | Primary Use & Key Features | Reference(s) |
| Standard | TFA/TIS/H₂O (95:2.5:2.5) | A general-purpose and effective cocktail for many sequences. | [6][5] |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | Used for peptides with multiple sensitive residues. | [5] |
| For Methionine | TFA/thioanisole/dithiothreitol (DTT) (90:5:5) | Specifically designed to prevent both S-alkylation and oxidation of methionine. | [5] |
Table 3: Quantitative Comparison of Scavenger Cocktail Efficiency
The following data illustrates the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| Reagent K | >98 | <2 |
Data is illustrative and based on literature reports.[4]
Experimental Protocols
Protocol 1: General Boc Deprotection in Solution Phase using a Scavenger
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[5][3]
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, add 10-20 equivalents of triethylsilane (TES).[4][5][3]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[4][5][3]
-
Reaction: Stir the reaction at room temperature for 1-2 hours.[4][7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[4][7]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product can then be purified by standard methods such as chromatography or precipitation in cold ether.[4][7]
Protocol 2: Cleavage of a Peptide from Resin with a Scavenger Cocktail (Solid-Phase)
-
Resin Preparation: Swell the peptide-resin in DCM.[7]
-
Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[6][7]
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin and agitate the mixture at room temperature for 2-3 hours.[7]
-
Peptide Isolation: Filter the resin and collect the filtrate.[7]
-
Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.[7]
-
Collection: Collect the precipitated peptide by centrifugation and wash with cold ether.[7]
Visualizations
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Formation of alkylated side products.
Caption: Mechanism of tert-butyl cation trapping by a scavenger.
Caption: Troubleshooting workflow for Boc deprotection.
References
Improving yield and purity in solid-phase peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of their solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
This section addresses specific issues that may arise during solid-phase peptide synthesis, offering potential causes and solutions.
Issue 1: Incomplete Fmoc-Deprotection
Symptoms:
-
Low yield of the final peptide.[1]
-
Mass spectrometry analysis reveals a significant presence of truncated peptide sequences.[1]
-
A negative or weak positive colorimetric test (e.g., Kaiser test) after the deprotection step.[1][2]
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| Degraded Deprotection Reagent | Use fresh, high-quality piperidine for the deprotection solution.[2] |
| Incorrect Reagent Concentration | Ensure the deprotection solution is prepared correctly, typically 20% piperidine in DMF.[2] |
| Insufficient Deprotection Time | For "difficult sequences," extend the reaction time. Consider a double deprotection protocol where a fresh solution of 20% piperidine in DMF is added for a second treatment.[2][3] |
| Low Reaction Temperature | Ensure the synthesis is conducted at a consistent ambient temperature, as lower temperatures can slow down the reaction.[2] |
| Peptide Aggregation | Use a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often in a 2% DBU in DMF cocktail.[2] Performing the deprotection at an elevated temperature (e.g., 40-50°C) can also help to break up aggregates.[2] Consider switching to a solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts.[4] |
| Steric Hindrance | For sterically hindered amino acids, longer reaction times or a stronger base like DBU may be necessary.[2] |
Issue 2: Poor Coupling Efficiency
Symptoms:
-
Low overall yield and purity of the crude peptide.[5]
-
Presence of deletion sequences (peptides missing one or more amino acids) in the mass spectrometry analysis.[6]
-
Positive Kaiser test after the coupling step, indicating unreacted free amines.[5]
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| Steric Hindrance | Use more powerful coupling reagents like HATU, HBTU, or PyAOP.[5][7] For difficult couplings, such as incorporating arginine or coupling after proline, a "double coupling" strategy can be effective.[6] |
| Peptide Aggregation | Change the solvent to a more disruptive one like NMP or a DMF/DCM mixture.[5] Incorporating pseudoproline dipeptides at strategic locations can disrupt aggregation. |
| Low Reagent Concentration | Increasing the concentration of the amino acid and coupling reagent solutions (e.g., to 0.5 M) can improve reaction kinetics.[6] |
| Incomplete Deprotection | Ensure complete Fmoc removal before the coupling step by performing a Kaiser test after deprotection.[5] |
| Side Reactions | To suppress racemization, use additives like HOAt or Oxyma Pure, which are superior to HOBt.[5] |
Issue 3: Common Side Reactions During Synthesis and Cleavage
Symptoms:
-
Unexpected peaks in HPLC analysis of the crude peptide.
-
Mass spectrometry data showing masses that do not correspond to the target peptide or simple deletion sequences.
Possible Causes and Solutions:
| Side Reaction | Cause | Prevention/Solution |
| Aspartimide Formation | Base-catalyzed cyclization of aspartic acid residues, particularly when followed by glycine, asparagine, or serine.[8][9] | Use a weaker base or a different deprotection reagent like piperazine.[8] The use of N-(2-hydroxy-4-methoxybenzyl) (Hmb) backbone protection can also prevent this side reaction.[8] |
| Racemization | Loss of stereochemical integrity, especially at the C-terminal cysteine or during the activation of any amino acid.[8][10] | Use coupling reagents known for low racemization levels, such as phosphonium-based reagents (PyBOP, PyAOP), in combination with additives like HOAt.[5] |
| Oxidation | Oxidation of sensitive residues like methionine and tryptophan. | Add scavengers like dithioethane (DTE) to the cleavage cocktail.[11] |
| Acetylation/Formylation | Unwanted modification of amino groups, for instance, during resin capping with acetic anhydride or from DMF degradation.[12] | Ensure complete coupling before capping. Use high-quality, amine-free DMF.[12][13] |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the efficiency of the Fmoc deprotection step?
You can monitor Fmoc deprotection using two primary methods:
-
Kaiser Test: This is a qualitative colorimetric assay that detects free primary amines.[2] A positive result (deep blue color) indicates successful Fmoc removal.[2] A negative or faint yellow result suggests incomplete deprotection.[2]
-
UV-Vis Spectrophotometry: This quantitative method involves measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which is released during deprotection and has a characteristic absorbance around 301 nm.[2][14] This allows for the calculation of the extent of Fmoc removal.[2]
Q2: What level of peptide purity do I need for my application?
The required purity level depends on the intended application:
| Purity Level | Typical Applications |
| Crude (>50% or >70%) | High-throughput screening of lead compounds. |
| Medium (>70% or >80%) | Production of antibodies, enzyme substrate studies, epitope mapping, and affinity purification. |
| High (>90% to >98%) | Quantitative bioassays, in vitro receptor-ligand interaction studies, and chromatography standards. |
| Extremely High (>98%) | In vivo studies, clinical trials, and structure-activity relationship studies. |
Q3: How does the efficiency of each coupling and deprotection step affect the overall yield?
Even a small inefficiency in each step can dramatically reduce the overall yield, especially for long peptides. The theoretical overall yield can be calculated as (efficiency of deprotection × efficiency of coupling)^(number of cycles).
| Per-Step Efficiency | Theoretical Overall Yield for a 70-mer Peptide |
| 97% | 1.4% |
| 99% | 24%[15] |
| 99.5% | 50%[16][15] |
Q4: What are "difficult sequences" and how can I manage them?
"Difficult sequences" are peptide chains prone to forming stable secondary structures (like β-sheets) on the resin, which leads to aggregation.[1] This aggregation can hinder reagent access, causing incomplete deprotection and coupling.[1]
Strategies to manage difficult sequences include:
-
Using resins with good swelling properties and low substitution.
-
Incorporating pseudoproline dipeptides or Dmb-protected derivatives to disrupt secondary structures.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[18]
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 3 minutes.[18]
-
Reagent Removal: Drain the deprotection solution.[18]
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for an additional 7-20 minutes.[18][19]
-
Washing: Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene adduct.[3]
Protocol 2: Kaiser Test for Free Primary Amines
Reagents:
-
Solution A: 6.5 mg of KCN diluted in 100 ml of water, then 1 ml of this solution is diluted in 49 ml of pyridine.[2]
-
Solution B: 80 g phenol in 20 mL ethanol.[14]
-
Solution C: 5 g ninhydrin in 100 mL ethanol.[14]
Procedure:
-
Take a small sample of resin beads (a few beads) after the final DMF wash of the deprotection step.[2][14]
-
Add 2-3 drops of each Kaiser test reagent to the beads in a small glass test tube.[14]
-
Heat the tube for 5 minutes at 120°C.
-
Observe the color of the beads and the solution.
Protocol 3: Standard Peptide Coupling using HBTU
-
After Fmoc deprotection and washing, wash the resin once with DMF.[19]
-
In a separate vessel, dissolve the N-α-Fmoc protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add a base like DIPEA (6 equivalents) to the amino acid solution and mix briefly.
-
Add the activated amino acid solution to the deprotected resin.[5]
-
Allow the reaction to proceed for a duration of 30 minutes to 2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.[5]
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling.[5] If the test is positive, a second coupling may be necessary.[5]
Protocol 4: Peptide Cleavage from Resin (Standard TFA Cocktail)
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 4 hours.[20][21]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For peptides containing Trp, Cys, or Met, add scavengers like 1,2-ethanedithiol (EDT).[21][22]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a round-bottom flask (approximately 10 mL per gram of resin).[23] Gently agitate the mixture for 2-3 hours at room temperature.[18]
-
Peptide Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.[23][24]
-
Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether (8-10 times the volume of the filtrate).[18][24]
-
Isolation: Collect the precipitated peptide by centrifugation or filtration and wash it with cold diethyl ether.[18]
Visualizations
Caption: General workflow for one cycle of solid-phase peptide synthesis.[14]
Caption: Troubleshooting logic for incomplete Fmoc-deprotection.
Caption: Troubleshooting logic for poor coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. ovid.com [ovid.com]
- 9. peptide.com [peptide.com]
- 10. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 11. peptide.com [peptide.com]
- 12. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. benchchem.com [benchchem.com]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 17. biotage.com [biotage.com]
- 18. benchchem.com [benchchem.com]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
- 20. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 21. Peptide Synthesis, Purification, and Cleavage - Microbial Ecology and Evolution Lab Wiki [microbes.sites.haverford.edu]
- 22. merckmillipore.com [merckmillipore.com]
- 23. benchchem.com [benchchem.com]
- 24. peptide.com [peptide.com]
Technical Support Center: Preventing t-Butylation During Boc Deprotection
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of t-butylation side reactions during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of t-butylation during Boc deprotection?
A1: The primary cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation intermediate.[1][2] When the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA), this carbocation is formed and acts as a powerful electrophile. It can then alkylate nucleophilic residues within the target molecule, leading to undesired t-butylated byproducts.[2][3]
Q2: Which amino acid residues are most susceptible to t-butylation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to t-butylation.[2][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[2][4]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[2][4]
Q3: What are scavengers and how do they prevent t-butylation?
A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1][4] These compounds are nucleophiles that are either more reactive towards the carbocation or are present in a much higher concentration than the sensitive residues of the substrate.[4] By intercepting the tert-butyl cations, scavengers prevent them from reacting with the desired product, thus minimizing the formation of alkylated side products.[1][4]
Q4: What are the signs of incomplete Boc deprotection?
A4: Incomplete Boc deprotection can be identified by several analytical methods. On Thin-Layer Chromatography (TLC), a significant amount of the starting material will be observed.[5] In ¹H NMR spectroscopy, the characteristic singlet of the Boc group's tert-butyl protons (around 1.4-1.5 ppm) will persist.[5] HPLC and LC-MS are quantitative techniques that will show a large peak corresponding to the starting material and a smaller peak for the desired product.[5]
Q5: Can I use a milder acid than TFA to avoid side reactions?
A5: While TFA is common, other acids can be used. A 4M solution of HCl in dioxane is a stronger alternative that can be effective for more challenging deprotections.[1] However, even with other acids, the generation of the tert-butyl cation is still a concern, and the use of scavengers remains crucial, especially under more forcing conditions.[4]
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS with a mass increase of +56 Da.
-
Symptom: Your analytical data shows one or more unexpected peaks, and the mass difference between your desired product and the byproduct is 56 Da (or multiples of 56), which is indicative of t-butylation.[5]
-
Potential Cause: The tert-butyl cation generated during Boc deprotection has alkylated a nucleophilic site on your molecule.[2]
-
Solution: Incorporate a scavenger or a cocktail of scavengers into your deprotection reagent. The choice of scavenger is critical and depends on the specific nucleophilic residues present in your compound. Refer to the tables below for guidance on scavenger selection.
Issue 2: Incomplete or slow Boc deprotection.
-
Symptom: A significant amount of your Boc-protected starting material remains after the reaction, as confirmed by TLC, HPLC, or NMR.[5]
-
Potential Causes & Solutions:
-
Insufficient Acid Strength or Concentration: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% or 95% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[1]
-
Inadequate Reaction Time or Temperature: Extend the reaction time and monitor the progress closely. Gentle warming can sometimes facilitate the reaction, but be cautious as it may also increase side product formation if scavengers are not used.[1]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions, such as a higher acid concentration or longer reaction times. The use of an effective scavenger cocktail is critical under these conditions.[1][4]
-
Poor Resin Swelling (for Solid-Phase Synthesis): Ensure the resin is adequately swollen in the deprotection solvent to allow the acid to access all reaction sites.[4]
-
Data Presentation: Scavenger Efficiency
The selection of an appropriate scavenger is crucial for minimizing t-butylation. The following tables summarize the effectiveness of different scavengers and scavenger cocktails.
Table 1: Common Scavengers and Their Primary Targets
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5-5% (v/v) | A highly effective and common carbocation scavenger.[2] |
| Triethylsilane (TES) | Trp, Met | 5-10 equivalents | Effective for protecting tryptophan and methionine residues.[2][4] |
| Thioanisole | Met | 5% (v/v) | Effective in preventing S-alkylation of methionine.[2] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | Commonly used for protecting cysteine residues and preventing tryptophan oxidation.[2][4] |
| Phenol / m-Cresol | Tyr | 5% (v/v) | These phenolic compounds act as decoys for the tert-butyl cation.[4] |
| Water | General carbocations | 2.5-5% (v/v) | Can act as a scavenger and is often included in scavenger cocktails.[2] |
Table 2: Quantitative Comparison of Scavenger Cocktail Efficiency for a Cysteine-Containing Peptide
The following data, derived from HPLC analysis of a crude peptide product after cleavage, illustrates the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide with a C-terminal cysteine residue.[1]
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 85% | 15% |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 95% | 5% |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 98% | 2% |
Note: The efficiency of a scavenger cocktail can be sequence-dependent and may require optimization for your specific substrate.
Experimental Protocols
Protocol 1: General Boc Deprotection in Solution using Scavengers
This protocol provides a general guideline for the solution-phase deprotection of a Boc-protected compound.
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).
-
Scavenger Addition: Add the chosen scavenger to the solution. For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[2]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[2]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by precipitation from cold diethyl ether or by chromatography.[2]
Protocol 2: Boc Deprotection and Cleavage from Resin (Solid-Phase Peptide Synthesis)
This protocol is for cleaving a peptide from the resin and removing side-chain protecting groups simultaneously in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. For a standard cleavage, use a mixture of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[4] For peptides with multiple sensitive residues, a more complex cocktail like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5, v/v/v/v/v) can be used.[6]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[6]
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the combined TFA filtrate dropwise to a larger volume of cold diethyl ether (approximately 10 times the filtrate volume) while vortexing to precipitate the peptide.
-
Collection and Washing: Incubate at -20°C for at least 30 minutes to maximize precipitation. Collect the peptide by centrifugation, decant the ether, and wash the pellet several times with cold ether to remove scavengers and organic impurities.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Boc Deprotection and Scavenger Mechanism
Caption: Mechanism of Boc deprotection, side product formation, and scavenger intervention.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Boc deprotection issues.
References
Technical Support Center: Purification of Boc-Protected Peptides
This guide is intended for researchers, scientists, and drug development professionals encountering challenges during the purification of peptides synthesized using tert-butyloxycarbonyl (Boc) protecting groups.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the purification of Boc-protected peptides.
Issue 1: Low Yield of the Target Peptide
Possible Causes:
-
Incomplete cleavage from the resin.
-
Peptide aggregation during purification.
-
Formation of side products during synthesis or cleavage.
-
Poor solubility of the crude peptide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low peptide yield.
Issue 2: Poor Peak Shape and Resolution in RP-HPLC
Possible Causes:
-
Peptide aggregation on the column.
-
Suboptimal mobile phase composition.
-
Inappropriate column chemistry for the peptide's properties.
-
Presence of unresolved impurities.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Organic Modifier: For hydrophobic peptides, consider switching from acetonitrile to isopropanol or n-propanol, which can improve solubility and reduce on-column aggregation.[1][2]
-
Ion-Pairing Agent: Ensure trifluoroacetic acid (TFA) concentration is optimal (typically 0.1%). TFA helps with peak shape by forming ion pairs with the peptide.[3][]
-
-
Adjust Gradient: Employ a shallower gradient during elution to better separate the target peptide from closely eluting impurities.[1]
-
Column Selection:
-
For most peptides under 4,000 Da, a C18 column is standard.[][5]
-
For very hydrophobic or larger peptides, a C8 or C4 column may provide better resolution.[]
-
-
Solubility Trials: Before injection, perform small-scale solubility tests with the crude peptide in various mixtures of the aqueous and organic mobile phases to find a suitable dissolution solvent.[2]
Issue 3: Presence of Unexpected Peaks in HPLC/MS
Possible Causes:
-
Deletion Sequences: Result from incomplete Boc deprotection or incomplete coupling during synthesis.[6][7]
-
Side-Chain Alkylation: Reactive carbocations generated during Boc deprotection can modify sensitive residues like Trp, Met, and Cys.[6][8]
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a stable five-membered ring, leading to a side product.[6][9]
-
Pyroglutamate Formation: N-terminal glutamine can cyclize to form pyroglutamate.[6]
-
Diketopiperazine Formation: Cyclization of the N-terminal dipeptide can occur, cleaving it from the resin.[6][10]
Troubleshooting Logic for Impurity Identification:
Caption: Logic for identifying common impurities by mass.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying Boc-protected peptides? A1: The most widely used technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][5] This method separates the peptide from impurities based on hydrophobicity using a non-polar stationary phase (like C18) and a polar mobile phase, typically a water/acetonitrile gradient with 0.1% TFA.[3][]
Q2: Why is my hydrophobic peptide difficult to purify? A2: Hydrophobic peptides present challenges due to their high potential for aggregation and poor solubility in aqueous mobile phases.[2][11] This can lead to low yields, poor peak resolution, and even precipitation on the HPLC column. Strategies to overcome this include using stronger organic solvents like n-propanol, employing shallower gradients, and performing initial solubility trials to find an appropriate solvent system.[1][2]
Q3: What are scavengers and why are they crucial in the final cleavage step? A3: Scavengers are nucleophilic reagents added during the strong acid cleavage (e.g., with HF or TFMSA) to trap reactive carbocations, such as the tert-butyl cation generated from the Boc group.[6][8] These carbocations can otherwise cause side reactions by alkylating sensitive amino acid residues like tryptophan, methionine, and cysteine, leading to impurities that are difficult to separate.[6]
Q4: How can I confirm that the Boc group has been completely removed? A4: Incomplete Boc deprotection results in a major impurity with a mass increase of 100 Da. This can be easily detected using Mass Spectrometry (MS) analysis of the crude product.[7] A negative or weak result from a Kaiser test after a deprotection step can also indicate the presence of the Boc group, though this test has limitations.[12]
Q5: My peptide contains an Asp-Gly sequence and I see a peak with the same mass but a different retention time. What is it? A5: This is likely due to aspartimide formation. The side-chain carboxyl group of aspartic acid can attack the peptide backbone to form a stable five-membered ring. This aspartimide intermediate can then hydrolyze to form a mixture of the desired α-peptide and an isomeric β-peptide, which has a different retention time in RP-HPLC.[6][9]
Quantitative Data Summary
Table 1: Common Impurities and Their Mass Differences
| Impurity Type | Description | Mass Change (Da) | Common Sequences | Reference |
| Incomplete Deprotection | Residual N-terminal Boc group | +100.05 | Any | [7] |
| tert-Butyl Adduct | Alkylation of side chain by t-butyl cation | +56.06 | Trp, Met, Cys, Tyr | [6][8] |
| Deletion Sequence | Missing one amino acid residue | - Mass of AA | Any | [6][7] |
| Pyroglutamate Formation | Cyclization of N-terminal Gln | -17.03 | N-terminal Gln | [6] |
| Diketopiperazine | Cyclization and cleavage of N-terminal dipeptide | - | X-Pro, X-Gly | [6][10] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection during SPPS
This protocol describes the removal of the N-terminal Boc group from the growing peptide chain attached to the resin.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.[7]
-
Pre-wash: Wash the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.[7][9]
-
Deprotection: Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes with gentle agitation.[7][9] For difficult sequences, this time can be prolonged.[13]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[7]
-
Neutralization: Add a solution of 10% diisopropylethylamine (DIEA) in DCM and shake for 2 minutes. Drain and repeat the neutralization step.[1]
-
Final Wash: Wash the resin with DCM (5 times) to remove excess base before proceeding to the next amino acid coupling step.[1]
Protocol 2: HF Cleavage of Peptide from Merrifield Resin
Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.[1][14]
-
Preparation: Dry the peptide-resin thoroughly under vacuum. Place the dried resin (e.g., 0.2 mmol) in the HF reaction vessel.
-
Add Scavengers: Add a scavenger cocktail to the vessel. A common cocktail is a mixture of p-cresol (1.0 mL) and p-thiocresol (1.0 mL) to protect sensitive residues.[6]
-
Cooling: Cool the reaction vessel in a dry ice/acetone bath to approximately -78°C.
-
HF Distillation: Distill anhydrous HF (approx. 10 mL) into the reaction vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.[1]
-
HF Evaporation: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Extraction and Lyophilization: Dissolve the crude peptide in a suitable aqueous solvent (e.g., 10% acetic acid), filter to remove the resin, and lyophilize to obtain the crude peptide powder.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. nestgrp.com [nestgrp.com]
- 3. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. genscript.com [genscript.com]
- 12. benchchem.com [benchchem.com]
- 13. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boc Resin Cleavage Protocol [sigmaaldrich.cn]
Technical Support Center: Work-up Procedure for Boc Deprotection with TFA
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the work-up procedure for Boc deprotection reactions using trifluoroacetic acid (TFA). Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the work-up procedure after a Boc deprotection reaction with TFA?
The primary purpose of the work-up is to remove excess trifluoroacetic acid, byproducts of the deprotection reaction (such as the tert-butyl cation), and any scavengers used, in order to isolate the purified amine product, typically as its TFA salt.[1][2]
Q2: What are the most common methods for removing TFA after the reaction?
Common methods for TFA removal include:
-
Direct evaporation: For volatile amines, the solvent and excess TFA can be removed under reduced pressure (rotoevaporation).[3][4] Co-evaporation with a solvent like dichloromethane or toluene can aid in removing residual TFA.[5]
-
Precipitation: The product can often be precipitated from the reaction mixture by the addition of a cold non-polar solvent, most commonly diethyl ether.[2][6] This is particularly effective for peptides.
-
Aqueous basic wash: Neutralizing the excess acid with a mild base like saturated sodium bicarbonate (NaHCO₃) solution during an extractive work-up.[7][8] This method yields the free amine.
-
Ion-exchange resin: Using a basic resin, such as Amberlyst A-21, to neutralize the TFA and capture the TFA salt, allowing for the isolation of the free amine after filtration.[1][3][9]
-
Lyophilization: For non-volatile products, particularly peptides, lyophilization can be used to remove TFA and water.[10] A salt exchange, for instance from TFA to HCl, can be performed prior to lyophilization.[10]
Q3: Why are scavengers used in Boc deprotection with TFA and do they affect the work-up?
Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the reactive tert-butyl cation that is generated during the cleavage of the Boc group.[11] This prevents side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[11] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[11][12] The choice of scavenger can affect the work-up, as they and their byproducts also need to be removed, often by precipitation and washing with cold ether.[2]
Q4: Can I proceed to the next reaction step without a full work-up?
In some cases, if the subsequent reaction conditions are compatible with the TFA salt of the amine, the crude product obtained after evaporation of the solvent and excess TFA can be used directly.[1][9] However, this is highly dependent on the specific reaction and may require careful neutralization of the TFA in the next step.[13]
Troubleshooting Guide
Issue 1: My product is an oil and is difficult to handle after TFA removal.
-
Possible Cause: The TFA salt of your amine may be oily or hygroscopic by nature. Residual solvent or TFA can also contribute to this.
-
Solution:
-
Ensure complete removal of TFA by co-evaporating with a suitable solvent like toluene or DCM.[3][5]
-
Try precipitating the product as a solid by adding cold diethyl ether and triturating the oil.[2]
-
Convert the TFA salt to a different salt, such as the hydrochloride (HCl) salt, which is often more crystalline.[14] This can be achieved by dissolving the product in a minimal amount of water, adding HCl, and then lyophilizing.[10]
-
Issue 2: I observe side products in my crude material after work-up.
-
Possible Cause: Incomplete deprotection or side reactions due to the tert-butyl cation. A common side product is the addition of a tert-butyl group (+56 Da) to your product.[11]
-
Solution:
-
If starting material is present, the deprotection may be incomplete. Consider increasing the reaction time or the concentration of TFA.[14]
-
To prevent tert-butylation of sensitive functional groups, include a scavenger in the reaction mixture.[11][12] Triisopropylsilane (TIS) is a highly effective scavenger.[11]
-
For peptides containing sensitive residues like methionine, which can oxidize, consider using a scavenger cocktail that includes a reducing agent.[11]
-
Issue 3: Low yield after aqueous basic work-up.
-
Possible Cause: The free amine product may have some solubility in the aqueous layer, leading to loss during extraction.[1] Also, some amines can be sensitive to basic conditions.
-
Solution:
-
Perform multiple extractions with an organic solvent to maximize the recovery of the product from the aqueous layer.
-
Saturate the aqueous layer with sodium chloride (brine wash) to decrease the solubility of the organic product in the aqueous phase.
-
If the product is unstable under basic conditions, consider alternative work-up methods such as precipitation with ether or using a basic ion-exchange resin.[1][2]
-
Issue 4: Difficulty in removing residual TFA.
-
Possible Cause: TFA can form a strong ionic bond with the amine product, making its complete removal by simple evaporation challenging.[13]
-
Solution:
-
Co-evaporation: Repeatedly dissolve the crude product in a solvent like dichloromethane or toluene and evaporate under reduced pressure.[5]
-
Precipitation and washes: Precipitate the product with cold diethyl ether and wash the resulting solid multiple times with fresh cold ether.[2]
-
Basic work-up: Neutralize the TFA with a mild aqueous base like sodium bicarbonate if your product is stable under these conditions.[7]
-
Ion-exchange chromatography: Use a strong anion exchange resin to capture the trifluoroacetate anion.[2]
-
Salt exchange: Convert the TFA salt to an HCl salt by treating with HCl and then removing the solvent and excess HCl.[10]
-
Data Presentation
Table 1: Comparison of TFA Concentrations for Boc Deprotection of Peptides on Solid Phase.
| TFA Concentration in DCM | Deprotection Time | Average Purity of Peptides | Key Observation | Reference |
| 55% | 30 min | 9% higher on average | More efficient deprotection | [6] |
| 100% | 5 min | Lower | Incomplete Boc removal due to poor resin swelling | [6] |
Table 2: Common Scavengers for Preventing Side Reactions in Boc Deprotection.
| Scavenger | Typical Concentration (v/v) | Purpose | Reference |
| Triisopropylsilane (TIS) | 2.5 - 5% | Highly effective at reducing the tert-butyl cation. | [11] |
| Water | 2.5 - 5% | Quenches the tert-butyl cation to form tert-butanol. | |
| Thioanisole | 2.5 - 5% | Protects methionine and tryptophan residues. | |
| 1,2-Ethanedithiol (EDT) | 2.5% | Effective in protecting tryptophan residues. | [11] |
Experimental Protocols
Protocol 1: General Boc Deprotection with TFA in Dichloromethane (DCM)
-
Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v). If scavengers are needed, they should be added before the TFA.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Proceed to one of the work-up procedures below.
Protocol 2: Work-up by Precipitation with Diethyl Ether
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
To the concentrated residue, add cold diethyl ether.
-
Stir or sonicate the mixture to induce precipitation of the product.
-
Collect the solid product by filtration or centrifugation.
-
Wash the solid with several portions of cold diethyl ether to remove residual TFA and scavengers.[2]
-
Dry the product under high vacuum.
Protocol 3: Work-up by Aqueous Basic Wash
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Caution: Pressure build-up due to CO₂ evolution. Vent the funnel frequently.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the free amine.
Protocol 4: Work-up using a Basic Ion-Exchange Resin
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., methanol or DCM).
-
Add a basic ion-exchange resin (e.g., Amberlyst A-21) to the solution.[1][9]
-
Stir the mixture for 30-60 minutes.
-
Filter off the resin and wash it with the solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the free amine.
Mandatory Visualization
Caption: General workflow for the work-up of a Boc deprotection reaction with TFA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Peptide Global Deprotection/Scavenger-Induced Side Reactions | Semantic Scholar [semanticscholar.org]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Racemization During Coupling of Hindered Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting and minimizing racemization during the peptide coupling of sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What are sterically hindered amino acids and why do they pose a challenge in peptide synthesis?
A1: Sterically hindered amino acids possess bulky structural features near the α-carbon and the sites of peptide bond formation (the amino and carboxyl groups). This bulkiness can physically impede the coupling reaction. Common examples include β-branched amino acids like Valine (Val) and Isoleucine (Ile), α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), and N-methylated amino acids.[1] The steric hindrance slows down the coupling reaction, which increases the opportunity for side reactions, such as racemization, to occur.[1]
Q2: What is racemization in the context of peptide synthesis and why is it a significant problem?
A2: Racemization is the loss of stereochemical purity at the α-carbon of an amino acid during the coupling reaction, leading to the incorporation of the incorrect D- or L-isomer into the peptide chain.[1][2] This conversion results in diastereomeric peptide impurities that are often difficult to separate from the desired product.[3] These impurities can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[2][3]
Q3: What are the primary mechanisms that cause racemization during peptide coupling?
A3: Racemization during peptide bond formation primarily occurs through two base-catalyzed mechanisms:[2]
-
Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of chirality.[3][4][5]
-
Direct Enolization (Direct Hα Abstraction): A base can directly abstract the proton from the α-carbon of the activated amino acid. The resulting planar enolate can be re-protonated from either side, leading to a mixture of D and L configurations.[5][6]
Q4: Which amino acids are most susceptible to racemization?
A4: While any chiral amino acid can undergo racemization, Histidine (His) and Cysteine (Cys) are particularly susceptible under standard Solid-Phase Peptide Synthesis (SPPS) conditions.[3][4][7] Other amino acids that can be prone to racemization, especially under harsh conditions like high temperatures, include Phenylalanine (Phe) and Serine (Ser).[3][8]
Q5: How does the choice of coupling reagent affect racemization?
A5: The coupling reagent is a critical factor. For hindered amino acids, standard carbodiimide reagents like DCC or EDC are often insufficient.[1] More powerful onium salt reagents (uronium/aminium or phosphonium salts) are generally required.[1]
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective.[1][9] HATU is known for fast, highly reactive coupling.[1] COMU offers comparable efficiency to HATU with a better safety profile as it is not based on potentially explosive HOBt/HOAt.[1][10][11]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are often associated with lower racemization levels, particularly when guanidinylation from uronium salts is a concern.[1][9]
-
Carbodiimides with Additives: Carbodiimides like Diisopropylcarbodiimide (DIC), when used with racemization-suppressing additives like OxymaPure®, are generally a safer choice for minimizing racemization.[3]
Q6: What is the role of additives like HOBt, HOAt, and OxymaPure® in minimizing racemization?
A6: Additives are crucial, especially when using carbodiimide-type condensing agents.[6] They react with the activated amino acid to form active esters that are less prone to racemization than the intermediates formed by coupling reagents alone.[9]
-
HOBt (1-hydroxybenzotriazole): A commonly used additive.[6]
-
HOAt (1-hydroxy-7-azabenzotriazole): The nitrogen in the pyridine ring makes it a more reactive leaving group, leading to faster coupling and less racemization compared to HOBt.[1]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate): A non-explosive alternative to HOBt and HOAt that provides high coupling rates with low racemization.[9][10]
Q7: How do the base and solvent choice impact racemization?
A7: Both the base and solvent play significant roles.
-
Base: The strength and steric hindrance of the base are critical. Stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) can accelerate racemization.[2] Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are often preferred to minimize racemization.[2][3][6]
-
Solvent: The polarity of the solvent can influence the rate of racemization. Less polar solvents, such as a DCM/DMF mixture, may help reduce racemization, but the choice is often dictated by the solubility of the reagents and the swelling of the solid support.[2][3]
Q8: I'm observing significant racemization of Histidine in my microwave-assisted synthesis. What should I do?
A8: High temperatures used in microwave-assisted SPPS can increase the rate of racemization for sensitive amino acids.[12]
-
Lower the Temperature: Reducing the microwave coupling temperature from 80°C to 50°C has been shown to limit the racemization of both Histidine and Cysteine.[7][12][13]
-
Use Conventional Coupling: For highly sensitive residues like His and Cys, perform the coupling step conventionally at room temperature while synthesizing the rest of the peptide using microwave assistance.[7][13]
-
Side-Chain Protection: For Histidine, protecting the imidazole side chain is crucial. In Fmoc chemistry, the Boc protecting group generally offers better suppression of racemization than the Trt group.[3]
Troubleshooting Guide
High levels of racemization can often be traced to a few key experimental parameters. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for high racemization.
Quantitative Data Summary
The selection of coupling reagents, additives, and bases significantly impacts the extent of racemization. The table below summarizes the percentage of D-isomer formation under various conditions for the coupling of Fmoc-L-His(Trt)-OH, a residue highly prone to racemization.
| Coupling Reagent | Additive | Base | % D-Isomer (Racemization) | Reference |
| HBTU | - | DIPEA | 15.6% | [12] |
| HATU | - | DIPEA | 9.8% | [12] |
| HCTU | - | DIPEA | 13.5% | [12] |
| DIC | HOBt | DIPEA | 12.3% | [12] |
| DIC | HOAt | DIPEA | 9.5% | [12] |
| DIC | OxymaPure | DIPEA | 5.4% | [12] |
| HATU | - | NMM | 4.9% | [12] |
| DIC | OxymaPure | Collidine | 3.2% | [12] |
Key Experimental Protocols
Protocol 1: General Coupling of a Hindered Amino Acid using DIC/OxymaPure
This protocol provides a method for coupling sterically hindered amino acids while minimizing racemization.
-
Resin Preparation: Swell the resin in DMF. Perform the Fmoc deprotection of the N-terminal amino acid on the resin according to your standard protocol. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the hindered Fmoc-amino acid (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF.
-
Coupling Reaction: Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid/Oxyma solution and immediately add the mixture to the deprotected resin.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. The reaction time may need to be extended for particularly difficult couplings. Monitor the completion of the coupling using a qualitative test (e.g., Ninhydrin test).
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Quantification of Racemization by Chiral HPLC Analysis
This protocol outlines the steps to determine the percentage of racemization in a crude peptide sample.
-
Sample Preparation: a. Cleave a small sample of the crude peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O). b. Precipitate the peptide with cold diethyl ether, centrifuge to pellet the peptide, and dry the pellet. c. Dissolve the crude peptide in the initial mobile phase for HPLC analysis (e.g., a mixture of 0.1% TFA in water and 0.1% TFA in acetonitrile).[13]
-
Chiral HPLC Analysis: a. Column: Use a chiral stationary phase (CSP) column suitable for peptides. b. Mobile Phase: A reversed-phase gradient is typically used. For example, Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile.[13] c. Method: Develop a shallow gradient elution method to achieve baseline separation of the desired peptide and its diastereomer.[13] d. Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm).[13]
-
Data Analysis: a. Peak Identification: Identify the peaks corresponding to the desired (L-isomer) peptide and its diastereomer (D-isomer). The D-isomer is often the minor, closely eluting peak. b. Quantification: Integrate the peak areas for both diastereomers. c. Calculation: Calculate the percentage of racemization using the following formula:[13] % Racemization = (Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)) * 100
Visualizations
Caption: Mechanisms of racemization during peptide synthesis.
Caption: Decision tree for selecting coupling conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Boc and Fmoc Strategies in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the creation of custom peptides for a vast array of applications, from basic research to therapeutic drug development. The two most dominant strategies in SPPS are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methods. The choice between these two approaches is a critical decision that can significantly impact the yield, purity, and overall success of a peptide synthesis campaign.
This guide provides an objective comparison of the Boc and Fmoc strategies, supported by experimental data, to help researchers make informed decisions for their specific synthetic needs.
Core Principles: A Dichotomy in Protecting Group Chemistry
The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the temporary protecting group used for the α-amino group of the incoming amino acid and the conditions required for its removal. This dictates the entire synthetic scheme, including the choice of resin, side-chain protecting groups, and cleavage reagents.
Boc Strategy: This classic approach utilizes the acid-labile Boc group. Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step. This reliance on graduated acid lability is a key feature of the Boc strategy.[1][2]
Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group. This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their removal simultaneously with cleavage from the resin using TFA. This use of orthogonal protecting groups, which are removed by different chemical mechanisms, is a major advantage of the Fmoc approach.
At a Glance: Key Differences Between Boc and Fmoc SPPS
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine |
| Chemistry | Acid-labile | Base-labile |
| Side-Chain Protection | Benzyl-based (acid-labile) | tert-butyl-based (acid-labile) |
| Final Cleavage | Strong acid (e.g., HF) | Trifluoroacetic Acid (TFA) |
| Orthogonality | Semi-orthogonal | Fully orthogonal |
Quantitative Performance Comparison
While the choice of strategy is often sequence-dependent, some general performance trends can be observed. The Fmoc strategy is widely reported to yield crude products of higher purity due to its milder deprotection steps, which can minimize side reactions.[1] The following table presents data from the synthesis of a model pentapeptide containing a modified amino acid, H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂, and the challenging amyloid-beta (Aβ) 1-42 fragment.
| Model Peptide | Strategy & Conditions | Crude Yield | Crude Purity (by HPLC) | Final Purified Yield | Final Purity (by HPLC) |
| H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂ | Boc-SPPS | ~65% | ~55% | ~25% | >98% |
| Fmoc-SPPS | ~80% | ~75% | ~40% | >98% | |
| Amyloid-Beta (1-42) | Fmoc/tBu SPPS (Standard) | 33% | Not Reported | - | - |
| Fmoc/tBu SPPS (with pseudoproline dipeptides) | 57% | Not Reported | - | - | |
| Fmoc SPPS (HCTU coupling, microwave assistance) | 87% | 67% | - | - | |
| Boc-SPPS | Generally considered advantageous for aggregation-prone sequences due to N-terminus protonation, though direct comparative yield and purity data in a single study is scarce. |
Data for H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂ adapted from a comparative study. Data for Amyloid-Beta (1-42) compiled from various synthesis reports, highlighting the challenges of this "difficult sequence."
Visualizing the Workflows
The cyclical nature of both SPPS strategies can be visualized as follows:
Advantages and Disadvantages
Boc Strategy
Advantages:
-
Robust and Well-Established: A long history of successful application in peptide synthesis.
-
Reduced Aggregation for Difficult Sequences: The acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation for hydrophobic and aggregation-prone sequences.[1]
-
Lower Risk of Certain Side Reactions: For some sensitive residues, the Boc strategy can offer advantages.
Disadvantages:
-
Harsh Reaction Conditions: Repetitive treatment with TFA can lead to the degradation of sensitive peptides.
-
Hazardous Reagents: The final cleavage step requires anhydrous hydrogen fluoride (HF), a highly corrosive and hazardous reagent that necessitates specialized equipment.[1]
-
Less Suitable for Modified Peptides: The harsh acidic conditions are often incompatible with acid-sensitive post-translational modifications like phosphorylation and glycosylation.
Fmoc Strategy
Advantages:
-
Milder Reaction Conditions: The use of a mild base for deprotection is compatible with a wider range of sensitive amino acids and modifications.[1]
-
Orthogonality: The fully orthogonal protection scheme allows for selective deprotection and modification of side chains.
-
Amenable to Automation: The milder chemistry and the ability to monitor Fmoc deprotection by UV absorbance make it well-suited for automated peptide synthesizers.
-
Safer Final Cleavage: The final cleavage with TFA is significantly less hazardous than HF.[3]
Disadvantages:
-
Aggregation: Can be more prone to on-resin aggregation for certain "difficult" sequences.
-
Base-Labile Side Reactions: The basic deprotection conditions can promote side reactions such as aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser motifs.[1] Diketopiperazine formation at the dipeptide stage can also be an issue.
-
Cost: Fmoc-protected amino acids can be more expensive than their Boc-protected counterparts.
Common Side Reactions
| Side Reaction | Description | More Prevalent in | Mitigation Strategies |
| Aspartimide Formation | Cyclization of the aspartic acid side chain, leading to a mixture of α- and β-aspartyl peptides and piperidide adducts.[1] | Fmoc-SPPS | Use of protecting groups like 3-CDP or additives like HOBt in the deprotection solution. |
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide, leading to chain termination. Especially prevalent with Pro or Gly in the first two positions. | Fmoc-SPPS | Use of 2-chlorotrityl chloride resin; coupling of the first two amino acids as a dipeptide. |
| Racemization | Loss of stereochemical integrity, particularly with cysteine and histidine. | Can occur in both, but conditions in Fmoc-SPPS can sometimes be more conducive. | Careful selection of coupling reagents (e.g., using DIC/HOBt or DIC/Oxyma for Cys). |
| Acid-Catalyzed Side Reactions | Repetitive acid exposure can lead to side-chain degradation, especially for sensitive residues like Trp and Met. | Boc-SPPS | Use of scavengers in the deprotection and cleavage cocktails.[4] |
Experimental Protocols
The following are generalized protocols for manual Boc and Fmoc solid-phase peptide synthesis. Specific conditions may require optimization based on the peptide sequence and resin.
Boc-SPPS Protocol
-
Resin Preparation:
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM.
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) and agitate for 1-2 minutes. Repeat this step twice.
-
Wash the resin thoroughly with DCM or DMF.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.
-
Add DIEA (4-6 equivalents) to the amino acid solution to initiate activation.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a qualitative method like the Ninhydrin (Kaiser) test.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
-
Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Carefully add the cleavage cocktail (e.g., anhydrous HF with scavengers like p-cresol and p-thiocresol) in a specialized HF apparatus at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, collect by filtration or centrifugation, and wash multiple times with cold ether.
-
Dry the crude peptide under vacuum.
-
Fmoc-SPPS Protocol
-
Resin Preparation:
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.[6]
-
Agitate for an initial 3-5 minutes, then drain.[6]
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[6]
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the solution to begin activation.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative method like the Ninhydrin (Kaiser) test.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
-
-
Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DMF, then DCM, and finally methanol. Dry the resin under vacuum.
-
Prepare a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)).[8]
-
Add the cleavage cocktail to the dry resin in a fume hood and agitate at room temperature for 2-4 hours.[6]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the final peptide pellet under vacuum.
-
Conclusion: Selecting the Optimal Strategy
The choice between Boc and Fmoc SPPS is a nuanced decision that depends on the specific peptide being synthesized, the available resources, and the desired scale of production. The Fmoc strategy has become the method of choice for routine peptide synthesis in many laboratories due to its milder reaction conditions, compatibility with a wide range of sensitive functionalities, and amenability to automation.[1] However, the Boc strategy remains a powerful and indispensable tool, particularly for the synthesis of long, hydrophobic, or aggregation-prone peptides where its unique chemistry can offer significant advantages. A thorough understanding of the principles, strengths, and limitations of both methods is essential for any researcher aiming to successfully synthesize high-quality peptides.
References
A Researcher's Guide to the Analytical Techniques for β-Amino Acid Analysis in Biological Samples
The burgeoning interest in β-amino acids, driven by their significant roles in peptidomimetics, drug development, and as biomarkers, has necessitated the development of robust and sensitive analytical methods for their quantification in complex biological matrices. This guide provides a comprehensive comparison of the principal analytical techniques employed for β-amino acid analysis, offering insights into their performance, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
The primary analytical platforms for the determination of β-amino acids in biological samples include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy. Often, these separation techniques are coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity. A crucial consideration for many of these methods is the necessity of derivatization to improve the volatility, chromatographic retention, or detector response of the target β-amino acids.
Quantitative Performance Comparison
The selection of an analytical technique is often dictated by its quantitative performance characteristics. The following table summarizes the typical performance of HPLC, GC-MS, and CE-MS for the analysis of amino acids, including β-amino acids, in biological samples. It is important to note that these values can vary significantly based on the specific β-amino acid, the biological matrix, the sample preparation method, the derivatization agent used, and the specific instrumentation.
| Technique | Common Detector(s) | Derivatization | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (R²) | Key Advantages | Key Disadvantages |
| HPLC | UV-Vis, Fluorescence, MS | Often required for UV/Fluorescence; optional for MS | 1 - 50 µM (UV) 10 - 500 nM (Fluorescence) 0.1 - 10 nM (MS) | 5 - 100 µM (UV) 50 - 1000 nM (Fluorescence) 0.5 - 50 nM (MS) | > 0.99 | High versatility, well-established, direct analysis possible with MS | Lower sensitivity with UV detection, derivatization can be time-consuming |
| GC-MS | Mass Spectrometry (MS) | Mandatory | 0.1 - 5 µM | 0.5 - 20 µM | > 0.99 | High chromatographic resolution, excellent sensitivity and selectivity | Derivatization is essential and can be complex, potential for analyte degradation at high temperatures |
| CE-MS | Mass Spectrometry (MS) | Optional, but often used to improve separation and ionization | 10 - 500 nM | 50 - 1000 nM | > 0.98 | High separation efficiency, low sample and reagent consumption, suitable for chiral separations | Lower loading capacity, can be less robust than HPLC, potential for ion suppression |
| NMR | NMR Detector | Not required | 1 - 10 µM | 5 - 50 µM | Not applicable in the same way | Non-destructive, provides structural information, minimal sample preparation | Lower sensitivity compared to MS-based methods, potential for signal overlap in complex mixtures |
Experimental Protocols
Detailed methodologies are critical for the successful implementation of these analytical techniques. Below are representative protocols for the analysis of β-amino acids in biological samples using HPLC, GC-MS, and CE-MS.
β-Amino Acid Analysis by HPLC-MS/MS
This protocol describes the analysis of β-amino acids in plasma without derivatization.
-
Sample Preparation:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled β-amino acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 2% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each β-amino acid and the internal standard need to be optimized.
-
Ion Source Parameters: Capillary voltage, cone voltage, desolvation gas flow, and temperature should be optimized for maximum signal intensity.
-
Chiral β-Amino Acid Analysis by GC-MS with Derivatization
This protocol outlines the enantioselective analysis of β-amino acids in urine.
-
Sample Preparation and Derivatization:
-
To 500 µL of urine, add an internal standard.
-
Perform a solid-phase extraction (SPE) using a cation-exchange cartridge to clean up the sample and concentrate the amino acids.
-
Elute the amino acids from the cartridge and dry the eluate.
-
For derivatization, add 100 µL of isopropanol and 20 µL of trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 100°C for 1 hour.
-
Evaporate the excess reagent and solvent and reconstitute the sample in ethyl acetate for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A chiral capillary column (e.g., Chirasil-Val, 25 m x 0.25 mm, 0.16 µm film thickness) is essential for enantiomeric separation.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless injection.
-
Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 200°C at a rate of 4°C/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions for each derivatized β-amino acid enantiomer.
-
-
β-Amino Acid Analysis by CE-MS
This protocol describes the analysis of β-amino acids in cerebrospinal fluid (CSF).
-
Sample Preparation:
-
Centrifuge the CSF sample at 10,000 x g for 5 minutes to remove any particulates.
-
Dilute the supernatant 1:1 with the background electrolyte containing an internal standard.
-
-
CE-MS Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 80 cm total length).
-
Background Electrolyte (BGE): 50 mM ammonium formate buffer (pH 3.0). For chiral separations, a chiral selector such as cyclodextrin can be added to the BGE.
-
Separation Voltage: 25 kV.
-
Injection: Hydrodynamic injection at 50 mbar for 10 seconds.
-
MS Interface: A sheath-flow ESI interface is commonly used.
-
Sheath Liquid: A mixture of isopropanol and water (1:1) with 0.1% formic acid at a flow rate of 3 µL/min.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Full scan or SIM mode.
-
-
Visualizing the Workflow and Analytical Strategies
To further clarify the analytical process, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and the logical relationships between different analytical strategies.
A Researcher's Guide to Quantitative Amino Acid Analysis: LC-MS/MS and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids in complex biological samples is paramount for advancements in numerous fields, from clinical diagnostics to metabolomics research. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other established analytical techniques, supported by experimental data and detailed protocols to inform methodology selection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for amino acid quantification, prized for its exceptional sensitivity, specificity, and high-throughput capabilities.[1] This powerful technique allows for the simultaneous measurement of multiple amino acids in a single sample, offering a detailed snapshot of the amino acid profile within a biological specimen.[1] However, a range of methodologies exists, each with its own set of advantages and limitations. This guide will explore the nuances of LC-MS/MS-based approaches—both with and without derivatization—and compare them to traditional methods such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Ion Exchange Chromatography (IEC).
Comparative Analysis of Quantitative Methods
The choice of an analytical method for amino acid quantification hinges on a variety of factors, including the required sensitivity, sample throughput, cost, and the specific amino acids of interest. Below is a comparative summary of the key performance metrics for LC-MS/MS and its alternatives.
| Method | Principle | Sensitivity | Specificity | Throughput | Cost (Instrument) | Key Advantages | Key Disadvantages |
| LC-MS/MS (with Derivatization) | Chromatographic separation followed by mass spectrometric detection of derivatized amino acids. | Very High (fmol range)[2] | Very High | High | High | Enhanced chromatographic retention and ionization efficiency. | Additional sample preparation step, potential for derivatization-related variability.[3] |
| LC-MS/MS (without Derivatization) | Direct chromatographic separation and mass spectrometric detection of native amino acids. | High | Very High | Very High | High | Simplified and faster sample preparation.[4] | Challenges with retaining polar amino acids and separating isomers.[3][5] |
| HPLC with Fluorescence Detection | Chromatographic separation of amino acids derivatized with a fluorescent tag, followed by fluorescence detection. | High (pmol to sub-pmol range)[5] | Good | Medium | Medium | Relatively lower cost than MS, high sensitivity.[6] | Requires derivatization, less specific than MS, potential for co-eluting interferences.[7] |
| Ion Exchange Chromatography (IEC) | Separation of amino acids based on their charge using an ion exchange resin, followed by post-column derivatization (e.g., ninhydrin) and spectrophotometric detection. | Moderate (nmol range) | Good | Low | Medium | Robust and reproducible, considered a gold standard for many years.[1][8] | Long analysis times, lower sensitivity, potential for interference from other ninhydrin-positive compounds.[8][9] |
In-Depth Look at LC-MS/MS Methodologies
LC-MS/MS techniques can be broadly categorized into two main approaches: those that employ a derivatization step and those that analyze the amino acids directly.
Derivatization-Based LC-MS/MS
Derivatization involves chemically modifying the amino acids to improve their chromatographic behavior and ionization efficiency. This approach can enhance the retention of polar amino acids on reversed-phase columns and increase the sensitivity of the analysis.[3]
Direct (Underivatized) LC-MS/MS
The analysis of underivatized amino acids offers a more streamlined workflow by eliminating the derivatization step, thus reducing sample preparation time and potential sources of error.[4] However, this method can present challenges in retaining highly polar amino acids on traditional reversed-phase columns and in separating isobaric compounds (molecules with the same mass).[3][5] The use of specialized columns, such as those for Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography, can overcome these limitations.[10]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate and reliable amino acid quantification. Below are representative protocols for both derivatization-based and direct LC-MS/MS methods.
Sample Preparation for Complex Matrices (e.g., Plasma)
A common initial step for complex biological samples like plasma is protein precipitation to remove larger molecules that can interfere with the analysis.
-
To a 100 µL aliquot of the plasma sample, add a solution of 30% sulfosalicylic acid to precipitate the proteins.[11]
-
Thoroughly mix the sample by vortexing for 30 seconds.[11]
-
Refrigerate the sample at 4°C for 30 minutes to facilitate protein precipitation.[4][11]
-
Centrifuge the sample at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[4][11]
-
Carefully collect the supernatant for further processing and analysis.
Protocol 1: Derivatization-Based LC-MS/MS
This protocol is a representative example and may require optimization based on the specific derivatizing agent and sample type.
-
Derivatization: Mix the sample supernatant with the derivatizing reagent (e.g., AccQ-Tag) according to the manufacturer's instructions.
-
Incubation: Allow the derivatization reaction to proceed under controlled temperature and time conditions.
-
LC Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the derivatized amino acids.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each derivatized amino acid.
-
Protocol 2: Direct (Underivatized) LC-MS/MS
This protocol is suitable for the direct analysis of amino acids and often employs specialized chromatography to retain polar analytes.
-
Sample Dilution: Dilute the supernatant from the protein precipitation step with the initial mobile phase.
-
LC Separation:
-
Column: A HILIC or mixed-mode column is recommended for retaining polar compounds.
-
Mobile Phase A: Ammonium formate in water (e.g., pH 2.8).[11]
-
Mobile Phase B: Acetonitrile with a small percentage of aqueous ammonium formate.[11]
-
Gradient: A gradient from a high to a low percentage of the organic mobile phase is used.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 2-5 µL.
-
-
MS/MS Detection:
-
Ionization Mode: ESI in positive mode is common, though negative mode may be used for some amino acids.
-
Scan Type: MRM for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each native amino acid.
-
Experimental Workflows and Signaling Pathways
Visualizing the experimental workflow can aid in understanding the sequence of steps involved in each analytical approach.
Caption: General workflow for LC-MS/MS based amino acid analysis.
Caption: Workflow for derivatization-based LC-MS/MS amino acid analysis.
Caption: Workflow for direct (underivatized) LC-MS/MS amino acid analysis.
References
- 1. ijpjournal.com [ijpjournal.com]
- 2. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. english.gyig.cas.cn [english.gyig.cas.cn]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. chromsystems.com [chromsystems.com]
- 9. Rapid comprehensive amino acid analysis by liquid chromatography/tandem mass spectrometry: comparison to cation exchange with post-column ninhydrin detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. 193.16.218.141 [193.16.218.141]
A Researcher's Guide to the Conformational Analysis of Peptides Containing Boc-β-Phenylalanine
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount for designing novel therapeutics and biomaterials. The incorporation of non-natural amino acids, such as Boc-β-phenylalanine, offers a strategy to enhance proteolytic stability and introduce unique conformational constraints. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and other key analytical techniques for the characterization of these modified peptides, complete with experimental data and detailed protocols.
Introduction to Conformational Analysis
The biological function of a peptide is intrinsically linked to its three-dimensional conformation. The introduction of a β-amino acid, like β-phenylalanine, into a peptide backbone increases its conformational flexibility compared to its α-amino acid counterpart. The Boc (tert-butyloxycarbonyl) protecting group, commonly used in peptide synthesis, can also influence the local conformation. Therefore, a thorough characterization of the conformational landscape of peptides containing Boc-β-phenylalanine is crucial for understanding their structure-activity relationships.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Solution-State Analysis
NMR spectroscopy is a premier technique for determining the solution-state structure and dynamics of peptides. A suite of NMR experiments can provide detailed information on through-bond and through-space atomic interactions, which are then used to construct a three-dimensional model of the peptide.
Key NMR Experiments for Peptide Characterization:
-
1D ¹H NMR: Provides initial information on the number and chemical environment of protons in the peptide.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled through two or three chemical bonds, aiding in the assignment of amino acid spin systems.
-
2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a single amino acid residue's spin system, facilitating residue identification.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detect protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. NOESY is suitable for small and large molecules, while ROESY is often preferred for medium-sized molecules where the NOE signal may be weak or zero.
Experimental Protocol: NMR Spectroscopy of a Boc-β-Phenylalanine Containing Peptide
1. Sample Preparation:
-
Dissolve 5-10 mg of the lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O).
-
Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition (on a 500 MHz or higher spectrometer):
-
Acquire a 1D ¹H spectrum to check sample purity and concentration.
-
Record 2D COSY, TOCSY, NOESY, and/or ROESY spectra.
-
TOCSY: Use a mixing time of 60-80 ms to observe correlations within entire spin systems.
-
NOESY/ROESY: Use mixing times ranging from 100 to 300 ms to build up detectable through-space correlations.
-
3. Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances sequentially using the COSY, TOCSY, and NOESY/ROESY spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the experimental restraints.
Representative NMR Data
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for a Boc-protected phenylalanine residue within a peptide chain. Actual values may vary depending on the solvent, temperature, and neighboring residues.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc (t-butyl) | ~1.4 (s, 9H) | ~28 (CH₃), ~80 (quaternary C) |
| α-CH | ~4.3 - 4.6 (m, 1H) | ~55 |
| β-CH₂ | ~2.9 - 3.2 (m, 2H) | ~38 |
| Phenyl C-H | ~7.2 - 7.4 (m, 5H) | ~127-130 |
| Phenyl C (ipso) | - | ~137 |
| Amide NH | ~7.5 - 8.5 (d, 1H) | - |
| Carbonyl C | - | ~172 |
Note: Chemical shifts are highly dependent on the local chemical environment.
Alternative and Complementary Characterization Methods
While NMR is a powerful tool, a comprehensive understanding of peptide conformation often requires a multi-faceted approach. The following techniques provide valuable complementary information.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. Different secondary structures (e.g., α-helix, β-sheet, random coil) have characteristic CD spectra.
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
β-peptides: Can form distinct helical structures, such as the 14-helix, which shows a strong negative band around 214 nm in its monomeric form.
Experimental Protocol: CD Spectroscopy
-
Dissolve the peptide in a suitable solvent (e.g., methanol, trifluoroethanol, or aqueous buffer) to a final concentration of 0.1-0.2 mg/mL.
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Record the CD spectrum from 190 to 260 nm at a controlled temperature.
-
Subtract the spectrum of the solvent as a baseline.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the vibrational modes of the peptide backbone, which are sensitive to secondary structure. The amide I band (1600-1700 cm⁻¹) is particularly informative.
-
α-helix: ~1650-1658 cm⁻¹
-
β-sheet: ~1620-1640 cm⁻¹ (strong) and a weaker band at ~1680-1700 cm⁻¹ for antiparallel sheets.
-
β-turn: ~1660-1685 cm⁻¹
-
Random coil: ~1640-1650 cm⁻¹
Experimental Protocol: FT-IR Spectroscopy
-
Prepare a thin film of the peptide by drying a solution on an IR-transparent window (e.g., CaF₂).
-
Alternatively, for solution-state measurements, use a transmission cell with a short path length.
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Analyze the amide I region to determine the secondary structure content.
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state. This technique is invaluable for obtaining precise atomic coordinates and understanding intermolecular interactions in the crystal lattice.
Experimental Protocol: X-ray Crystallography
-
Grow single crystals of the peptide, which can be a challenging and time-consuming process. Common methods include slow evaporation, vapor diffusion, and liquid-liquid diffusion.
-
Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam.
-
Collect the diffraction data as the crystal is rotated.
-
Process the diffraction data and solve the crystal structure using specialized software.
Comparison of Characterization Methods
| Feature | NMR Spectroscopy | Circular Dichroism (CD) | FT-IR Spectroscopy | X-ray Crystallography |
| State | Solution | Solution | Solution or Solid | Solid (crystal) |
| Information | Detailed 3D structure, dynamics, intermolecular interactions | Secondary structure content (global) | Secondary structure content (global) | High-resolution 3D structure (static) |
| Resolution | Atomic | Low | Low | Atomic |
| Sample Req. | mg quantities, soluble | μg quantities, soluble | μg-mg quantities | Single crystal |
| Advantages | Provides detailed structural and dynamic information in a native-like environment. | Rapid, requires small amount of sample. | Can be used for solid and solution samples, including membranes. | Provides the most precise structural information. |
| Disadvantages | Can be time-consuming, requires specialized equipment and expertise. | Provides global, not residue-specific, information. | Spectral overlap can make interpretation complex. | Crystal growth can be a major bottleneck; solid-state structure may not reflect solution conformation. |
Visualizing the Workflow
The following diagrams illustrate the general workflows for peptide characterization using NMR and a comparative approach involving multiple techniques.
Caption: Workflow for NMR-based peptide structure determination.
Caption: Integrated approach for peptide conformational analysis.
Distinguishing β-Amino Acids from α-Isomers: A Comparative Guide to Mixed-Mode Chromatography
For researchers, scientists, and drug development professionals, the accurate identification and separation of amino acid isomers are critical. This guide provides an objective comparison of mixed-mode chromatography columns for distinguishing β-amino acids from their α-isomers, supported by experimental data and detailed protocols.
The structural difference between α- and β-amino acids, though subtle, can lead to significant variations in their biological activity and pharmacological properties. Consequently, robust analytical methods are essential for their distinct separation and quantification. Mixed-mode chromatography has emerged as a powerful technique for this purpose, leveraging multiple interaction mechanisms to achieve superior resolution of these closely related isomers.
Unveiling the Separation Power of Mixed-Mode Chromatography
Mixed-mode chromatography columns possess stationary phases with a combination of functionalities, typically including reversed-phase (hydrophobic) and ion-exchange (electrostatic) characteristics. This dual nature allows for a more nuanced separation of molecules that are challenging to resolve with single-mode chromatography. For amino acids, which are zwitterionic and possess both hydrophobic and charged moieties, mixed-mode chromatography offers a distinct advantage. The separation of α- and β-isomers is influenced by the spatial arrangement of the amino and carboxylic acid groups, which affects their interaction with the stationary phase.
Comparative Performance of Mixed-Mode Columns
To illustrate the efficacy of mixed-mode chromatography in separating α- and β-amino acid isomers, we present a comparison of two commercially available columns: the Imtakt Intrada Amino Acid column and the SIELC Obelisc N column.
Quantitative Data Summary
The following tables summarize the retention times for the separation of alanine and aminobutyric acid isomers on these two mixed-mode columns.
Table 1: Separation of Alanine Isomers on Imtakt Intrada Amino Acid Column [1]
| Analyte | Retention Time (min) |
| Alanine (α-isomer) | ~2.1 |
| β-Alanine (β-isomer) | ~2.3 |
| Sarcosine | ~1.9 |
Table 2: Separation of Aminobutyric Acid Isomers on Imtakt Intrada Amino Acid and SIELC Obelisc N Columns [1]
| Analyte | Imtakt Intrada Amino Acid Retention Time (min) | SIELC Obelisc N Retention Time (min) |
| α-Aminobutyric acid | ~2.5 | ~3.0 |
| β-Aminobutyric acid | ~3.0 | ~5.5 |
| γ-Aminobutyric acid (GABA) | ~4.5 | ~9.0 |
Note: Retention times are estimated from chromatograms presented in the manufacturers' application notes and may vary depending on specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these separation techniques. Below are representative experimental protocols for the two compared mixed-mode columns.
Protocol 1: Separation of Alanine and Aminobutyric Acid Isomers on Imtakt Intrada Amino Acid Column[1][2][3]
-
Column: Imtakt Intrada Amino Acid (50 x 3 mm, 3 µm)
-
Mobile Phase A: Acetonitrile / Formic Acid (100 / 0.1, v/v)
-
Mobile Phase B: 100 mM Ammonium Formate
-
Gradient: A time-based gradient can be optimized for specific applications. A typical starting point is a shallow gradient increasing the percentage of Mobile Phase B.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: Mass Spectrometry (MS) in positive ion mode is recommended for underivatized amino acids.
Protocol 2: Separation of Aminobutyric Acid Isomers on SIELC Obelisc N Column
-
Column: SIELC Obelisc N (150 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of Acetonitrile and an aqueous buffer (e.g., Ammonium Formate). The ratio and buffer concentration can be adjusted to optimize separation. For example, starting with 75% Acetonitrile and 25% 5 mM Ammonium Formate at pH 3.0.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
Visualizing the Process and Principles
To further clarify the concepts and workflows, the following diagrams are provided.
Caption: Separation Principle on a Mixed-Mode Column.
Caption: A Typical Experimental Workflow for HPLC Analysis.
Caption: Conceptual Roles of α- and β-Amino Acids in Cellular Signaling.
References
Navigating the Bottlenecks of Peptide Synthesis: A Comparative Guide to Coupling Reagents for Hindered Amino Acids
For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids represents a significant hurdle. The bulky nature of residues such as α-aminoisobutyric acid (Aib), valine, and N-methylated amino acids can dramatically impede peptide bond formation, leading to lower yields, incomplete reactions, and an increased risk of racemization. The selection of an appropriate coupling reagent is therefore a critical factor in overcoming these challenges. This guide provides an objective, data-driven comparison of commonly used coupling reagents to inform the strategic design of synthetic protocols for complex peptides.
The fundamental step of peptide synthesis, the formation of an amide bond, requires the activation of a carboxylic acid group to facilitate its reaction with an amine. When steric hindrance is high, the energy barrier for this reaction increases, making the efficiency of the coupling reagent paramount. Inefficient coupling not only reduces the overall yield but also prolongs reaction times, which can increase the likelihood of side reactions, most notably the loss of stereochemical integrity at the α-carbon (racemization).
Performance Under Pressure: A Head-to-Head Comparison of Coupling Reagents
The modern peptide chemist's toolkit includes a variety of coupling reagents, each with its own mechanism of action, reactivity profile, and associated advantages and disadvantages. The most common classes include carbodiimides, and onium salts (aminium/uronium and phosphonium).
| Coupling Reagent | Class | Key Advantages | Key Disadvantages |
| HATU | Aminium Salt | Very high reactivity, fast reaction times, low racemization, particularly effective for hindered couplings.[1][2][3] | Higher cost, can cause guanidinylation of the N-terminus if used in excess.[2][3] |
| HBTU | Aminium Salt | Widely used, cost-effective, and reliable for standard couplings.[2][3] | Less effective for severely hindered amino acids compared to HATU, can lead to moderate racemization.[3][4] |
| COMU | Uronium Salt | High reactivity comparable to HATU, improved safety profile (non-explosive), good solubility.[2][5][6] | Higher cost, can also cause guanidinylation.[6] |
| PyBOP | Phosphonium Salt | High efficiency, low racemization, no guanidinylation side reaction.[2][7] | Byproducts can be difficult to remove.[2] |
| DIC/Oxyma | Carbodiimide/Additive | Cost-effective, avoids guanidinylation, low racemization.[2][7] | Slower reaction times compared to onium salts, potential for byproduct formation from DIC.[2] |
Quantitative Insights: Coupling Efficiency and Racemization
While direct, side-by-side comparisons under identical conditions are sparse in the literature, a consistent picture of reagent efficacy emerges from various studies. The synthesis of "difficult" sequences, such as the acyl carrier protein (ACP) fragment (65-74), and the coupling of sterically demanding residues like Aib are common benchmarks.
Table 2: Illustrative Coupling Efficiency for Difficult Sequences
| Coupling Reagent | Model Peptide/Coupling | Crude Purity/Yield (%) | Notes |
| HATU | ACP(65-74) | High | Consistently provides high purity for this difficult sequence. |
| HCTU | ACP(65-74) | High | Shows performance comparable to HATU in many cases. |
| COMU | G-LHRH | ~94% | Demonstrates excellent performance, often superior in fast synthesis protocols. |
| PyBOP | G-LHRH | ~54% (short coupling) to ~90% (long coupling) | Performance is highly dependent on reaction time for difficult sequences. |
| HBTU | Difficult Sequences | Moderate to High | Generally effective but may require longer coupling times or double coupling.[8] |
| DIC/Oxyma | H-Tyr-Aib-Aib-Phe-Leu-NH₂ | 91% | Provides good yields, sometimes outperforming HOBt-based methods. |
Disclaimer: The data in this table is compiled from multiple sources and may not represent a direct comparison under identical experimental conditions.
Racemization is a critical parameter, as the biological activity of a peptide is highly dependent on its stereochemistry. The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate, which allows for the loss of chiral integrity.[9]
Table 3: Comparative Racemization Levels
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Reference |
| COMU | < 1.0% | [4] |
| HATU | 0.5 - 2.0% | [4] |
| DIC/Oxyma | ~1.0% | |
| PyBOP | 1.0 - 3.5% | [4] |
| HCTU | 1.0 - 4.0% | [4] |
| HBTU | 1.5 - 5.0% | [4] |
Note: The level of racemization is highly dependent on the specific amino acid, the base used, and the reaction temperature and time.
Experimental Protocols
Protocol 1: General Procedure for Coupling a Hindered Amino Acid using HATU
This protocol outlines a standard manual solid-phase peptide synthesis (SPPS) cycle for the incorporation of a sterically hindered Fmoc-amino acid.
Materials:
-
Fmoc-protected hindered amino acid (e.g., Fmoc-Aib-OH)
-
Peptide-resin with a free N-terminal amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve the Fmoc-protected hindered amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents, slightly less than the amino acid) in DMF.
-
Add DIPEA (6-10 equivalents) to the mixture.
-
Allow the solution to pre-activate for 1-5 minutes. The solution may change color.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature. For hindered amino acids, a coupling time of 1-4 hours is recommended. For particularly difficult couplings, this can be extended.
-
-
Monitoring and Washing:
-
Perform a qualitative test (e.g., Kaiser test for primary amines, or a Chloranil/Isatin test for secondary amines like N-methylated residues) to check for the presence of free amines.[10]
-
If the test is positive (indicating an incomplete reaction), a second coupling (repeating steps 3 and 4) may be necessary.
-
Once the coupling is complete (negative test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).
-
-
Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Quantification of Racemization by HPLC
This protocol provides a general method for determining the level of racemization of a specific amino acid residue within a synthesized peptide.
Materials:
-
Crude synthetic peptide
-
6 M HCl
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)
-
Acetone
-
1 M Sodium Bicarbonate (NaHCO₃)
-
2 M HCl
-
HPLC grade acetonitrile, water, and methanol
-
Trifluoroacetic acid (TFA)
-
Chiral HPLC column or standard C18 column for separating diastereomers after derivatization.
Procedure:
-
Peptide Hydrolysis:
-
Place a small amount (approx. 0.5 mg) of the crude peptide into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, evaporate the HCl to dryness.
-
Redissolve the amino acid residue in a small volume of water (e.g., 50 µL).
-
-
Derivatization with Marfey's Reagent:
-
To the hydrolyzed sample, add 100 µL of a 1% (w/v) solution of L-FDAA in acetone.
-
Add 20 µL of 1 M NaHCO₃ to make the solution basic.
-
Incubate the mixture at 40°C for 1 hour.
-
Stop the reaction by adding 10 µL of 2 M HCl.
-
-
Sample Preparation:
-
Evaporate the solvent to dryness.
-
Dissolve the derivatized residue in 1 mL of methanol or a suitable HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the sample onto an HPLC system equipped with a C18 column.
-
Use a suitable gradient of acetonitrile and water (both containing 0.1% TFA) to separate the L-L and L-D diastereomers formed from the reaction of L-FDAA with the L- and D-amino acids from the hydrolysate.
-
The percentage of the D-isomer (racemization) can be calculated from the relative peak areas in the chromatogram.
-
Visualizing the Process
To better understand the workflows and mechanisms discussed, the following diagrams are provided.
The enhanced performance of reagents like HATU over HBTU is due to the nature of the leaving group incorporated into their structure.
Conclusion and Recommendations
The successful synthesis of peptides containing hindered amino acids is highly dependent on the choice of coupling reagent. For routine applications, a variety of reagents may suffice. However, for challenging sequences characterized by steric hindrance or a high tendency for aggregation, high-performance onium salt reagents are recommended.
-
For Maximum Efficiency and Speed: HATU and COMU consistently demonstrate superior performance, providing higher purity and yields in shorter reaction times, especially for difficult couplings.[8] HATU's reactivity, derived from its HOAt moiety, makes it a benchmark for challenging syntheses.[3] COMU offers comparable efficiency with the added benefit of being based on the non-explosive OxymaPure.[2]
-
For Minimizing Racemization: While HATU and COMU generally exhibit low levels of racemization, phosphonium salts like PyBOP and carbodiimide combinations such as DIC/Oxyma are also excellent choices when stereochemical purity is the absolute priority.[7]
-
For Cost-Effectiveness: For large-scale syntheses where cost is a significant factor, traditional reagents like HBTU or carbodiimides (DIC/Oxyma ) can be effective, though they may require longer reaction times and more careful optimization.[7]
Ultimately, the optimal choice of coupling reagent requires a careful consideration of the specific peptide sequence, the desired purity, the scale of the synthesis, and budgetary constraints. For the most demanding synthetic challenges, the investment in a more powerful reagent like HATU or COMU is often justified by the significant savings in time and resources achieved through higher yields and purer crude products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
A Comparative Guide to Validating the Biological Activity of Peptides Synthesized with Boc-Amino Acids
For researchers, scientists, and drug development professionals, the synthesis of biologically active peptides is a cornerstone of innovation. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, can significantly influence the purity, yield, and ultimately, the biological efficacy of the final peptide product. This guide provides an objective comparison of these synthesis methodologies, with a focus on validating the biological activity of the resulting peptides through supporting experimental data and detailed protocols.
Performance Comparison: Boc vs. Fmoc Synthesized Peptides
While both Boc and Fmoc SPPS are capable of producing highly active peptides, the choice of strategy can subtly influence the outcome.[1] The harsher acid deprotection steps in Boc chemistry can be advantageous for synthesizing hydrophobic or aggregation-prone peptides.[] Conversely, the milder conditions of Fmoc chemistry are often preferred for peptides containing sensitive modifications.[1]
The following table summarizes representative data from key biological assays, comparing the activity of peptides synthesized using either Boc or Fmoc strategies. It is important to note that while direct head-to-head biological activity data for the same peptide synthesized by both methods is not abundant in publicly available literature, this representative data provides valuable insight.[1]
| Biological Assay | Peptide Target | Synthesis Method | Key Parameter | Representative Value |
| Cell Viability (MTT Assay) | Cancer Cell Line (HeLa) | Boc-Amino Acids | IC₅₀ | 15.2 µM[1] |
| Fmoc-Amino Acids | IC₅₀ | 18.5 µM[1] | ||
| Receptor Binding Assay | G-Protein Coupled Receptor (GPCR-X) | Boc-Amino Acids | EC₅₀ | 5.8 nM[1] |
| Fmoc-Amino Acids | EC₅₀ | 7.2 nM[1] | ||
| Enzyme Inhibition Assay | Protease-Y | Boc-Amino Acids | IC₅₀ | 2.1 µM[1] |
| Fmoc-Amino Acids | IC₅₀ | 2.5 µM[1] |
Note: The data presented in this table is illustrative and based on representative peptides for each assay type. Actual results will vary depending on the specific peptide sequence, purity, and experimental conditions.[1]
Experimental Workflows and Signaling Pathways
The validation of a synthesized peptide's biological activity follows a logical progression from synthesis and purification to in vitro functional assays. The specific assays employed are dictated by the peptide's intended biological target.
Synthetic peptides often exert their effects by modulating intracellular signaling cascades. A common target is the Transforming Growth Factor-β (TGF-β) signaling pathway, which is integral to cell growth, differentiation, and apoptosis.[1] Peptides can be designed to either mimic or block the binding of TGF-β to its receptors, thereby influencing downstream cellular responses.
Detailed Experimental Protocols
Reproducibility in biological assays is contingent upon meticulous adherence to established protocols. The following sections provide detailed methodologies for the key experiments cited in this guide.
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
Boc SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin.
Protocol:
-
Resin Swelling: The solid support resin (e.g., Merrifield resin) is swelled in a suitable solvent such as Dichloromethane (DCM) for 30-60 minutes.[3]
-
Boc Deprotection: The temporary Boc protecting group from the N-terminus of the growing peptide chain is removed using a solution of trifluoroacetic acid (TFA) in DCM (typically 50%).[3]
-
Neutralization: The resulting ammonium salt is neutralized with a base, commonly diisopropylethylamine (DIEA), to yield a free amine.[3]
-
Coupling: The next Nα-Boc protected amino acid is activated with a coupling agent (e.g., HBTU) and coupled to the free N-terminal amine of the resin-bound peptide.[3]
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-5 are repeated until the desired peptide sequence is assembled.[3]
-
Final Cleavage: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3]
-
Purification: The crude peptide is purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.[1]
-
Peptide Treatment: Treat the cells with various concentrations of the synthesized peptide and incubate for a desired period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: Plot the absorbance against the peptide concentration to determine the IC₅₀ value, which is the concentration of the peptide that causes 50% inhibition of cell viability.[4]
Receptor-Ligand Binding Assay (ELISA-based)
This assay quantifies the binding affinity of a synthesized peptide to its target receptor.
Protocol:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with the target receptor and incubate overnight at 4°C.[5]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1-2 hours at room temperature.[5]
-
Peptide Incubation: Add serial dilutions of the synthesized peptide to the wells and incubate for 2 hours at room temperature to allow for binding.[5]
-
Washing: Wash the plate to remove unbound peptide.[5]
-
Primary Antibody Incubation: Add a primary antibody that specifically recognizes the peptide and incubate for 2 hours at room temperature.[5]
-
Secondary Antibody Incubation: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and incubate for 45 minutes at room temperature.[5]
-
Detection: Wash the plate and add a substrate (e.g., TMB). The enzyme will catalyze a color change. Stop the reaction with a stop solution.[3]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[3]
-
Data Analysis: Plot the absorbance against the peptide concentration to determine the EC₅₀ value, the concentration at which 50% of the maximal binding is observed.
Enzyme Inhibition Assay
This assay determines the potency of a synthesized peptide in inhibiting the activity of a target enzyme.
Protocol:
-
Reagent Preparation: Prepare solutions of the target enzyme, a fluorogenic or chromogenic substrate, and the synthesized peptide inhibitor in a suitable assay buffer.[6]
-
Assay Setup: In a 96-well plate, add the assay buffer, the peptide inhibitor at various concentrations, and the target enzyme. Include controls for 100% enzyme activity (no inhibitor) and 0% activity (no enzyme).[7]
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15-30 minutes) at a constant temperature to allow for binding to occur.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[7]
-
Kinetic Measurement: Immediately measure the change in fluorescence or absorbance over time using a microplate reader.[6]
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7]
References
- 1. benchchem.com [benchchem.com]
- 3. Video: Titration ELISA as a Method to Determine the Dissociation Constant of Receptor Ligand Interaction [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Evaluating Coupling Efficiency in Solid-Phase Peptide Synthesis: The Ninhydrin Reaction vs. Alternatives
In the precise world of solid-phase peptide synthesis (SPPS), the success of synthesizing a target peptide hinges on achieving near-quantitative coupling efficiency at every cycle. Incomplete reactions lead to the accumulation of deletion sequences, complicating purification and reducing the final yield. Therefore, monitoring the completion of coupling and deprotection steps is a critical in-process control.
The ninhydrin (Kaiser) test has long been the gold standard for the qualitative detection of free primary amines on the resin support.[1][2][3] This guide provides an objective comparison of the ninhydrin test with other common methods, supported by experimental protocols and data to help researchers select the most appropriate assay for their specific needs.
The Ninhydrin (Kaiser) Test: A Sensitive Standard
The ninhydrin test is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1][4] The underlying principle involves the reaction of ninhydrin with the N-terminal primary amine of the resin-bound peptide, which, upon heating, produces an intense blue-purple product known as Ruhemann's purple.[1] The intensity of the color provides a qualitative or semi-quantitative measure of the free amines present. A positive blue result after a coupling step indicates an incomplete reaction, while a colorless or yellow result signifies a successful coupling.[1]
Key Applications:
-
Confirming the completion of a coupling reaction (negative result).
-
Verifying the removal of an N-terminal protecting group (positive result).
Limitations
A significant limitation of the standard ninhydrin test is its unreliability in detecting secondary amines, such as the N-terminal proline, which yields a less intense yellow-orange or reddish color that can be misinterpreted.[1][4] Furthermore, under the test conditions (heating, presence of pyridine), the Fmoc protecting group can be partially labile, potentially leading to false-positive results.[4][5] The test is also destructive, consuming a small sample of the peptide-resin, and some protocols involve highly toxic reagents like potassium cyanide (KCN).[5]
Experimental Protocols
Qualitative Ninhydrin (Kaiser) Test This rapid test is used for a visual assessment of the reaction's progress.
-
Reagents:
-
Procedure:
-
Interpretation:
-
Intense Blue Solution/Beads: Incomplete coupling or successful deprotection.
-
Colorless/Yellow Solution & Beads: Complete coupling.[1]
-
Quantitative Ninhydrin Test This method provides a more precise measurement of coupling efficiency by spectrophotometry.
-
Procedure:
-
Accurately weigh a small amount of peptide-resin (e.g., 1-5 mg) into a test tube.[1]
-
Prepare a series of standards with known concentrations of a primary amine (e.g., a standard amino acid).[1]
-
Add a known volume of ninhydrin reagent to all tubes (samples and standards).
-
Heat all tubes in a boiling water bath or heating block at 100°C for 15-20 minutes.[1]
-
Cool the tubes to room temperature.
-
Dilute all samples with a suitable solvent (e.g., 60% ethanol) to a final volume appropriate for measurement.
-
Measure the absorbance of the solutions at 570 nm using a spectrophotometer.
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations and determine the concentration of free amines in the resin samples.[1]
-
Workflow for Qualitative Ninhydrin Test
Caption: Experimental workflow for the qualitative Ninhydrin (Kaiser) test.
Comparative Analysis of Coupling Efficiency Assays
While the ninhydrin test is a powerful tool, its limitations necessitate the use of alternative methods in specific scenarios. The choice of assay depends on the N-terminal amino acid, the type of data required (qualitative vs. quantitative), and the synthesis chemistry employed.
| Method | Target Amine | Output | Destructive | Key Advantage | Key Limitation |
| Ninhydrin (Kaiser) Test | Primary | Qualitative / Quantitative | Yes | High sensitivity for primary amines.[1][4] | Unreliable for secondary amines (e.g., Proline); potential for false positives with Fmoc chemistry.[4][5] |
| Chloranil Test | Secondary | Qualitative | Yes | Effective for detecting secondary amines like Proline where ninhydrin fails.[4][8] | Less sensitive than the ninhydrin test for primary amines. |
| Isatin Test | Proline (Secondary) | Qualitative | Yes | Specific for N-terminal Proline, producing a distinct blue color.[4][8] | Limited to Proline detection. |
| Fmoc-Release UV Spec. | N/A | Quantitative | No | Non-destructive; provides accurate quantification of resin loading and coupling yield at each step.[9][10] | Indirectly measures coupling by quantifying deprotection; requires UV-transparent equipment. |
| TNBS Test | Primary | Qualitative | Yes | High sensitivity for primary amines; considered easier to perform by some researchers.[6] | Destructive; also reacts only with primary amines. |
Alternative Experimental Protocols
Chloranil Test
-
Use Case: Detecting unprotected secondary amines, especially after coupling to Proline.
-
Reagents:
-
Reagent A: Acetaldehyde
-
Reagent B: 2% solution of chloranil in toluene
-
-
Procedure:
-
Place 1-5 mg of resin in a small test tube.
-
Add 1 drop of Reagent A and 1 drop of Reagent B.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the beads. A blue color indicates the presence of a free secondary amine.[4]
-
Fmoc-Release UV Spectroscopy
-
Use Case: Quantitative monitoring of synthesis progress by measuring Fmoc group removal.
-
Procedure:
-
After the Fmoc-deprotection step, carefully collect all the piperidine solution used.[9]
-
Dilute a small, precise aliquot of the collected solution in a known volume of 20% piperidine in DMF.[11]
-
Measure the absorbance of the diluted solution at ~301 nm using a UV spectrophotometer, using 20% piperidine in DMF as a blank.[11][12]
-
Calculate the amount of Fmoc released (and thus the loading of the resin) using the Beer-Lambert law (A = εcl), where ε for the Fmoc-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[12]
-
Decision Guide for Selecting a Coupling Test
Caption: Decision guide for choosing an appropriate coupling efficiency test.
Conclusion
Monitoring coupling efficiency is indispensable for successful solid-phase peptide synthesis. The ninhydrin (Kaiser) test remains a rapid, sensitive, and widely used method for the qualitative detection of primary amines. However, researchers must be aware of its limitations, particularly its inability to reliably detect secondary amines like proline and the potential for false positives in Fmoc-based chemistry.
For syntheses involving N-terminal secondary amines, the Chloranil or Isatin tests are necessary alternatives. For researchers requiring precise, non-destructive, and quantitative feedback on synthesis efficiency at every step, Fmoc-release UV spectroscopy is the superior method. By understanding the principles and limitations of each assay, scientists can make informed decisions, ensuring the integrity of their synthetic peptides and the success of their research.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Kaiser Test (Ninhydrin Test) [langene.com]
- 4. peptide.com [peptide.com]
- 5. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. rsc.org [rsc.org]
Navigating the Chiral World: A Comparative Guide to D/L Amino Acid Separation by LC-MS/MS
For researchers, scientists, and drug development professionals, the precise quantification of D- and L-amino acid enantiomers is a critical task. This guide provides an objective comparison of prevalent Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for chiral amino acid separation, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
The biological significance of D-amino acids, once considered mere stereoisomeric rarities, is now widely recognized in fields ranging from neuroscience to microbiology. Their accurate analysis, distinct from their L-counterparts, demands robust and sensitive analytical techniques. LC-MS/MS has emerged as the gold standard for this purpose, offering high selectivity and sensitivity. The primary challenge lies in the chiral separation of these enantiomers, which is typically addressed by two main strategies: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral reagent.
This guide delves into both approaches, presenting a comparative overview of their performance, experimental workflows, and key considerations.
At a Glance: Comparing Chiral Separation Strategies
The choice between direct and indirect methods often depends on the specific analytical needs, such as the number of amino acids to be analyzed, required sensitivity, and available instrumentation.
| Feature | Direct Method (Chiral Stationary Phase) | Indirect Method (Chiral Derivatization) |
| Principle | Enantiomers are separated directly on a column with a chiral selector. | Amino acids are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. |
| Sample Preparation | Minimal, often "dilute and shoot" after protein precipitation.[1] | Requires an additional derivatization step.[2] |
| Derivatization Required? | No.[3][4][5][6] | Yes.[2][7][8][9] |
| Typical Column Type | Chiral Stationary Phase (e.g., Crown Ether, Macrocyclic Glycopeptide).[5][10][11][12] | Achiral (e.g., C18, Biphenyl).[7] |
| Potential for Automation | High, especially with column switching systems.[5][10] | Can be automated.[13] |
| Risk of Racemization | Low during analysis. | Potential for racemization during derivatization. |
| Method Development | Can be complex, focusing on mobile phase optimization for the specific CSP. | Involves optimization of both derivatization reaction and chromatographic separation of diastereomers. |
| Cost | Chiral columns can be more expensive. | Derivatization reagents add to the cost. |
Performance Comparison of LC-MS/MS Methods
Quantitative performance is a critical factor in method selection. The following table summarizes key performance metrics for different approaches.
| Method | Key Reagent/Column | No. of D/L Amino Acids Resolved | Analysis Time | Sensitivity | Key Advantages |
| Direct | CROWNPAK CR-I(+) & CR-I(-) | 22[10] | ~10 minutes[5][10] | High sensitivity.[5] | No derivatization, high throughput with column switching.[5][10] |
| Indirect | Marfey's Reagent (FDAA) | 19 | ~30 minutes[9] | LODs at or below 100 nM for most analytes.[7] | Well-established reagent, good resolution for many amino acids.[7][9] |
| Indirect | (R)-BiAC | 19 | 19 minutes[2] | Attomolar level detection.[2] | High sensitivity and good resolution.[2] |
| Indirect | l-FDLA | 10 | Not specified | High sensitivity.[8] | More robust signals in LC/MS compared to FDAA.[8] |
Experimental Workflows
Visualizing the experimental process is crucial for understanding the practical differences between the direct and indirect approaches.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization | Springer Nature Experiments [experiments.springernature.com]
- 5. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 6. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (Europe) [shimadzu.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. Fast enantiomeric separation of amino acids using liquid chromatography/mass spectrometry on a chiral crown ether stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
Safety Operating Guide
Proper Disposal of 3-tert-Butoxycarbonylamino-2-phenyl-propionic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-tert-Butoxycarbonylamino-2-phenyl-propionic acid, ensuring compliance with safety standards and minimizing environmental impact.
Pre-Disposal Safety and Handling
Before beginning the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3][4]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat and, if necessary, additional impervious clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant.[1][3] Always consult local, state, and federal regulations for chemical waste disposal, as requirements can vary.
Step 1: Containment
-
Ensure the waste material is in a suitable, sealed, and properly labeled container.
-
Avoid mixing with incompatible materials, such as strong oxidizing agents.[5]
Step 2: Labeling
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include any relevant hazard symbols (e.g., irritant).
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition.[1][6]
-
The storage area should be inaccessible to unauthorized personnel.
Step 4: Professional Disposal
-
Arrange for collection by a licensed chemical waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Do not dispose of this chemical down the drain or in regular trash.[1][3]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For solid spills, sweep or vacuum the material into a suitable disposal container.[1] For liquid solutions, absorb with an inert material (e.g., diatomite, universal binders).[4]
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : Treat all spill cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2734490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-tert-Butoxycarbonylamino-2-phenyl-propionic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-tert-Butoxycarbonylamino-2-phenyl-propionic acid. The following procedural steps and data will ensure safe handling, storage, and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles compliant with EN166 or OSHA 29 CFR 1910.133 standards.[4] | To protect eyes from dust particles and accidental splashes. |
| Skin Protection | Chemical-resistant Gloves | Nitrile or other suitable chemical-resistant gloves. | To prevent skin contact, which can cause irritation[1][2][3]. |
| Lab Coat | Long-sleeved, properly fitting lab coat. | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | NIOSH-approved Respirator | A particle filter respirator is recommended, especially when handling the powder outside of a fume hood.[4] | To prevent inhalation of dust particles, which may cause respiratory irritation[1][2][3]. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
Experimental Workflow for Safe Handling
Detailed Experimental Protocol:
-
Preparation:
-
Handling:
-
Avoid generating dust when handling the solid material.[4][5] Use a spatula to transfer the powder.
-
If weighing, use an analytical balance with a draft shield.
-
When dissolving, add the solid to the solvent slowly to prevent splashing.
-
Keep the container tightly closed when not in use to prevent contamination and moisture absorption.[2][4][5]
-
-
Storage:
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Logical Flow for Waste Disposal
Step-by-Step Disposal Guidance:
-
Waste Collection:
-
Collect excess solid material and any contaminated disposable items (e.g., weigh paper, gloves, wipes) in a designated hazardous waste container.
-
The container must be properly labeled with the chemical name and associated hazards.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Disposal:
-
Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous waste.
-
After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
-
-
Spill Cleanup:
-
In case of a spill, avoid breathing the dust.[5]
-
Wear appropriate PPE, including respiratory protection.
-
For dry spills, carefully sweep or vacuum the material and place it in a sealed container for disposal.[5] Avoid actions that generate dust.
-
The spill area should be cleaned with a damp cloth, and all cleanup materials should be disposed of as hazardous waste.
-
-
Final Disposal:
References
- 1. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2734490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2756815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
